3-(4-Fluorophenyl)-2-propenamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAPSQYVPLFAN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-78-4 | |
| Record name | 3-(4-Fluorophenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 3-(4-fluorophenyl)-2-propenamide, a member of the cinnamamide class of compounds. Cinnamamides are a significant scaffold in medicinal chemistry, recognized for their presence in natural products and their wide array of pharmacological activities.[1] This guide delves into the core chemical properties, structural elucidation, synthesis, and potential biological relevance of the 4-fluoro substituted analog, designed for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the family of α,β-unsaturated amides. The incorporation of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions without significantly increasing steric bulk. The cinnamamide scaffold itself allows for multiple interactions, including hydrophobic, dipolar, and hydrogen bonding, making it a versatile framework for targeting various biological molecules.[2]
Chemical Structure
The molecular structure consists of a 4-fluorophenyl group attached to a propenamide moiety. The double bond is typically in the more stable (E)-configuration.
Caption: Chemical structure of (E)-3-(4-Fluorophenyl)-2-propenamide.
Physicochemical Data Summary
While specific experimental data for this exact derivative can be limited, the following properties are predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Method |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enamide | - |
| Molecular Formula | C₉H₈FNO | - |
| Molecular Weight | 165.17 g/mol | Calculated |
| Physical State | Expected to be a solid at room temperature | Analog Data |
| Boiling Point | 394.3 ± 34.0 °C | Predicted[3] |
| Density | 1.18 ± 0.1 g/cm³ | Predicted[3] |
| pKa | 14.91 ± 0.20 | Predicted[3] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is expected. | General chemical principles[4][5] |
Structural Elucidation and Spectroscopic Profile
Confirming the structure of a synthesized compound is paramount. The following section details the expected spectroscopic signatures for this compound, explaining the rationale behind the expected data. This serves as a guide for characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[6]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.4-7.8 ppm and δ 7.0-7.2 ppm): The 1,4-disubstituted (para) phenyl ring will typically show two sets of signals, each integrating to 2H. These will appear as two doublets (or more complex multiplets resembling doublets of doublets) due to coupling between adjacent protons. The protons ortho to the electron-withdrawing propenamide group will be downfield (δ ~7.6 ppm), while the protons ortho to the fluorine atom will be slightly upfield (δ ~7.1 ppm).
-
Vinylic Protons (δ 6.4-7.6 ppm): The two protons on the C=C double bond will appear as distinct doublets. The proton alpha to the carbonyl (C=O) group will be further upfield (δ ~6.5 ppm), while the proton beta to the carbonyl and adjacent to the phenyl ring will be further downfield (δ ~7.5 ppm). A large coupling constant (J ≈ 15-16 Hz) between these protons is diagnostic of the (E)- or trans-configuration.
-
Amide Protons (-NH₂, δ 5.5-6.5 ppm): The two protons of the primary amide will typically appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. Shaking the sample with deuterium oxide (D₂O) will cause these signals to disappear due to H-D exchange, a definitive test for labile protons.[7]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~167 ppm): The amide carbonyl carbon is characteristically found in this downfield region.
-
Aromatic & Vinylic Carbons (δ 115-145 ppm): A total of six signals are expected in this region: four for the aromatic ring and two for the vinylic carbons. The carbon atom directly bonded to fluorine will show a large C-F coupling constant.
-
The signals for the aromatic carbons will be split due to coupling with the fluorine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
-
N-H Stretch (3150-3350 cm⁻¹): The primary amide (-NH₂) group will show two distinct, sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[9]
-
C-H Stretch (Aromatic & Vinylic) (3000-3100 cm⁻¹): Absorption bands in this region confirm the presence of C-H bonds on sp² hybridized carbons.
-
C=O Stretch (Amide I Band) (~1660-1680 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the amide carbonyl group. Its position can be influenced by conjugation and hydrogen bonding.[9]
-
C=C Stretch (~1625 cm⁻¹): A medium intensity band for the conjugated alkene double bond.
-
N-H Bend (Amide II Band) (~1600 cm⁻¹): This band, resulting from N-H bending, often appears close to the aromatic C=C stretching bands.
-
C-F Stretch (1150-1250 cm⁻¹): A strong band in the fingerprint region indicates the presence of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8]
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound (165.17).
-
Key Fragments: Common fragmentation pathways would involve the loss of the amide group (-NH₂) or the entire propenamide side chain, leading to characteristic fragment ions.
Synthesis and Purification Workflow
The synthesis of cinnamamides is well-established. A reliable method involves the amidation of the corresponding cinnamic acid derivative. This protocol is designed to be self-validating through the use of the analytical techniques described above.
Proposed Synthetic Pathway
The most direct route is a two-step process starting from commercially available 4-fluorobenzaldehyde.
Caption: Proposed workflow for the synthesis and validation of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-(4-fluorophenyl)propenoic acid (4-Fluorocinnamic Acid)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This is a Knoevenagel condensation, a classic method for forming C=C bonds. Pyridine acts as both the solvent and base, while piperidine is a more effective catalyst for the initial condensation step.
-
-
Workup: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-fluorocinnamic acid is often pure enough for the next step.
Step 2: Synthesis of this compound
-
Activation: In a fume hood, suspend the dried 4-fluorocinnamic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which is necessary for efficient amidation. DMF catalyzes this transformation.
-
-
Amidation: Cool the reaction mixture to 0 °C (ice bath). Slowly and carefully add the acyl chloride solution to an excess of concentrated aqueous ammonia, ensuring the temperature remains below 10 °C.
-
Isolation: Stir the mixture vigorously for 1 hour as a precipitate forms. Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, IR, and MS, and by measuring its melting point.
Biological Activity and Therapeutic Potential
While specific studies on this compound may be limited, extensive research on the broader cinnamamide class provides significant insight into its potential applications.
-
Anticancer Activity: Many cinnamamide derivatives have been investigated as potential anticancer agents.[1][10] The mechanism can involve various pathways, including the inhibition of tubulin polymerization or acting on specific protein kinases. The para-fluoro substitution can enhance the specificity and effectiveness of these compounds.[1]
-
Neuroprotective and CNS Activity: The cinnamamide scaffold is a key component in compounds showing anticonvulsant, antidepressant, and neuroprotective properties.[2][11] These derivatives have been shown to interact with targets such as GABAₐ receptors and N-methyl-D-aspartate (NMDA) receptors.[2]
-
Anti-inflammatory and Antimicrobial Properties: Cinnamic acid and its derivatives are known to possess anti-inflammatory and antimicrobial activities.[11] Amide derivatives often exhibit enhanced biological profiles compared to their parent carboxylic acids due to improved cell permeability and metabolic stability.
The introduction of the 4-fluoro group is a well-established bioisosteric replacement for a hydrogen atom that can block metabolic oxidation at that position, potentially increasing the compound's half-life and bioavailability, making it an attractive modification for drug development.
Conclusion
This compound is a synthetically accessible compound with a rich chemical profile. Its structure is readily confirmed through standard spectroscopic techniques. Based on extensive literature on related cinnamamides, this molecule represents a promising scaffold for further investigation in medicinal chemistry, particularly in the fields of oncology, neuropharmacology, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this versatile compound.
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Gunia-Krzyżak, A., Słoczyńska, K., & Marona, H. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(9), 1456-1467. Retrieved from [Link]
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Istyastono, E. P., et al. (2020). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Indonesian Journal of Pharmacy, 31(3), 163-172. Retrieved from [Link]
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3-(4-Fluorophenyl)-2-propenamide synthesis methods
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2-propenamide
Introduction
This compound is an organic compound featuring a propenamide backbone substituted with a 4-fluorophenyl group. This molecule serves as a versatile scaffold and key intermediate in medicinal chemistry and materials science. Its structural motifs, including the lipophilic fluorophenyl group, the conjugated system, and the hydrogen-bonding-capable amide group, make it a valuable building block for developing novel therapeutic agents. Derivatives of this core structure have been investigated for various biological activities, including as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1]
This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound. We will dissect the core chemical principles, explain the rationale behind experimental choices, and provide detailed protocols for key synthetic routes. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available strategies to access this important molecule.
Core Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on factors such as starting material availability, desired scale, stereochemical control, and overall cost-effectiveness. The most prevalent and robust strategies involve:
-
Palladium-Catalyzed C-C Cross-Coupling: The Heck reaction, a cornerstone of modern organic synthesis, offers a direct route by forming the central alkene bond.
-
Olefination of an Aldehyde: The Wittig reaction provides a classic and reliable method for converting an aldehyde into the target alkene.
-
Base-Catalyzed Condensation: The Claisen-Schmidt (a type of crossed Aldol) condensation presents a straightforward approach using readily available starting materials.
-
Amidation of a Cinnamic Acid Precursor: A two-step approach where the corresponding carboxylic acid is first synthesized and then converted to the primary amide.
We will now examine each of these strategies in detail.
Strategy 1: The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming a carbon-carbon bond between an aryl halide and an alkene.[2][3] For the synthesis of this compound, this involves coupling an activated alkene, acrylamide, with a 4-fluorophenyl halide, typically 4-fluoroiodobenzene or 4-fluorobromobenzene.
Mechanism and Rationale
The catalytic cycle of the Heck reaction is a well-established process that drives the efficiency of this transformation.[4]
-
Oxidative Addition: A Pd(0) catalyst precursor, often generated in situ from a Pd(II) salt like Pd(OAc)₂, undergoes oxidative addition with the 4-fluorophenyl halide (Ar-X) to form a Pd(II)-aryl complex.[4]
-
Olefin Coordination and Insertion: The alkene (acrylamide) coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond. The insertion typically occurs with syn-stereochemistry and places the aryl group on the less substituted carbon of the double bond due to steric factors.[3]
-
β-Hydride Elimination: For a stable product to form, the molecule must rotate around the newly formed C-C single bond to allow for a syn-β-hydride elimination. This step forms the final trans-alkene product and a palladium-hydride species. The trans selectivity is a key advantage of the Heck reaction.[2]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
This method is highly valued for its functional group tolerance and its ability to deliver the thermodynamically favored trans (E) isomer with high selectivity.
}
Figure 1: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Synthesis
Materials:
-
4-Iodofluorobenzene (1.0 equiv)
-
Acrylamide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodofluorobenzene, acrylamide, palladium(II) acetate, and tri-o-tolylphosphine.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Strategy 2: The Wittig Reaction
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[5] It utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.[6] For this synthesis, 4-fluorobenzaldehyde is reacted with an ylide bearing the required amide functionality.
Mechanism and Rationale
The reaction proceeds through the formation of a four-membered ring intermediate, the oxaphosphetane.[7][8]
-
Ylide Formation: The Wittig reagent is prepared in a two-step sequence. First, a suitable alkyl halide is reacted with triphenylphosphine (PPh₃) via an Sₙ2 reaction to form a phosphonium salt. Second, this salt is deprotonated at the α-carbon using a strong base (e.g., n-butyllithium, NaH) to generate the nucleophilic phosphonium ylide.[6]
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is generally believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate.[5]
-
Reverse [2+2] Cycloaddition: The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a reverse [2+2] cycloaddition (cycloreversion) to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O). The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[7]
The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester or amide on the carbanion) are more stable and react under thermodynamic control, generally favoring the formation of the E (trans) isomer.[5][7]
}
Figure 2: Wittig Reaction Workflow and Mechanism.
Experimental Protocol: Wittig Synthesis
Part A: Preparation of the Wittig Reagent
-
In a flame-dried flask under nitrogen, suspend (carbamoylmethyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.
Part B: Olefination
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 equiv) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate the product from the byproduct.
Strategy 3: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone or, in this case, an amide with an acidic α-proton.[9] It is a classic, atom-economical method for forming α,β-unsaturated carbonyl compounds.
Mechanism and Rationale
The reaction is typically base-catalyzed and involves three main steps.[10][11]
-
Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from acetamide to form a resonance-stabilized enolate.[10] This is the rate-limiting step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate (the aldol addition product).
-
Dehydration: The aldol adduct is typically not isolated. Under the reaction conditions (often with heating), it readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated amide product.[9] This dehydration is often rapid as it extends the conjugated π-system.
This method is experimentally simple and often uses inexpensive, readily available reagents and solvents like ethanol.[12]
}
Figure 3: Base-Catalyzed Aldol-Type Condensation Mechanism.
Experimental Protocol: Claisen-Schmidt Synthesis
Materials:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Acetamide (1.5 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde and acetamide in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
A precipitate may form upon addition of the base. Continue stirring the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into a beaker of cold water/ice.
-
If a solid precipitates, collect it by vacuum filtration. If not, acidify the mixture carefully with dilute HCl to neutralize the excess NaOH, which should induce precipitation.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Strategy 4: Amidation of 4-Fluorocinnamic Acid
This strategy separates the formation of the C-C double bond from the formation of the amide bond. First, 3-(4-fluorophenyl)propenoic acid (4-fluorocinnamic acid) is synthesized, typically via a Heck or aldol-type reaction (e.g., Knoevenagel or Perkin reaction) using a carboxylic acid precursor. The resulting acid is then activated and coupled with an amine source.
Mechanism and Rationale
Amide bond formation does not occur spontaneously from a carboxylic acid and an amine at room temperature. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved using a coupling reagent.
-
Carboxylic Acid Activation: A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] Additives like 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce racemization risk (if applicable), forming an even more stable active ester.[14]
-
Nucleophilic Acyl Substitution: An amine source, such as aqueous ammonia or ammonium chloride with a base, attacks the activated carbonyl carbon.
-
Amide Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (e.g., dicyclohexylurea, DCU) and forming the final stable amide bond.
This two-step approach is advantageous when direct methods are low-yielding or when a variety of amide analogues are desired from a common carboxylic acid intermediate.
Experimental Protocol: Amidation Synthesis
Part A: Synthesis of 4-Fluorocinnamic Acid (Not detailed, assume available)
Part B: Amide Coupling Materials:
-
4-Fluorocinnamic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 4-fluorocinnamic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt and EDC to the solution and stir at room temperature for 30 minutes to pre-activate the acid.
-
In a separate flask, prepare a suspension of ammonium chloride in DMF and add DIPEA.
-
Add the ammonium/DIPEA mixture to the activated acid solution.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
Comparative Analysis of Synthesis Methods
| Feature | Heck Reaction | Wittig Reaction | Claisen-Schmidt Condensation | Amidation of Acid |
| Key Transformation | C-C bond formation | C=O to C=C conversion | C-C bond formation & dehydration | C-N bond formation |
| Stereoselectivity | High (typically >95% E-isomer) | Variable; stabilized ylides favor E-isomer | Good (typically favors E-isomer) | Not applicable to C=C bond |
| Key Reagents | Pd catalyst, phosphine ligand, base | Triphenylphosphine, strong base | Strong base (NaOH, KOH) | Coupling reagent (EDC, DCC) |
| Advantages | High stereoselectivity, good functional group tolerance.[2] | Reliable, well-understood mechanism. | Operationally simple, inexpensive reagents, atom economical.[12] | Modular, allows for diverse amide analogues from one acid. |
| Disadvantages | Cost of Pd catalyst, potential for metal contamination. | Stoichiometric phosphine oxide byproduct can complicate purification. | Can have side reactions, may require careful pH control. | Two-step process, requires pre-synthesized acid. |
| Typical Yields | Good to Excellent | Moderate to Good | Moderate to Good | Good to Excellent |
References
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). [Link]
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Wittig Reaction - Organic Chemistry Portal. [Link]
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Wittig reaction - Wikipedia. [Link]
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Wittig reagents - Grokipedia. (2026). [Link]
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Aldol Condensation - SATHEE. [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]
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Synthesis by Aldol and Related Condensation Reactions. [Link]
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Aldol Condensation - Beyond Benign. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]
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Heck Reaction - Chemistry LibreTexts. (2023). [Link]
-
Sterically hindered P,N-type amidophosphines... - Dalton Transactions (RSC Publishing). [Link]
-
Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed. (2003). [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids... - NIH. (2023). [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). [Link]
-
The Aldol Condensation - Magritek. [Link]
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Coupling Reagents - Aapptec Peptides. [Link]
-
Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository. [Link]
- Amide library formation using a “by-product-free” activation/coupling sequence - Google P
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- 1. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 11. magritek.com [magritek.com]
- 12. beyondbenign.org [beyondbenign.org]
- 13. Amide Synthesis [fishersci.dk]
- 14. peptide.com [peptide.com]
Spectroscopic Data for 3-(4-Fluorophenyl)-2-propenamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Fluorophenyl)-2-propenamide (CAS No. 5438-55-1), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction
This compound is a derivative of acrylamide featuring a 4-fluorophenyl group attached to the β-carbon. This structural motif is found in various biologically active molecules, making the precise characterization of this compound crucial for quality control, structural confirmation, and further research and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The presence of an aromatic ring, an α,β-unsaturated amide system, and a fluorine atom gives rise to characteristic signals in various spectroscopic analyses.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the amide, vinyl, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the anisotropic effect of the aromatic ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~7.70 | d | 2H | Ar-H (ortho to F) | J(H,H) ≈ 8.5 |
| ~7.55 | d | 1H | β-CH | J(H,H) ≈ 15.5 |
| ~7.25 | t | 2H | Ar-H (meta to F) | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |
| ~7.20 | s (br) | 1H | NH | - |
| ~6.90 | s (br) | 1H | NH | - |
| ~6.50 | d | 1H | α-CH | J(H,H) ≈ 15.5 |
Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy.
Interpretation and Causality:
-
Aromatic Protons: The protons on the fluorophenyl ring are expected to appear as two distinct signals due to the symmetry of the para-substitution. The protons ortho to the fluorine will be deshielded due to the inductive effect and will likely appear as a doublet. The protons meta to the fluorine will also appear as a triplet due to coupling with both the adjacent proton and the fluorine atom.
-
Vinyl Protons: The α and β protons of the propenamide moiety will appear as doublets with a large coupling constant (~15.5 Hz), characteristic of a trans configuration. The β-proton is further downfield due to its proximity to the deshielding aromatic ring and the resonance effect of the carbonyl group.
-
Amide Protons: The two amide protons are diastereotopic and may appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Figure 2: Experimental workflow for ¹H NMR spectroscopy.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spinner and place it in the NMR spectrometer (e.g., a 500 MHz instrument).
-
Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (Amide) |
| ~163.0 (d, J(C,F) ≈ 248 Hz) | C-F |
| ~140.0 | β-C |
| ~131.5 (d, J(C,F) ≈ 3 Hz) | Quaternary Ar-C |
| ~130.0 (d, J(C,F) ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~122.0 | α-C |
| ~116.0 (d, J(C,F) ≈ 22 Hz) | Ar-CH (meta to F) |
Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy.[1]
Interpretation and Causality:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a downfield chemical shift (~166.0 ppm) due to the strong deshielding effect of the oxygen atom.
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 248 Hz) and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
-
Vinyl Carbons: The β-carbon is more deshielded than the α-carbon due to its proximity to the aromatic ring and resonance effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H stretching (amide) |
| ~1665 | Strong, Sharp | C=O stretching (Amide I) |
| ~1625 | Medium, Sharp | C=C stretching (alkene) |
| ~1600, ~1510 | Medium | C=C stretching (aromatic) |
| ~1230 | Strong | C-F stretching |
| ~980 | Medium | =C-H bending (trans alkene) |
Note: Predicted values are based on characteristic IR absorption frequencies for similar functional groups.
Interpretation and Causality:
-
N-H Stretching: The presence of two bands in the 3100-3400 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1665 cm⁻¹ is a hallmark of the amide carbonyl group. Its position is influenced by conjugation with the C=C double bond.
-
C=C Stretching: The stretching vibration of the alkene C=C bond is expected around 1625 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 and 1510 cm⁻¹.
-
C-F Stretching: A strong band around 1230 cm⁻¹ is indicative of the C-F bond in the fluorophenyl group.
Figure 3: Experimental workflow for ATR-FTIR spectroscopy.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied.
-
Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, providing a characteristic fingerprint that aids in structural elucidation.
Predicted Mass Spectrum Data (EI, 70 eV):
| m/z | Predicted Identity |
| 165 | [M]⁺˙ (Molecular Ion) |
| 149 | [M - NH₂]⁺ |
| 138 | [M - CNH]⁺ |
| 121 | [C₇H₄F]⁺ |
| 109 | [C₆H₄F]⁺ |
| 95 | [C₆H₄]⁺ |
Note: Predicted fragmentation patterns are based on the structure of the molecule and established fragmentation rules for similar compounds.[2]
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 165, corresponding to the molecular weight of this compound.
-
Major Fragments: The fragmentation pattern will be dominated by cleavages characteristic of amides and aromatic compounds. Loss of the amino group (•NH₂) would result in a fragment at m/z 149. Cleavage of the amide bond can also lead to other characteristic fragments. The fluorophenyl cation and related fragments are also expected to be prominent.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This in-depth guide underscores the power of spectroscopic methods in modern chemical and pharmaceutical research.
References
-
Palladium-Catalyzed Selective Defluorinative Arylation for the Stereospecific Synthesis of β-Fluoroacrylamides Supplementary data. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2015). ResearchGate. Retrieved from [Link]
-
Acrylamide ¹H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
N-(4-fluorobenzyl)-3-{3-nitrophenyl}acrylamide. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. (2024). ResearchGate. Retrieved from [Link]
-
GC-MS Approaches to the Analysis of Acrylamide. (n.d.). Agilent. Retrieved from [Link]
Sources
Introduction: The Significance of the Fluorinated Cinnamamide Scaffold
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide
The cinnamamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities[1]. These compounds have demonstrated potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents[2][3]. The versatility of the cinnamamide framework allows for extensive structural modifications to optimize biological activity. One such modification of high interest is the introduction of a fluorine atom onto the phenyl ring.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[4]. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, leading to improved pharmacological profiles[4]. This guide provides a comprehensive technical overview of this compound, a fluorinated derivative of cinnamamide, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a derivative of acrylic acid and is systematically named based on IUPAC nomenclature.
IUPAC Name: 3-(4-fluorophenyl)prop-2-enamide[5]
The structure consists of a propenamide backbone connected to a 4-fluorophenyl group. The double bond in the propenoic acid chain is typically in the trans or (E) configuration, which is the more stable isomer. This configuration is evident in the NMR spectra of related cinnamic acid derivatives, showing a large coupling constant between the olefinic protons[6].
Chemical Structure:
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(4-fluorophenyl)prop-2-enamide | PubChem[5] |
| Molecular Formula | C₉H₈FNO | PubChem[5] |
| Molecular Weight | 165.16 g/mol | PubChem[5] |
| Monoisotopic Mass | 165.05899 Da | PubChem[5] |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)N)F | PubChem[5] |
| InChI Key | PNUAPSQYVPLFAN-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Purification Protocol
The synthesis of cinnamamides can be achieved through several reliable methods. A common and efficient approach is the amidation of the corresponding cinnamic acid derivative. Here, we outline a robust, two-step protocol starting from 4-fluorocinnamic acid, which itself can be synthesized from 4-fluorobenzaldehyde.
Step 1: Synthesis of 4-Fluorocinnamoyl Chloride
Rationale: The conversion of the carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorocinnamic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-fluorocinnamoyl chloride is a yellow-orange oil and can be used in the next step without further purification.
Step 2: Amidation of 4-Fluorocinnamoyl Chloride
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the primary amide. The reaction is typically performed at low temperatures to control its exothermicity.
Protocol:
-
Dissolve the crude 4-fluorocinnamoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: A workflow diagram for the synthesis of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this specific molecule is sparse, reliable computational predictions are available.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[5] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data for this compound.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The primary amide group and the aromatic ring will give rise to characteristic absorption bands.
Expected Peaks:
-
N-H Stretch: Two bands (asymmetric and symmetric) in the range of 3100-3500 cm⁻¹, characteristic of a primary amide (-NH₂)[7].
-
C=O Stretch (Amide I): A strong absorption band around 1650-1690 cm⁻¹[7].
-
N-H Bend (Amide II): A band in the region of 1590-1650 cm⁻¹[7].
-
C=C Stretch (Olefinic): A medium intensity band around 1620-1640 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of atoms.
¹H NMR (Proton NMR):
-
Amide Protons (-NH₂): A broad singlet between δ 5.5-8.0 ppm, the chemical shift can be highly variable depending on the solvent and concentration[8].
-
Aromatic Protons: Two doublets (or a complex multiplet) in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a triplet-like signal.
-
Olefinic Protons (-CH=CH-): Two doublets between δ 6.5-7.8 ppm. The proton adjacent to the carbonyl group will be upfield relative to the proton adjacent to the aromatic ring. The coupling constant (J) between these two protons is expected to be large (~15-18 Hz), confirming the (E)- or trans-configuration[6].
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Olefinic Carbons: Two signals between δ 120-145 ppm.
-
Aromatic Carbons: Signals in the region of δ 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted significantly downfield (around δ 160-165 ppm). Other aromatic carbons will also show smaller C-F couplings.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound[5].
-
High-Resolution MS (HRMS): The exact mass should be determined to confirm the elemental formula (C₉H₈FNO). The calculated exact mass is 165.05899 Da[5].
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the amide group, the fluorine atom, and other characteristic cleavages of the cinnamamide structure.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Region/Shift | Assignment |
| IR | 3100-3500 cm⁻¹ | N-H Stretch |
| 1650-1690 cm⁻¹ | C=O Stretch (Amide I) | |
| 1000-1300 cm⁻¹ | C-F Stretch | |
| ¹H NMR | δ 5.5-8.0 ppm | -NH₂ (broad singlet) |
| δ 7.0-8.0 ppm | Aromatic protons (multiplets) | |
| δ 6.5-7.8 ppm | Olefinic protons (two doublets, J ≈ 15-18 Hz) | |
| ¹³C NMR | δ 165-170 ppm | C=O |
| δ 160-165 ppm | C-F (aromatic, large ¹JCF) | |
| Mass Spec | m/z = 165 | Molecular Ion (M⁺) |
Biological Significance and Potential Applications
The cinnamamide scaffold is a cornerstone in the development of new therapeutic agents[1][3]. The introduction of a 4-fluoro substituent is a rational design choice aimed at enhancing biological activity.
Anticancer Potential: Numerous cinnamamide derivatives have been reported to exhibit potent anticancer activities by targeting tubulin polymerization, mitochondria, and various signaling pathways[2][4]. The presence of a halogen, such as fluorine, on the phenyl ring is often associated with increased cytotoxic activity[4]. Therefore, this compound is a promising candidate for evaluation in cancer cell line screening assays.
Neuroprotective and Other CNS Activities: Cinnamamide derivatives have also shown therapeutic potential for central nervous system (CNS) disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties[3]. They are known to interact with targets such as GABA receptors and voltage-gated ion channels[3].
Antimicrobial Activity: The cinnamic acid skeleton is a known scaffold for developing novel antimicrobial agents[6]. The α,β-unsaturated carbonyl system can act as a Michael acceptor, a feature often linked to biological activity[1].
Caption: Key structural features of this compound and their potential influence on biological activity.
Conclusion
This compound is a synthetically accessible compound that combines the pharmacologically relevant cinnamamide scaffold with the advantageous properties of a fluorine substituent. Its well-defined structure can be confirmed through standard spectroscopic methods. Based on the extensive research into related analogues, this compound represents a valuable tool for chemical biology and a promising starting point for drug discovery programs targeting a range of diseases, from cancer to neurological disorders. This guide provides the foundational technical knowledge necessary for its synthesis, characterization, and further investigation.
References
-
Gomes, M. N., et al. (2017). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. Available at: [Link]
-
Anggriawan, R. W., et al. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Proceedings of the International Conference on Chemical Engineering and Applied Science (ICChEAS). Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem. Available at: [Link]
-
de Macêdo, A. C. B., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Available at: [Link]
-
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The Ascendant Role of Fluorinated Propenamides in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential
Introduction: The Strategic Convergence of Fluorine and the Propenamide Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern drug design.[1][2][3] Its unique properties—small atomic radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a compound's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[2][3] When this powerful halogen is integrated into the propenamide (acrylamide) scaffold, a versatile and reactive chemical entity, the resulting derivatives present a compelling class of molecules with a vast spectrum of biological activities. The acrylamide group, particularly when substituted, can act as a covalent "warhead," forming irreversible bonds with target proteins, a mechanism that has been successfully exploited in the development of potent and selective inhibitors.[4][5] This guide provides an in-depth exploration of the biological activities of fluorinated propenamide derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their diverse therapeutic applications, from oncology to infectious diseases, and provide detailed, field-proven methodologies for their synthesis and biological evaluation.
Diverse Biological Activities: A Spectrum of Therapeutic Promise
The introduction of fluorine into the propenamide backbone gives rise to a rich diversity of biological effects. These compounds have demonstrated significant potential in several key therapeutic areas.
Anticancer Activity: Covalent Inhibition and Beyond
Fluorinated propenamides have shown remarkable promise as anticancer agents, largely through their function as covalent inhibitors of key oncogenic proteins.[4]
-
Kinase Inhibition: A prominent example is their application as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers. The α-fluoro acrylamide warhead has been shown to form an irreversible covalent bond with a cysteine residue in the FGFR4 active site, leading to potent and selective inhibition.[5][6] This targeted approach minimizes off-target effects, a critical consideration in cancer chemotherapy.[6] Studies have demonstrated that α-fluoro acrylamide derivatives can selectively suppress the enzymatic activity of FGFR4 with impressive IC50 values in the nanomolar range.[5][6]
-
Induction of Apoptosis: Beyond targeted inhibition, some fluorinated derivatives induce programmed cell death in cancer cells. For instance, fluorinated isatin derivatives, which can incorporate a propenamide-like substructure, have been shown to trigger apoptosis by disrupting mitochondrial function and promoting the generation of reactive oxygen species.[7]
The cytotoxic potential of these novel compounds is a critical first step in their evaluation as potential anticancer therapies.[8][9]
Antimicrobial Properties: Disrupting Microbial Defenses
The threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated compounds, including those with propenamide-like structures, are emerging as a promising avenue of research.[1]
-
Mechanism of Action: The antimicrobial action of fluoride itself is multifaceted; it can interfere with bacterial metabolism by inhibiting enzymes and disrupting the proton motive force across the cell membrane.[10][11] When incorporated into a propenamide derivative, the resulting molecule can potentially leverage these effects while also targeting specific bacterial enzymes or cellular processes. The lipophilicity conferred by fluorine can enhance the compound's ability to penetrate bacterial cell walls.[12]
-
Broad-Spectrum Potential: Research into fluorinated antibiotics has led to the discovery of compounds with broad-spectrum activity, including against challenging methicillin-resistant Staphylococcus aureus (MRSA).[13] The synthesis of fluorinated derivatives of existing antibiotic classes is a key strategy in overcoming resistance.[13]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, and compounds that can safely and effectively modulate the inflammatory response are in high demand.[14]
-
Enzyme Inhibition: Fluorinated propenamide derivatives can target key enzymes in the inflammatory pathway. For example, propanamide-sulfonamide conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[15]
-
Cytokine Suppression: Studies on fluorinated benzofuran derivatives, which share structural similarities with propenamides, have demonstrated their ability to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and nitric oxide in macrophages.[16] This suggests that fluorinated propenamides may also exert their anti-inflammatory effects by modulating cytokine signaling pathways.[16] Flavonoids, another class of compounds with anti-inflammatory properties, are known to inhibit key inflammatory signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[14]
Experimental Workflows and Methodologies
The robust evaluation of fluorinated propenamide derivatives requires a suite of well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing their key biological activities.
Workflow for Evaluating Biological Activity
The overall workflow for characterizing the biological activity of a novel fluorinated propenamide derivative can be visualized as follows:
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of fluorinated propenamide derivatives.
Protocol 1: Assessment of In Vitro Cytotoxicity using the MTT Assay
This protocol outlines a standard method for determining the cytotoxic potential of a novel compound against cancer cell lines.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[8]
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (fluorinated propenamide derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[8]
-
Harvest cells in the logarithmic growth phase and determine cell concentration and viability.[8]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate the plates for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[8]
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug).[8]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[8]
-
Data Presentation: Cytotoxicity of Hypothetical Fluorinated Propenamides
| Compound | Target Cell Line | IC50 (µM) |
| FPA-1 | HCT116 (Colon Cancer) | 5.2 |
| FPA-2 | A549 (Lung Cancer) | 2.8 |
| FPA-3 | HCT116 (Colon Cancer) | 12.1 |
| FPA-4 | A549 (Lung Cancer) | 8.5 |
| Positive Control | HCT116 / A549 | <1.0 |
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the fluorinated propenamide derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.[19]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
Data Presentation: MIC Values of Hypothetical Fluorinated Propenamides
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| FPA-A | 8 | 32 |
| FPA-B | 16 | >64 |
| FPA-C | 4 | 16 |
| FPA-D | >64 | >64 |
| Positive Control | <2 | <4 |
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[20][21] The specific substrates and detection methods will vary depending on the target enzyme.
Materials:
-
Purified enzyme of interest (e.g., COX-2, a specific kinase)
-
Substrate for the enzyme
-
Assay buffer
-
Test compound
-
Detection reagents (e.g., colorimetric, fluorescent, or luminescent)
-
96- or 384-well plates
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the fluorinated propenamide derivative in the assay buffer.
-
In a microplate, add the enzyme and the test compound at various concentrations.
-
Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
-
Signal Detection:
-
Stop the reaction (if necessary) and add the detection reagents.
-
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader. The signal should be proportional to the amount of product formed.[21]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Caption: A schematic representation of a typical enzyme inhibition assay workflow.
Conclusion and Future Directions
Fluorinated propenamide derivatives represent a highly promising and versatile class of compounds in the ongoing quest for novel therapeutics. Their unique chemical properties, conferred by the strategic combination of fluorine and the reactive acrylamide scaffold, have enabled the development of potent and selective agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and number of fluorine atoms, as well as substitutions on the propenamide core, influence biological activity will be crucial for rational drug design.[22][23]
-
Selectivity and Safety: While covalent inhibition offers high potency, ensuring target selectivity to minimize off-target toxicity remains a paramount challenge.
-
Novel Applications: The exploration of fluorinated propenamides for other therapeutic indications, such as neurodegenerative diseases or metabolic disorders, may yield new breakthroughs.
As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the full therapeutic potential of fluorinated propenamide derivatives is only beginning to be realized. These molecules are poised to make a significant and lasting impact on the future of medicine.
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Potential Therapeutic Targets of 3-(4-Fluorophenyl)-2-propenamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-(4-Fluorophenyl)-2-propenamide, a compound belonging to the cinnamamide class. While direct extensive research on this specific molecule is emerging, a comprehensive review of structurally related compounds and their known biological activities allows for the extrapolation of highly probable molecular targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing research and development efforts centered on this promising chemical scaffold. We will explore potential applications in oncology and inflammatory diseases, detailing plausible signaling pathways and robust experimental protocols for target validation.
Introduction and Chemical Scaffolding
This compound is a derivative of cinnamic acid, characterized by a core cinnamamide scaffold. This scaffold is a recurring motif in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The presence of the fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and metabolic stability. Based on the biological activities of analogous compounds, this guide will focus on two primary areas of therapeutic potential for this compound: oncology and anti-inflammatory applications.
Potential Therapeutic Area: Oncology
The cinnamamide scaffold is a constituent of several compounds with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][5] Our analysis of related molecules suggests that this compound could exert its anti-cancer effects through the modulation of key signaling pathways, primarily the PI3K/AKT pathway, and potentially through the inhibition of histone deacetylases (HDACs).
The PI3K/AKT Signaling Pathway: A Prime Target
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a critical pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[1] Structurally similar flavonoid-based amide derivatives have been shown to exert their anti-cancer effects by down-regulating this pathway.[1] Specifically, a compound bearing a 3-fluorophenyl group exhibited significant antiproliferative capabilities against triple-negative breast cancer (TNBC) cells.[1]
It is hypothesized that this compound could inhibit the phosphorylation of PI3K and AKT, leading to the downstream modulation of key apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, inhibition of this pathway can lead to cell cycle arrest, preventing cancer cell proliferation.[1]
Figure 1: Proposed mechanism of this compound in the PI3K/AKT pathway.
A tiered approach is recommended to validate the effect of this compound on the PI3K/AKT pathway.
Figure 2: Experimental workflow for validating anticancer activity.
-
Cell Viability and Proliferation Assays:
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines (e.g., MDA-MB-231, U-87 glioblastoma).[6][7] Cells are seeded in 96-well plates and treated with a range of compound concentrations for 72 hours.[1][7] The viability is assessed by adding MTT solution and measuring the absorbance of the formazan product.[7]
-
Colony Formation Assay: To assess the long-term proliferative potential of cancer cells after treatment. Cells are seeded at a low density and treated with the compound. After a suitable incubation period, colonies are stained and counted.
-
-
Cell Migration and Invasion Assays:
-
Cell Cycle and Apoptosis Analysis:
-
Western Blot Analysis:
-
To confirm the molecular mechanism, the expression levels of key proteins in the PI3K/AKT pathway (p-PI3K, p-AKT, PTEN, Bcl-2, Bax, caspase-3) should be quantified by Western blot analysis following compound treatment.[1]
-
Histone Deacetylases (HDACs): A Secondary Putative Target
HDAC inhibitors are a class of anti-cancer agents that promote the acetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.[5] A structurally similar compound, 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide, has been identified as an HDAC inhibitor with potent anti-proliferative effects in breast cancer cells.[5] This suggests that this compound may also possess HDAC inhibitory activity.
By inhibiting HDACs, this compound could induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21(WAF1).[5] This would lead to cell cycle arrest, particularly at the G2/M phase, and subsequently induce apoptosis.[5]
-
HDAC Inhibition Assay: A commercially available HDAC activity assay kit can be used to directly measure the inhibitory effect of the compound on HDAC enzymes in a cell-free system.
-
Western Blot Analysis: To assess the downstream effects of HDAC inhibition, the acetylation levels of histones (e.g., acetyl-H3, acetyl-H4) and the expression of p21(WAF1) should be measured by Western blot in treated cancer cells.[5]
-
Cell Cycle Analysis: Flow cytometry can be used to confirm cell cycle arrest at the G2/M phase, as described previously.[5]
Potential Therapeutic Area: Anti-Inflammatory Diseases
Chronic inflammation is a key driver of numerous diseases.[8] Phytochemicals, including cinnamamide derivatives, have demonstrated significant anti-inflammatory properties.[2] The primary mechanism underlying these effects is often the modulation of the TLR4/NF-κB signaling pathway.
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. Its activation by ligands such as lipopolysaccharide (LPS) leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]
This compound may act as an antagonist of the TLR4 signaling pathway, potentially by interfering with the binding of its ligands or by inhibiting downstream signaling components. This would lead to the suppression of NF-κB activation and a subsequent reduction in the production of pro-inflammatory mediators.
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An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)-2-propenamide
Introduction
3-(4-Fluorophenyl)-2-propenamide, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Its structural motifs, featuring a fluorinated phenyl ring, an α,β-unsaturated carbonyl system, and an amide functional group, suggest a complex physicochemical profile that dictates its behavior in various environments. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven methodologies, designed to empower researchers, scientists, and drug development professionals in their work with this molecule. This document eschews a rigid template, instead adopting a structure that logically unfolds the scientific narrative, from foundational property assessment to predictive degradation pathways.
Part 1: Physicochemical Profile and Solubility Assessment
A thorough understanding of a compound's solubility is a cornerstone of its development and application.[3][4] Solubility influences bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. For this compound, the interplay between the lipophilic fluorophenyl group and the hydrogen-bonding capacity of the amide group suggests a nuanced solubility profile.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, we can predict its properties based on its structure and those of related cinnamamide derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈FNO | Based on chemical structure. |
| Molecular Weight | 165.17 g/mol | Calculated from the molecular formula. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The fluorophenyl group increases lipophilicity, while the amide provides some polarity. |
| Aqueous Solubility | Low to moderate | The aromatic ring and double bond contribute to low aqueous solubility, which is somewhat offset by the amide's ability to form hydrogen bonds.[5] |
| pKa | ~17 (amide proton) | Amides are generally very weak acids. |
Experimental Determination of Solubility
To move beyond prediction, rigorous experimental determination of solubility is essential. We will outline two key methodologies: a kinetic solubility assay for high-throughput screening and a thermodynamic solubility assay for definitive equilibrium data.[6][7][8]
Caption: Proposed degradation pathways for this compound.
Stability-Indicating Analytical Method
A robust stability-indicating method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method is proposed.
[9][10][11][12]| Parameter | Recommended Condition | Rationale | | :--- | :--- | :--- | | Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. | | Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for acidic and basic analytes. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. | | Gradient | 10-90% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. | | Column Temp. | 30°C | Provides reproducible retention times. | | Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring and conjugated system should have strong UV absorbance. DAD allows for peak purity analysis. | | Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By implementing the detailed experimental protocols for solubility determination and forced degradation, researchers can generate the critical data needed to advance the development of this promising compound. The proposed degradation pathways and the stability-indicating HPLC method offer a solid foundation for analytical development and quality control. This systematic approach ensures scientific integrity and provides the trustworthy data required for regulatory submissions and further research.
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An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Fluorophenyl)-2-propenamide Interactions
Abstract: This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 3-(4-Fluorophenyl)-2-propenamide, a small molecule with potential pharmacological relevance. Designed for researchers, computational chemists, and drug development professionals, this document details the complete computational workflow, from initial ligand and protein target preparation to advanced molecular dynamics simulations and ADMET profiling. By integrating field-proven insights with rigorous, self-validating protocols, this guide explains not only the "how" but also the critical "why" behind each methodological choice. The objective is to equip scientists with the expertise to predict molecular interactions, assess binding stability, and evaluate the drug-like properties of small molecules, thereby accelerating the early stages of drug discovery.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with traditional laboratory research.[1][2] By simulating molecular interactions within a virtual environment, we can rapidly screen vast chemical libraries, predict binding affinities, and assess the pharmacokinetic properties of molecules before they are ever synthesized.[3] This approach allows for a rational, data-driven design process, prioritizing compounds with the highest likelihood of success for further experimental validation.[4]
Profile of this compound
The subject of this guide is this compound. It is a derivative of propenamide, featuring a fluorophenyl group. Its basic structural and chemical information is summarized below. Understanding these foundational properties is the first step in any computational analysis.
| Property | Value | Source |
| Molecular Formula | C9H8FNO | PubChem[5] |
| Monoisotopic Mass | 165.05899 Da | PubChem[5] |
| SMILES | C1=CC(=CC=C1C=CC(=O)N)F | PubChem[5] |
| InChIKey | PNUAPSQYVPLFAN-UHFFFAOYSA-N | PubChem[5] |
The Computational Workflow: A Bird's-Eye View
The in silico analysis of a small molecule is a multi-stage process where each step builds upon the last. The overall workflow is designed to progressively filter and characterize the molecule's potential, starting with broad interaction predictions and moving towards detailed stability and safety profiling.
Caption: High-level workflow for in silico small molecule analysis.
Foundational Steps: Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.[6] This section details the meticulous process of preparing both the small molecule (ligand) and its biological target (protein) for subsequent analysis.
Ligand Preparation Protocol
Scientific Justification: A 2D chemical structure is insufficient for 3D simulation. We must generate a valid, low-energy 3D conformation. Energy minimization is crucial to relax any steric strain from the initial 3D conversion, resulting in a more realistic and energetically favorable structure for docking.
Step-by-Step Protocol:
-
Obtain 2D Structure: Acquire the SMILES string or SDF file for this compound from a chemical database like PubChem.[5]
-
Generate 3D Coordinates: Use a chemical toolbox program such as Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Apply a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization on the 3D structure. This can be done using software like UCSF Chimera or Avogadro.[7][8]
-
Save Final Structure: Save the minimized structure in a .mol2 or .pdb format, which will be used for downstream applications.
Target Identification and Retrieval
Scientific Justification: The first step in a structure-based drug design project is to identify the biological target. If the target is unknown, bioinformatics tools can be used to predict potential targets based on ligand similarity to known drugs. For this guide, we will assume a hypothetical target, human Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. The 3D coordinates for this protein must be retrieved from an authoritative repository. The Protein Data Bank (PDB) is the single global archive for experimentally determined 3D structures of biological macromolecules.[9][10]
Step-by-Step Protocol:
-
Access the PDB: Navigate to the RCSB PDB website.[11]
-
Search for the Target: Search for "Cyclooxygenase-2" or "PTGS2," filtering for human structures and selecting an entry with good resolution (e.g., < 2.5 Å) and a co-crystallized ligand, which helps validate the binding site. For this example, we select PDB ID: 5KIR.
-
Download the Structure: Download the PDB file.
Target Preparation Protocol
Scientific Justification: Raw PDB files are snapshots of experimental data and are not immediately ready for simulation.[6] They often contain non-essential water molecules, co-factors, and other ligands. Furthermore, hydrogen atoms are typically absent in structures determined by X-ray crystallography. The preparation process involves "cleaning" the structure and adding hydrogens at a physiological pH to ensure that the ionization states of acidic and basic residues are correct, which is critical for accurate interaction modeling.
Step-by-Step Protocol:
-
Load Structure: Open the downloaded PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove Heteroatoms: Delete all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand.
-
Add Hydrogen Atoms: Use a built-in tool (e.g., pdb2pqr or Chimera's "AddH" function) to add polar hydrogens, assuming a physiological pH of 7.4.
-
Assign Partial Charges: Assign partial charges to all atoms using a standard force field (e.g., AMBER or CHARMM). This is often handled by preparation scripts in docking software.
-
Save Prepared Receptor: Save the cleaned, protonated structure. For use with AutoDock Vina, this final file should be in the .pdbqt format, which includes partial charge (Q) and atom type (T) information.[12]
Predicting Interactions: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13] It is a cornerstone of structure-based drug design, enabling rapid virtual screening and hypothesis generation.[6]
Detailed Protocol: Molecular Docking with AutoDock Vina
Scientific Justification: AutoDock Vina is a widely used, robust, and efficient open-source docking program.[14][15] The protocol requires preparing the ligand and receptor in the specific PDBQT format and defining a "search space" or "grid box" that encompasses the putative binding site. Vina then explores various ligand conformations within this box, scoring each one to identify the most favorable binding modes.
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Step-by-Step Protocol:
-
Prepare Input Files: Ensure both the receptor (COX-2) and the ligand (this compound) are in the .pdbqt format as described in Section 2.0.
-
Define the Binding Site:
-
If a co-crystallized ligand was present in the original PDB file, the binding site is known. Use the coordinates of this original ligand to define the center of your grid box.[16]
-
If the site is unknown ("blind docking"), the grid box should be large enough to cover the entire protein surface, though this is less precise.[6]
-
Create a configuration file (e.g., conf.txt) specifying the receptor file, ligand file, and the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.[17]
-
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Analyze Output:
-
The log.txt file will contain a table of the top binding modes, ranked by binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.
-
The output.pdbqt file contains the 3D coordinates of these predicted binding poses.
-
Self-Validation: Ensuring Docking Protocol Reliability
Trustworthiness: To trust the results, the docking protocol must be validated. The standard method is to "re-dock" the original co-crystallized ligand (that was removed during preparation) back into the protein's binding site. A successful validation is typically defined by the re-docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the original crystallographic pose.[18] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.
Data Presentation: Analyzing Docking Results
The primary outputs of a docking simulation are the binding affinity scores and the 3D poses. These should be summarized clearly.
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | TYR-385, SER-530 |
| 2 | -8.2 | ARG-120, TYR-355 |
| 3 | -7.9 | VAL-523, ALA-527 |
Note: Data shown is illustrative.
Assessing Stability: Molecular Dynamics (MD) Simulation
Scientific Justification: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[19][20] An MD simulation can confirm whether a high-scoring docking pose is stable or if the ligand quickly dissociates from the binding pocket.[21]
Detailed Protocol: Protein-Ligand MD Simulation with GROMACS
Expertise & Experience: GROMACS is a powerful, high-performance, and open-source MD engine.[22] The workflow is complex and involves creating a topological description of the system, solvating it in a water box with ions to mimic physiological conditions, minimizing the system's energy, equilibrating it under controlled temperature and pressure, and finally, running the production simulation.[23][24]
Caption: Standard workflow for a GROMACS Molecular Dynamics simulation.
Step-by-Step Protocol:
-
System Preparation:
-
Start with the best-ranked protein-ligand complex from docking.
-
Generate a topology for the protein using a GROMACS tool (pdb2gmx) and a chosen force field (e.g., CHARMM36).
-
Generate a topology for the ligand. This is a critical step for non-standard molecules and often requires external servers like CGenFF or parameterization tools.[25]
-
Combine the protein and ligand topologies.[26]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove steric clashes.
-
Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.
-
Perform a short NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the system's pressure and density.
-
-
Production MD: Run the main simulation for a duration sufficient to observe the system's behavior (typically 50-100 nanoseconds for basic stability checks).
-
Analysis: Analyze the resulting trajectory to calculate RMSD (to measure overall structural stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.
Self-Validation: Confirming System Stability
The equilibration phase is a self-validating system. Before starting the production run, it is mandatory to plot system properties like temperature, pressure, and density over time. These values should converge to a stable plateau, indicating the system is well-equilibrated and ready for the production simulation. During analysis, a stable RMSD plot for the protein backbone and the ligand within the binding site confirms the stability of the complex.
Evaluating Drug-Likeness: ADMET Profiling
Scientific Justification: A molecule that binds strongly to its target is not necessarily a good drug. It must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[27] Late-stage failures in drug development are often due to poor ADMET profiles.[3] In silico ADMET prediction provides an early warning system, allowing researchers to identify potential liabilities before committing to expensive experimental studies.[28]
Protocol: Consensus ADMET Prediction with Web Servers
Trustworthiness: The accuracy of any single prediction algorithm can vary. Therefore, a best-practice approach is to use multiple in silico tools and look for a consensus in the predictions.[3][27]
Step-by-Step Protocol:
-
Select Tools: Choose several well-regarded, freely accessible web servers for ADMET prediction, such as SwissADME and ADMETlab 2.0.
-
Input Structure: Submit the SMILES string of this compound to each server.
-
Collect Data: Gather the predictions for key physicochemical properties, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), and potential toxicities (e.g., hERG inhibition, mutagenicity).
-
Synthesize Results: Compile the data into a summary table to compare the predictions across different platforms.
Data Presentation: Summarizing the ADMET Profile
| Parameter | Prediction Tool 1 (SwissADME) | Prediction Tool 2 (ADMETlab 2.0) | Interpretation |
| Lipinski's Rule of 5 | 0 Violations | 0 Violations | Good oral bioavailability expected. |
| GI Absorption | High | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | No | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions. |
| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity. |
| Mutagenicity (AMES) | Non-mutagen | Non-mutagen | Low risk of being carcinogenic. |
Note: Data shown is illustrative.
Synthesis and Forward Look
This guide has outlined a comprehensive in silico workflow to characterize the interactions of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can build a holistic profile of a molecule's potential. The docking results provide a hypothesis for the binding mode and affinity, the MD simulation tests the stability of this interaction, and the ADMET analysis assesses its drug-like potential.
It is critical to recognize that in silico models are predictive tools, not replacements for experimental reality.[29][30] The results and hypotheses generated through this workflow must be validated through wet-lab experiments.[31] The next logical steps would include in vitro binding assays to confirm the interaction with the target protein and cell-based assays to measure biological activity.
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Banik, S., & Kandimalla, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1049. [Link]
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BioTech Whiz. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
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Review of chalcone derivatives in medicinal chemistry
<-4> ## Chalcone Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
Abstract
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, represent a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their facile synthesis, coupled with a broad spectrum of pharmacological activities, establishes them as privileged structures in drug discovery.[4][5][6] This in-depth technical guide provides a comprehensive review of chalcone derivatives, intended for researchers, scientists, and drug development professionals. It delves into their synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—and the underlying mechanisms of action. This guide emphasizes the structure-activity relationships (SAR) that govern their therapeutic potential and presents detailed experimental protocols and comparative data to facilitate further research and development in this promising field.
Introduction: The Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry
Chalcones are open-chain flavonoids found in a variety of plants, including fruits, vegetables, and spices.[1][2][7] They serve as precursors for the biosynthesis of flavonoids and isoflavonoids.[1][8][9][10][11][12] The core structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system.[3][7][8] This ketoethylenic moiety is a key determinant of their biological activity.[2][8][10] The versatility of the chalcone framework allows for a wide array of substitutions on both aromatic rings, leading to a vast library of derivatives with diverse and potent pharmacological properties.[3][8][12] The ease of their synthesis and their broad therapeutic window have made chalcones a focal point of medicinal chemistry research.[1][5]
Synthesis of Chalcone Derivatives
The primary and most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][7][13][14] This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[8][10][13][14]
Classical Claisen-Schmidt Condensation Protocol
Causality: The base abstracts a proton from the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone. The choice of base (e.g., NaOH, KOH, Ba(OH)₂) or acid (e.g., HCl, H₂SO₄) catalyst can influence reaction times and yields.[13]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in a suitable solvent, typically ethanol or methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., 40-50% aqueous NaOH or KOH) to the reaction mixture with constant stirring.[10] The reaction is usually carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Microwave-Assisted Synthesis
Causality: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.[1] This eco-friendly method often leads to higher yields and cleaner products compared to conventional heating.[1]
Step-by-Step Methodology:
-
Reactant Mixture: Mix the acetophenone, benzaldehyde, and a base catalyst (e.g., NaOH or KOH), either in a small amount of ethanol or under solvent-free conditions.[1]
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specific temperature (e.g., 50–120°C) for a short duration (e.g., 2–10 minutes).[1]
-
Work-up: After cooling, the product is precipitated, filtered, and recrystallized as described in the classical method.[1]
Other Synthetic Methods
Other methods for synthesizing chalcones include:
These methods offer alternative routes, particularly for synthesizing chalcones with specific substitution patterns that may be challenging to obtain via the Claisen-Schmidt condensation.
Biological Activities and Mechanisms of Action
Chalcone derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development. Their therapeutic potential stems from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Activity
Chalcones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[9][11][12][15] Their anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[16][17]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases (e.g., G2/M), preventing cancer cell proliferation.[16][17]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[17][18]
-
Tubulin Polymerization Inhibition: Certain chalcones can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[16]
-
Modulation of Signaling Pathways: Chalcones can interfere with key signaling pathways involved in cancer progression, such as NF-κB, PI3K/Akt, and MAPK.[16][17]
Structure-Activity Relationship (SAR):
-
The presence of hydroxyl and methoxy groups on the aromatic rings often enhances anticancer activity.[9][12]
-
Electron-withdrawing groups on ring B and electron-donating groups on ring A can increase cytotoxicity.[19]
-
Heterocyclic chalcone derivatives, such as those containing pyrazole or indole moieties, have shown potent anticancer effects.[10][20][21]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [9] |
| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [9] |
| Compound 19 (Coumaryl-chalcone) | A-549 (Lung) | 70.90 µg/mL | [9] |
| Compound 19 (Coumaryl-chalcone) | Jurkat (Leukemia) | 79.34 µg/mL | [9] |
| Compound 19 (Coumaryl-chalcone) | MCF-7 (Breast) | 79.13 µg/mL | [9] |
| Compound 58 (Aminoguanidine derivative) | HepG2 (Hepatocarcinoma) | 7.17 | [9] |
| Compound 58 (Aminoguanidine derivative) | SMMC-7721 (Hepatocarcinoma) | 3.05 | [9] |
| Compound 66 (Sulfonamide derivative) | SF-295 (Glioblastoma) | 2.1 µg/mL | [9] |
| Compound 66 (Sulfonamide derivative) | PC-3 (Prostate) | 2.4 µg/mL | [9] |
Diagram: Chalcone-Induced Apoptosis Pathway
Caption: Chalcone derivatives can induce apoptosis by triggering mitochondrial stress, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Anti-inflammatory Activity
Chalcones possess potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[22][23][24][25]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Chalcones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[23][25]
-
Suppression of Pro-inflammatory Cytokines: They can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22][26][27]
-
Inhibition of Nitric Oxide Synthase (NOS): Chalcones can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[23][26][28]
-
Modulation of NF-κB Pathway: A crucial mechanism is the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[16][23][26]
SAR:
-
Substitutions with hydroxyl, methoxy, and prenyl groups are often associated with enhanced anti-inflammatory activity.[23]
-
The presence of heterocyclic rings like thiophene or furan can also increase potency.[23]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of chalcone derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Antimicrobial Activity
Chalcone derivatives have demonstrated broad-spectrum activity against a variety of microorganisms, including bacteria and fungi.[1][10][20][29][30][31][32]
Mechanisms of Action:
-
Disruption of Microbial Membranes: The α,β-unsaturated carbonyl system can interact with and disrupt the integrity of microbial cell membranes.[33]
-
Inhibition of Protein Synthesis: Chalcones can interfere with microbial protein synthesis.[33]
-
Enzyme Inhibition: They can act as Michael acceptors, forming covalent bonds with nucleophilic residues in essential microbial enzymes, leading to their inactivation.[33]
SAR:
-
The presence of methoxy, hydroxy, prenyl, and halogen groups on the aromatic rings can significantly influence antibacterial activity.[29]
-
The type and position of substituents are crucial for determining the spectrum of activity against Gram-positive and Gram-negative bacteria.[29][32]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the chalcone derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity
Many chalcone derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[1][22][24][34]
Mechanisms of Action:
-
Free Radical Scavenging: Chalcones can donate a hydrogen atom or an electron to neutralize free radicals.[34] The presence of hydroxyl groups on the aromatic rings is particularly important for this activity.
-
Metal Chelation: Some derivatives can chelate transition metal ions, preventing them from catalyzing the formation of reactive oxygen species.
-
Modulation of Antioxidant Enzymes: They can enhance the activity of endogenous antioxidant enzymes.
SAR:
-
The number and position of hydroxyl groups on the aromatic rings are critical for antioxidant capacity.[34]
-
The conjugated double bond system also contributes to the radical scavenging ability.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant activity of compounds.
-
Preparation of Solutions: Prepare a stock solution of the chalcone derivative and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of the chalcone solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical. Ascorbic acid is often used as a positive control.[34]
Future Perspectives and Challenges
Chalcone derivatives hold immense promise in medicinal chemistry. However, several challenges need to be addressed to translate their preclinical efficacy into clinical applications.
-
Improving Bioavailability: Many chalcones have poor water solubility and bioavailability, which can limit their therapeutic efficacy. Formulation strategies and the synthesis of more soluble prodrugs are areas of active research.
-
Enhancing Selectivity: While many chalcones show potent activity, some may lack selectivity, leading to off-target effects. The design of derivatives with higher specificity for their intended molecular targets is crucial.
-
Understanding Mechanisms of Action: Although significant progress has been made, the precise molecular mechanisms of action for many chalcone derivatives are not fully elucidated.[8] Further studies are needed to identify their specific cellular targets.
-
Clinical Trials: Despite the vast number of preclinical studies, the number of chalcone derivatives that have progressed to clinical trials is limited.[25] More rigorous clinical evaluation is necessary to establish their safety and efficacy in humans.
Conclusion
Chalcone derivatives represent a versatile and privileged scaffold in the landscape of medicinal chemistry. Their straightforward synthesis, coupled with a wide range of potent biological activities, makes them highly attractive for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern their efficacy. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development. Continued exploration of the vast chemical space of chalcone derivatives, guided by a deeper understanding of their molecular interactions, will undoubtedly lead to the discovery of new and effective drugs to combat a multitude of human diseases.
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 3-(4-Fluorophenyl)-2-propenamide
Abstract & Introduction
3-(4-Fluorophenyl)-2-propenamide is a member of the cinnamamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. This document provides a comprehensive, field-proven protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. We will employ a modern and highly efficient amide coupling strategy, moving beyond classical methods to ensure high yield and purity. This guide explains not only the procedural steps but also the underlying chemical principles and critical parameters that govern the reaction's success, ensuring a reproducible and scalable laboratory synthesis.
Synthetic Strategy: Carbodiimide-Mediated Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct condensation of these two functional groups requires prohibitively high temperatures due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, we will activate the carboxylic acid in situ.
The chosen strategy is the reaction of 4-fluorocinnamic acid with an ammonia source, mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Mechanism of Action: The reaction proceeds via a highly reactive O-acylisourea intermediate.
-
The carboxylic acid (4-fluorocinnamic acid) attacks the carbodiimide (EDC), forming the O-acylisourea.
-
This activated intermediate is highly susceptible to nucleophilic attack. While it can be directly attacked by the amine, the addition of a catalyst like DMAP can form an even more reactive acylpyridinium species, accelerating the reaction.
-
The nucleophile (ammonia, generated from ammonium chloride and a base) attacks the activated carbonyl carbon.
-
The tetrahedral intermediate collapses, yielding the desired amide product, this compound, and a water-soluble urea byproduct derived from EDC, which is easily removed during aqueous workup.[1][2]
This method is selected for its mild reaction conditions, high yields, operational simplicity, and the ease of removal of byproducts compared to other methods like those requiring the isolation of highly moisture-sensitive acyl chlorides.[1]
Caption: Mechanism of EDC-mediated amide coupling.
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Amount | Purity | Supplier (Example) |
| 4-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 10.0 | 1.66 g | ≥98% | Sigma-Aldrich |
| EDC·HCl (EDC) | C₈H₁₇N₃·HCl | 191.70 | 12.0 | 2.30 g | ≥98% | Fisher Scientific |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 15.0 | 0.80 g | ≥99% | VWR |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | 0.5 | 61 mg | ≥99% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 25.0 | 4.35 mL | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | ACS Grade | VWR |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | ~100 mL | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | ~50 mL | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~5 g | - | VWR |
| Round-bottom flask (100 mL) | - | - | - | 1 | - | - |
| Magnetic stir bar | - | - | - | 1 | - | - |
| Separatory funnel (250 mL) | - | - | - | 1 | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | As needed | - | MilliporeSigma |
Detailed Experimental Protocol
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorocinnamic acid (1.66 g, 10.0 mmol), ammonium chloride (0.80 g, 15.0 mmol), and 4-DMAP (61 mg, 0.5 mmol).
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
Reagent Addition and Reaction
-
Once the solution is cooled, slowly add diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol) dropwise via syringe. The DIPEA serves as a base to neutralize the HCl salt of EDC and to free the ammonia from ammonium chloride.
-
In a separate vial, dissolve EDC·HCl (2.30 g, 12.0 mmol) in a minimal amount of DMF (~5 mL) if necessary, or add it as a solid in portions directly to the cooled reaction mixture.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (4-fluorocinnamic acid) is more polar and will have a lower Rf value than the less polar amide product. The reaction is typically complete within 4-6 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Shake the funnel vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid and DMF) and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.
-
Filter the pure white crystals, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight. The expected yield is 75-85%.
Caption: Experimental workflow for the synthesis of this compound.
Expertise & Experience: Causality and Troubleshooting
-
Why Anhydrous DMF? Carbodiimide reagents like EDC are sensitive to water. The presence of moisture will hydrolyze the EDC and the active O-acylisourea intermediate, reducing the yield.
-
Role of DIPEA: DIPEA is a non-nucleophilic hindered base. It is strong enough to deprotonate the ammonium chloride to generate the ammonia nucleophile in situ and neutralize the HCl salt of EDC, but it is too sterically bulky to compete with ammonia in attacking the activated intermediate.
-
Reaction Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the coupling agent and minimizes potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.
-
Troubleshooting - Low Yield: If the yield is low, consider the following:
-
Incomplete Reaction: Extend the reaction time. Confirm completion by TLC.
-
Reagent Quality: Ensure anhydrous solvent was used and that the EDC is not from an old, potentially hydrolyzed stock.
-
Work-up Losses: The product has some slight water solubility. Ensure extractions are performed efficiently and avoid excessive washing.
-
-
Troubleshooting - Impure Product: If the purified product shows impurities by NMR, it may be unreacted starting material or the EDC-urea byproduct. The urea is generally well-removed by the aqueous washes. If starting material persists, the coupling reaction was inefficient. If other impurities are present, column chromatography (Silica gel, 30-50% EtOAc/Hexanes) may be required.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints and analytical verification.
-
In-Process Control: TLC is a rapid and effective tool to monitor the consumption of the starting material. A sample co-spotted with the starting material will clearly show the appearance of a new, higher-Rf spot corresponding to the product. The reaction should not be worked up until the starting material spot has disappeared or is very faint.
-
Product Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods. This ensures that the obtained substance is indeed the target compound and meets the required quality for subsequent applications.
-
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.70 (dd, 2H, Ar-H), ~7.50 (s, 1H, -NH), ~7.35 (d, 1H, J ≈ 16 Hz, Ar-CH=), ~7.25 (t, 2H, Ar-H), ~7.05 (s, 1H, -NH), ~6.60 (d, 1H, J ≈ 16 Hz, =CH-CONH₂). The large coupling constant (~16 Hz) for the vinyl protons is characteristic of a trans alkene geometry.[3][4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~166 (C=O), ~163 (d, ¹JCF), ~139 (=CH), ~132 (Ar-C), ~130 (d, Ar-CH), ~124 (=CH), ~116 (d, Ar-CH).
-
IR (KBr, cm⁻¹): ~3350, 3170 (N-H stretch), ~1655 (Amide I, C=O stretch), ~1620 (Amide II, N-H bend), ~1595 (C=C stretch), ~1230 (C-F stretch).[3][4]
-
Mass Spec (ESI+): m/z 166.06 [M+H]⁺, 188.04 [M+Na]⁺.
-
Safety & Handling
All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory.[5][6]
-
Chemical Hazards:
-
Acrylamide Derivatives: The product, this compound, should be handled with care. Acrylamide and its derivatives are known neurotoxins and suspected carcinogens.[7][8][9] Avoid inhalation of dust and skin contact.
-
EDC: Is a skin and eye irritant and a sensitizer.
-
DMF: Is a skin irritant and can be absorbed through the skin. It is a suspected teratogen.
-
DIPEA: Is corrosive and flammable. Handle with care.
-
-
Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
References
-
University of California. (2010). Standard Operating Procedure: Acrylamide Gel. [Online]. Available at: [Link]
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Duke University. (n.d.). Guidelines for Safe Use of Acrylamide. [Online]. Available at: [Link]
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University of California, Berkeley. (n.d.). Acrylamide - Environment, Health & Safety. [Online]. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. [Online]. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Online]. Available at: [Link]
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Pardeshi, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. [Online]. Available at: [Link]
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Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. [Online]. Available at: [Link]
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High-throughput screening assays for 3-(4-Fluorophenyl)-2-propenamide
An Application Guide to High-Throughput Screening Assays for 3-(4-Fluorophenyl)-2-propenamide and Its Analogs
Foreword: The Modern Imperative for High-Throughput Screening
In the landscape of contemporary drug discovery, the journey from a chemical entity to a clinical candidate is both arduous and resource-intensive. High-Throughput Screening (HTS) has emerged as an indispensable engine driving this process, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2][3] The scaffold of this compound and its related structures, such as cinnamoyl benzamides, represent a promising area of medicinal chemistry. Derivatives have been investigated for a range of biological activities, including antiproliferative and enzyme-inhibiting effects, making them ideal candidates for broad screening campaigns.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a strategic framework for developing, validating, and executing robust HTS assays tailored to this chemical class. We will explore two powerful and distinct HTS methodologies: a biochemical assay for kinase inhibition using Homogeneous Time-Resolved Fluorescence (HTRF) and a cell-based phenotypic assay for antiproliferative activity using High-Content Imaging (HCI). The causality behind experimental choices, the integration of self-validating systems, and the grounding in authoritative standards are the cornerstones of this document.
Chapter 1: Strategic Assay Selection - Target-Based vs. Phenotypic Screening
The initial and most critical decision in an HTS campaign is the choice of assay strategy. This choice is dictated by the program's goals: are we targeting a specific, known biological mechanism, or are we searching for a desired cellular outcome without a preconceived target?
-
Target-Based Screening: This approach interrogates the direct interaction of a compound with a purified, isolated biological target, such as an enzyme or receptor.[6] It is highly effective for lead optimization when a validated target is known. For the this compound scaffold, which shares features with known kinase inhibitors, a target-based kinase inhibition assay is a logical and powerful choice.[7][8]
-
Phenotypic Screening: This strategy measures the effect of a compound on the phenotype of a whole cell or organism, such as inhibiting cell proliferation, inducing apoptosis, or altering morphology.[9][10] This approach is agnostic to the specific molecular target and can uncover novel mechanisms of action.[] Given that related compounds have shown antiproliferative and antitubulin activity, a phenotypic screen is an excellent parallel strategy for discovering compounds with potent cellular effects.[5]
This guide will detail the development of one assay from each category to provide a comprehensive toolkit for screening this compound class.
Chapter 2: Application Protocol I - Biochemical HTS for Kinase Inhibition via HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, proximity-based assay technology widely used for screening kinase inhibitors due to its high sensitivity, low background, and resistance to interference from library compounds.[12][13][14]
The HTRF Principle: A Proximity-Based Energy Transfer System
The HTRF kinase assay quantifies enzyme activity by measuring the phosphorylation of a specific substrate.[15] The assay uses two key antibodies: one labeled with a Europium cryptate (Eu³⁺) donor fluorophore that recognizes the substrate, and another labeled with a compatible acceptor fluorophore (e.g., XL665 or d2) that specifically recognizes the phosphorylated form of the substrate.
When the substrate is phosphorylated by the kinase, the donor- and acceptor-labeled antibodies bind to the same molecule, bringing the fluorophores into close proximity (<10 nm). Excitation of the Eu³⁺ donor at 320-340 nm results in a long-lived energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength (e.g., 665 nm).[16] An inhibitor, such as a derivative of this compound, will prevent substrate phosphorylation, disrupting FRET and causing a decrease in the acceptor signal.
Protocol: HTS Assay Development and Validation
The goal of assay development is to create a robust and reproducible screening system.[][18] This involves optimizing reagent concentrations and reaction conditions to achieve a stable assay window suitable for identifying inhibitors.
Step 1: Reagent Preparation and Initial Titrations
-
Kinase Titration: To determine the optimal enzyme concentration, perform a serial dilution of the kinase while keeping the substrate and ATP concentrations constant. The goal is to find the lowest enzyme concentration that yields a robust signal well above background, typically corresponding to the linear range of the reaction velocity.
-
Substrate Titration: Using the optimized kinase concentration, perform a serial dilution of the biotinylated peptide substrate. Select a substrate concentration at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
Step 2: ATP Kₘ Determination
-
Causality: Determining the apparent ATP Kₘ is critical. Screening at an ATP concentration near the Kₘ value provides high sensitivity for detecting ATP-competitive inhibitors, the most common class of kinase inhibitors.[13][15]
-
Set up kinase reactions with the optimized enzyme and substrate concentrations.
-
Perform a serial dilution of ATP across a wide concentration range (e.g., 1 µM to 1 mM).
-
Incubate for the determined reaction time.
-
Stop the reaction and add the HTRF detection reagents.
-
Measure the HTRF signal and plot it against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to calculate the apparent Kₘ. For the primary HTS, the ATP concentration should be set at or near this Kₘ value.
Step 3: DMSO Tolerance and Z'-Factor Validation
-
Causality: Compound libraries are almost universally stored in dimethyl sulfoxide (DMSO). It is essential to confirm that the assay performance is not compromised by the final concentration of DMSO that will be present during the screen.[19] The Z'-factor is the gold-standard metric for validating the quality and robustness of an HTS assay.[20][21]
-
Prepare a 384-well plate with control wells.
-
High Signal (Negative Control): 32 wells with optimized assay components + DMSO (final concentration, e.g., 0.5%). This represents 0% inhibition.
-
Low Signal (Positive Control): 32 wells with optimized assay components + a known, potent inhibitor of the kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition + DMSO. This represents 100% inhibition.
-
-
Run the assay and measure the HTRF signal.
-
Calculate the Z'-factor using the formula:
where is the standard deviation and is the mean of the positive (pos) and negative (neg) controls.[22] -
Interpretation: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[21][23]
Protocol: Primary HTS of this compound Library
-
Compound Plating: Using automated liquid handlers, dispense a small volume (e.g., 100 nL) of the compound library (typically at 10 mM in DMSO) into 384-well assay plates. This results in a final screening concentration of 10-20 µM.
-
Enzyme/Substrate Addition: Add the kinase and biotinylated substrate mix in assay buffer to all wells.
-
Reaction Initiation: Add ATP (at its Kₘ concentration) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the HTRF detection mix (Eu³⁺-Ab and d2-Ab in detection buffer) to stop the reaction.
-
Final Incubation: Incubate for 60 minutes to allow for antibody binding.
-
Plate Reading: Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm * 10,000).
Chapter 3: Application Protocol II - Cell-Based Phenotypic HTS for Antiproliferative Activity
This protocol uses automated high-content imaging to screen for compounds that inhibit cell proliferation. This phenotypic approach can identify compounds acting through various mechanisms, including cytotoxicity, cell cycle arrest, or induction of apoptosis.[][24]
Principle: Quantifying Cell Proliferation with High-Content Imaging
Cells are seeded in microplates, treated with library compounds, and incubated for a period that allows for several cell divisions (e.g., 48-72 hours). After incubation, cells are fixed and stained with fluorescent dyes. A common combination is Hoechst 33342 to stain the nuclei of all cells and a viability dye (e.g., propidium iodide, added before fixation) or a cytoplasmic stain to delineate cell boundaries. An automated microscope then acquires images of each well, and image analysis software quantifies the number of cells per well as the primary readout for antiproliferative activity.
Protocol: HTS Assay Development and Validation
Step 1: Cell Line Selection and Culture
-
Rationale: Select a cell line relevant to the therapeutic area of interest (e.g., A549 lung carcinoma or MCF-7 breast cancer for oncology). Ensure the cell line exhibits robust and reproducible growth characteristics.
Step 2: Optimization of Seeding Density and Incubation Time
-
Seed a 384-well plate with a range of cell densities (e.g., 250 to 2000 cells/well).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, fix and stain the cells.
-
Image the plates and quantify the cell count.
-
Select a seeding density and incubation time that results in approximately 80-90% confluency in the control wells at the end of the experiment, ensuring cells are in the logarithmic growth phase.
Step 3: DMSO Tolerance and Z'-Factor Validation
-
Prepare a 384-well plate with the optimized cell density.
-
Add controls:
-
High Signal (Negative Control): 32 wells with cells + media + DMSO (final concentration, e.g., 0.2%). This represents healthy, proliferating cells.
-
Low Signal (Positive Control): 32 wells with cells + a potent cytotoxic agent (e.g., Doxorubicin at a high concentration) + DMSO. This represents maximal inhibition of proliferation.
-
-
Incubate for the optimized time (e.g., 48 hours).
-
Fix, stain, and image the plates.
-
Calculate the Z'-factor based on the final cell count per well. An excellent assay will have a Z' > 0.5.[22][23]
Protocol: Primary Phenotypic HTS
-
Cell Seeding: Using an automated dispenser, seed the optimized number of cells into 384-well, optically clear-bottom assay plates. Allow cells to attach overnight.
-
Compound Addition: Add the compound library (e.g., at a final concentration of 10 µM) and controls to the plates.
-
Incubation: Incubate the plates for the predetermined time (e.g., 48 hours) in a humidified incubator at 37°C, 5% CO₂.
-
Staining: Add Hoechst 33342 (nuclear stain) and a cytoplasmic stain to the wells and incubate.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Washing: Wash the plates with phosphate-buffered saline (PBS).
-
Imaging: Acquire images using a high-content automated microscope, capturing at least four sites per well to ensure robust sampling.
-
Image Analysis: Use image analysis software to segment and count the number of nuclei in each image to determine the cell count per well.
Chapter 4: Data Analysis, Quality Control, and Hit Triage
A successful HTS campaign relies on rigorous data analysis and quality control to ensure that identified "hits" are genuine and not artifacts.[1][25]
The HTS Workflow and Quality Control
The overall workflow integrates primary screening with subsequent confirmation and validation steps. Continuous quality control is paramount.
Data Analysis
-
Normalization: Raw data from each plate should be normalized. The percent inhibition for each compound well is calculated relative to the plate-specific controls: % Inhibition =
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a predetermined threshold. A common threshold is three times the standard deviation of the negative control population (Mean - 3SD).
-
Hit Confirmation: Hits from the primary screen must be re-tested using freshly sourced compound to rule out false positives due to library storage issues or handling errors.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀).
Data Presentation: Assay Validation Summary
All quantitative data should be summarized for clear interpretation.
| Parameter | HTRF Kinase Assay | Phenotypic Proliferation Assay | Acceptance Criteria |
| Assay Format | 384-well, biochemical | 384-well, cell-based | N/A |
| Signal to Background (S/B) | 15 | 8 | > 5 |
| Coefficient of Variation (%CV) | < 10% | < 15% | < 20% |
| Z'-Factor | 0.82 | 0.75 | > 0.5[22] |
| DMSO Tolerance | < 5% signal change at 1% | No cytotoxicity at 0.5% | Minimal effect at final conc. |
Conclusion
The successful implementation of high-throughput screening for this compound and its chemical relatives requires a thoughtful, multi-pronged approach. By combining the mechanistic precision of target-based biochemical assays like HTRF with the holistic biological relevance of cell-based phenotypic screens, researchers can cast a wide yet discerning net. The protocols and validation principles outlined in this guide provide a robust framework for identifying high-quality, validated hits. Adherence to these principles of rigorous assay development, continuous quality control, and logical hit triage is essential to transform a promising chemical scaffold into a viable lead series for drug discovery.
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Quantitative Analysis of 3-(4-Fluorophenyl)-2-propenamide: Detailed Application Notes and Protocols
Introduction
3-(4-Fluorophenyl)-2-propenamide is a compound of interest in pharmaceutical and materials science research. As with any active compound, accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive guide to the analytical methods for the quantitative determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and have been structured to ensure robustness and reliability, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is the foundation for developing robust analytical methods. While specific experimental data for this compound is not extensively published, we can infer its properties from its structural analogues, such as other N-substituted acrylamides and 4-fluorocinnamic acid.[1][2][6][7][8]
| Property | Estimated Value/Characteristic | Rationale and Implications for Analysis |
| Molecular Formula | C₉H₈FNO | - |
| Molecular Weight | 165.17 g/mol | Essential for preparing standard solutions of known concentration. |
| Appearance | White to off-white crystalline solid | Visual inspection can be a preliminary check for purity. |
| Melting Point | Expected to be in the range of 150-220 °C | A sharp melting point is indicative of high purity. Relevant for thermal analysis methods like DSC and for assessing stability in GC. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, acetonitrile, DMSO, and DMF.[1][2][9] | Dictates the choice of solvent for sample preparation and mobile phase composition in HPLC. Good solubility in methanol and acetonitrile makes them ideal for stock solution preparation. |
| UV Absorbance | Expected λmax around 280 - 320 nm | The cinnamoyl chromophore is expected to exhibit strong UV absorbance, making UV-Vis spectrophotometry and HPLC with UV detection highly suitable for quantification.[10][11][12] |
| pKa | The amide proton is weakly acidic. | The compound is largely neutral, making reversed-phase HPLC an ideal separation technique. |
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. A reversed-phase method is proposed, leveraging the non-polar nature of the analyte.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column provides excellent retention for the moderately non-polar this compound. The aromatic ring and the propenamide backbone will interact favorably with the C18 alkyl chains.
-
Mobile Phase Composition: A mixture of acetonitrile and water is chosen for its excellent solvating power for the analyte and its UV transparency. The gradient elution allows for the efficient elution of the target analyte while separating it from potential impurities with different polarities.
-
UV Detection: The conjugated system of the cinnamoyl moiety in the analyte results in strong UV absorbance, providing high sensitivity for detection.[10][11] The optimal wavelength is determined by scanning a standard solution across the UV range.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
6. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (e.g., by calculating the correlation coefficient, y-intercept, and slope).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
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Application Notes & Protocols: Investigating 3-(4-Fluorophenyl)-2-propenamide Derivatives in Oncology Research
Introduction: A Privileged Scaffold for Anticancer Drug Discovery
The 3-(4-fluorophenyl)-2-propenamide core structure represents a versatile and "privileged" scaffold in modern medicinal chemistry. While the base molecule itself is a simple building block, its strategic modification has given rise to a diverse range of derivatives with potent and selective anticancer activities. These derivatives have been shown to modulate multiple, critical signaling pathways implicated in tumorigenesis and progression, making this chemical class a fertile ground for the development of novel therapeutic agents.
Research has demonstrated that by appending different chemical moieties to this core, derivatives can be engineered to target distinct molecular vulnerabilities in cancer cells. Key examples include flavonoid-based hybrids that disrupt the PI3K/AKT survival pathway[1], acrylamide-PABA analogs that interfere with cytoskeletal dynamics by inhibiting tubulin[2], and quinoline-hydrazide structures targeting the EGFR kinase pathway[3].
This document serves as a comprehensive technical guide for researchers investigating novel derivatives of the this compound scaffold. It provides an overview of the primary mechanisms of action and offers detailed, field-proven protocols for the systematic in vitro and in vivo evaluation of these compounds. The methodologies are designed to be self-validating, enabling researchers to build a robust pharmacological profile, from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy.
Core Mechanisms of Action & Targeted Signaling Pathways
Derivatives of the this compound scaffold achieve their anticancer effects by intervening in several key cellular processes. Understanding these pathways is crucial for designing experiments and interpreting results.
Inhibition of the PI3K/AKT/mTOR Survival Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[4]. Certain flavonoid-based derivatives of this compound have been shown to effectively inhibit this pathway. The mechanism involves reducing the phosphorylation (and thus, activation) of key kinases like PI3K and AKT. This leads to the functional upregulation of tumor suppressors like PTEN and a downstream decrease in anti-apoptotic proteins like Bcl-2, ultimately tipping the balance towards programmed cell death[1].
Disruption of Microtubule Dynamics
The cellular cytoskeleton, particularly microtubules formed by the polymerization of α- and β-tubulin subunits, is essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule dynamics are potent anticancer agents. Acrylamide-PABA hybrids containing the this compound core have been developed as β-tubulin inhibitors[2]. By binding to tubulin, they prevent its polymerization into functional microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Targeting Receptor Tyrosine Kinases (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades (like the MAPK and AKT pathways) that drive cell proliferation. Overexpression or mutation of EGFR is common in many cancers. Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent inhibitory activity against the EGFR kinase domain[3]. By blocking EGFR's kinase activity, these compounds prevent its autophosphorylation and the subsequent activation of pro-growth signaling, leading to cell cycle arrest and apoptosis induction via upregulation of tumor suppressors like p53[3][5].
Part I: In Vitro Evaluation Protocols
A systematic, multi-assay approach is essential to characterize the anticancer profile of a novel compound. The following protocols provide a logical workflow from broad cytotoxicity screening to specific mechanistic validation.
Protocol 1: Antiproliferative Activity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HepG2) in 96-well plates at a density of 4,000–8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. Densities must be optimized for each cell line's doubling time.
-
-
Compound Preparation: Prepare a 2X stock solution series of the test compound in culture medium. A typical concentration range for initial screening is 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (resulting in a 1X final concentration). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[7].
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Representative Data:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavonoid-Amide Derivative (7t) | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [1] |
| Flavonoid-Amide Derivative (7u) | MCF-7 (Breast) | 2.49 ± 0.44 | [1] |
| Acrylamide-PABA Hybrid (4j) | MCF-7 (Breast) | 1.83 | [2] |
| Quinoline-Hydrazide-Acrylamide (6h) | MCF-7 (Breast) | 2.71 | [3] |
| 1,3,4-Thiadiazole Derivative (A2) | MCF-7 (Breast) | 52.35 | [8] |
Protocol 2: Elucidation of Mechanism via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is critical for confirming the engagement of a target pathway (e.g., decreased p-AKT) and observing the execution of a cellular program (e.g., cleavage of caspase-3 during apoptosis).
Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Note: Phosphatase inhibitors are essential when probing for phosphorylation status (e.g., p-AKT), as they prevent the removal of phosphate groups during sample preparation[1].
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-β-actin) overnight at 4°C. β-actin or GAPDH serves as a loading control.
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control and compare the expression levels across different treatments relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G₀/G₁ (2N DNA content), S (intermediate DNA content), and G₂/M (4N DNA content).
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or overnight).
-
Causality Note: Fixation permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. The dropwise addition to cold ethanol prevents cell clumping.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Causality Note: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content[9].
-
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest. Look for a "sub-G₁" peak, which represents apoptotic cells with fragmented DNA.
Part II: Preliminary In Vivo Assessment
After robust in vitro characterization, promising compounds should be evaluated in vivo to assess their therapeutic potential in a complex biological system.
Protocol 4: General Xenograft Tumor Model Workflow
Principle: A xenograft model involves implanting human cancer cells into immunocompromised mice. This allows for the study of tumor growth and the evaluation of an anticancer agent's efficacy in a living organism.
Workflow Overview:
Key Considerations:
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used as they lack a functional immune system and will not reject the human tumor cells[6]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) are typically mixed with Matrigel and injected subcutaneously into the flank of the mouse.
-
Monitoring: Tumor volume is calculated regularly (e.g., 2-3 times per week) using calipers, typically with the formula: Volume = (Length x Width²) / 2. Animal body weight is monitored as a measure of general toxicity.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control (vehicle) and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) according to a predetermined schedule and dose[6][10].
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and can be used for further analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the generation of potent and selective anticancer compounds. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel derivatives. By systematically assessing antiproliferative activity, elucidating the mechanism of action through pathway analysis, and validating efficacy in preclinical in vivo models, researchers can effectively identify and advance promising new drug candidates for the fight against cancer. Future work in this area will likely focus on optimizing pharmacokinetic properties, reducing off-target toxicities, and exploring synergistic combinations with existing cancer therapies.
References
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Wang, Y., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. European Journal of Medicinal Chemistry, 243, 114777. Available from: [Link]
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Al-Ostath, O. A., et al. (2022). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 12(34), 22153-22165. Available from: [Link]
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Siwek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(14), 5393. Available from: [Link]
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Dorr, R. T., et al. (2012). Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Cancer Chemotherapy and Pharmacology, 70(1), 121-131. Available from: [Link]
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Han, G., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(13), 9049–9070. Available from: [Link]
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Kim, H. J., et al. (2012). Anti-Cancer Effect of 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide in MCF-7 Human Breast Cancer. Journal of the Korean Medical Science, 27(5), 553-558. Available from: [Link]
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Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5419-5426. Available from: [Link]
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Modzelewska, A., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Bioorganic & Medicinal Chemistry, 14(10), 3491-3497. Available from: [Link]
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Chen, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Pharmacology, 10, 1421. Available from: [Link]
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Mickeviciute, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available from: [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(1), 1-12. Available from: [Link]
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Shomu's Biology. (2016). Anticancer drugs mechanism of action. YouTube. Available from: [Link]
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Liu, Z., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 14(7), 816-825. Available from: [Link]
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Al-Warhi, T., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 15(4), 415. Available from: [Link]
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Milian, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(23), 7192. Available from: [Link]
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Amberg, W., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. Available from: [Link]
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Mickeviciute, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. Available from: [Link]
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Pujals, M., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International Journal of Molecular Sciences, 24(8), 7015. Available from: [Link]
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Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 53-64. Available from: [Link]
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Application Notes and Protocols for 3-(4-Fluorophenyl)-2-propenamide as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-(4-Fluorophenyl)-2-propenamide
In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate enzyme activity is of paramount importance. This compound is a compound of interest owing to its structural features, which are shared by a class of molecules known to exhibit bioactivity. While direct and extensive research on this specific molecule as an enzyme inhibitor is emerging, its core structure, the propenamide scaffold, is present in numerous compounds with established biological activities, including anticancer and anti-inflammatory effects.[1]
This document serves as a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. Based on the well-documented activity of structurally related compounds, we will proceed with the working hypothesis that this compound may act as an inhibitor of histone deacetylases (HDACs). Derivatives of 3-phenyl-2-propenamide, particularly those with a hydroxamic acid moiety, are known to be potent HDAC inhibitors.[2][3] Therefore, the protocols and discussions herein will be centered around the methodologies to investigate this putative mechanism of action.
These application notes will provide detailed, step-by-step protocols for in vitro enzymatic assays, guidance on data interpretation, and insights into the underlying scientific principles. Our aim is to equip researchers with the necessary tools to rigorously evaluate the inhibitory effects of this compound and to lay the groundwork for further investigation into its therapeutic potential.
Hypothesized Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. This process leads to a more condensed chromatin structure, thereby repressing the transcription of certain genes. In various diseases, particularly cancer, the dysregulation of HDAC activity is a common feature, leading to the silencing of tumor suppressor genes.
HDAC inhibitors work by blocking the active site of these enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] Given that derivatives of 3-phenyl-2-propenamide have shown promise as HDAC inhibitors, it is plausible that this compound may exert its biological effects through a similar mechanism.[3]
The following diagram illustrates the proposed mechanism of action:
Caption: Hypothesized mechanism of HDAC inhibition.
Application Notes
Compound Handling and Storage
-
Appearance: Crystalline solid.
-
Storage: Store at -20°C for long-term storage. For short-term use, 4°C is acceptable. Protect from light and moisture.
-
Solubility: The solubility of this compound should be empirically determined. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
In Vitro Enzymatic Assays: General Considerations
The choice of assay for screening this compound will depend on the available equipment, desired sensitivity, and throughput. Common methods for measuring HDAC activity include colorimetric, fluorometric, and luminometric assays.[5] It is advisable to perform initial screens using a cost-effective method like a colorimetric assay, followed by more sensitive fluorometric or luminometric assays for confirmation and determination of inhibitory potency (IC50).
Experimental Protocols
Protocol 1: Colorimetric HDAC Inhibition Assay
This protocol provides a method for determining the inhibitory effect of this compound on HDAC activity using a colorimetric assay. The principle involves the deacetylation of a substrate by HDAC, followed by the release of a chromophore that can be measured spectrophotometrically.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the pNA from the deacetylated lysine)
-
Trichostatin A (TSA) (as a positive control inhibitor)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer. Also, prepare a serial dilution of the positive control, TSA. Include a vehicle control (e.g., 1% DMSO in assay buffer).
-
Assay Plate Setup:
-
Add 50 µL of HDAC assay buffer to all wells.
-
Add 10 µL of the diluted compounds, TSA, or vehicle control to the respective wells.
-
Add 20 µL of HeLa nuclear extract to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.
-
-
Enzyme Reaction:
-
Add 20 µL of the HDAC colorimetric substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Development:
-
Add 10 µL of the developer solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the colorimetric HDAC inhibition assay.
Protocol 2: Fluorometric HDAC Inhibition Assay
This protocol offers a more sensitive method for assessing HDAC inhibition, suitable for confirming hits from a primary screen and for more precise IC50 determination. The assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent development.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a specific isoform of interest)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
Trichostatin A (TSA)
-
This compound
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Assay Plate Setup:
-
Add 50 µL of HDAC assay buffer to all wells.
-
Add 10 µL of the diluted compounds, TSA, or vehicle control.
-
Add 20 µL of the recombinant HDAC enzyme solution. For the "no enzyme" control, add 20 µL of assay buffer.
-
-
Enzyme Reaction:
-
Add 20 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Development:
-
Add 10 µL of the developer solution.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition as described in Protocol 1, substituting absorbance with fluorescence values.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation
The results of the inhibition assays should be presented in a clear and concise manner. A tabular format is recommended for summarizing the IC50 values.
Table 1: Hypothetical Inhibitory Activity of this compound against HDACs
| Compound | Assay Type | Target | IC50 (µM) |
| This compound | Colorimetric | HeLa Nuclear Ext. | 15.2 |
| This compound | Fluorometric | Recombinant HDAC1 | 8.5 |
| Trichostatin A (Positive Control) | Fluorometric | Recombinant HDAC1 | 0.01 |
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the initial investigation of this compound as a putative enzyme inhibitor, with a focus on histone deacetylases. By following these methodologies, researchers can obtain reliable and reproducible data to assess the inhibitory potential of this compound. Should this compound demonstrate significant HDAC inhibitory activity, further studies, including selectivity profiling against different HDAC isoforms and cell-based assays, would be warranted to fully elucidate its mechanism of action and therapeutic potential.
References
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Li, Z., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]
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Amato, G., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-91. Retrieved from [Link]
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Remiszewski, S. W., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(21), 4609-24. Retrieved from [Link]
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Alhassan, M., & A. A. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 27(23), 8234. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
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Vanover-Dettling, K. E., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 315(1), 310-9. Retrieved from [Link]
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Stepanova, K. V., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(13), 11048. Retrieved from [Link]
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Ragno, R., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 90, 819-34. Retrieved from [Link]
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Grembecka, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(15), 4983. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. Retrieved from [Link]
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. Retrieved from [Link]
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Slaninova, I., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(19), 6548. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(11), 3505. Retrieved from [Link]
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. Retrieved from [Link]
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Al-Salahi, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for 3-(4-Fluorophenyl)-2-propenamide
Introduction: Rationale for In Vivo Assessment
3-(4-Fluorophenyl)-2-propenamide belongs to a class of compounds known as cinnamamides, which are recognized for a wide spectrum of biological activities. Derivatives of this structural class have shown potential as anti-inflammatory, antiproliferative, and anticancer agents.[1][2][3] The core structure, featuring a phenyl ring and a propenamide group, is a privileged scaffold in medicinal chemistry. Given the potential for therapeutic application, a rigorous in vivo experimental plan is essential to translate promising in vitro data into a viable preclinical candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this compound. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic (PK) profile, evaluate its efficacy in a relevant disease model, and conduct a preliminary safety assessment. Adherence to rigorous experimental design principles, such as those outlined in the ARRIVE guidelines, is critical for ensuring the reproducibility and ethical integrity of the research.[4][5][6]
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model. A thorough PK study is the cornerstone of any in vivo program, as it informs dose selection, dosing frequency, and the therapeutic window for subsequent efficacy and toxicology studies.[7][8]
Rationale for Experimental Choices:
-
Animal Model: Sprague-Dawley rats are selected due to their widespread use in DMPK (drug metabolism and pharmacokinetics) studies, larger blood volume compared to mice (allowing for serial sampling), and well-characterized metabolic enzymes.[5][9]
-
Routes of Administration: Intravenous (IV) and oral (PO) routes are chosen to determine absolute bioavailability. The IV route provides a baseline for 100% systemic exposure, while the PO route is often the intended clinical path and assesses oral absorption.[9]
-
Sampling: Serial blood sampling from individual animals is preferred over terminal sampling at each time point. This approach significantly reduces the number of animals required and minimizes inter-animal variability.[8][10]
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Acclimatization: House male Sprague-Dawley rats (180-220g) for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly assign animals to two main groups (n=5 per group):
-
Group A: Intravenous (IV) administration.
-
Group B: Oral gavage (PO) administration.
-
-
Dose Formulation:
-
Prepare the IV formulation by dissolving the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). The final concentration should allow for a low-volume injection (e.g., 1-2 mL/kg).
-
Prepare the PO formulation in a vehicle appropriate for oral administration (e.g., 0.5% Carboxymethylcellulose [CMC] in water).
-
Note: Vehicle selection should be based on prior solubility and stability studies.
-
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-150 µL) from the saphenous or submandibular vein at predetermined time points.[8]
-
Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[9]
-
Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[9]
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge blood samples (e.g., 2,000g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.[11]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and determine key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | IV Route | PO Route |
| T½ (h) | Half-life: Time for plasma concentration to decrease by 50%. | [Insert Data] | [Insert Data] |
| Cmax (ng/mL) | Maximum observed plasma concentration. | [Insert Data] | [Insert Data] |
| Tmax (h) | Time to reach Cmax. | N/A | [Insert Data] |
| AUC₀-t (hng/mL) | Area under the curve from time zero to the last measurable point. | [Insert Data] | [Insert Data] |
| AUC₀-inf (hng/mL) | Area under the curve extrapolated to infinity. | [Insert Data] | [Insert Data] |
| CL (L/h/kg) | Clearance: Volume of plasma cleared of the drug per unit time. | [Insert Data] | [Insert Data] |
| Vdss (L/kg) | Volume of distribution at steady state. | [Insert Data] | N/A |
| F (%) | Bioavailability: Fraction of the oral dose that reaches systemic circulation. | N/A | [Insert Data] |
Phase 2: In Vivo Efficacy Evaluation
Objective: To assess the anti-inflammatory activity of this compound in a validated and reproducible animal model.
Rationale for Model Selection: The carrageenan-induced paw edema model is a classical and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[12][13] The inflammatory response is biphasic, allowing for the potential characterization of a compound's mechanism.[12] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the COX-2 enzyme.[12] This model is highly reproducible and suitable for screening new chemical entities.[13]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection and Acclimatization: Use male Wistar or Sprague-Dawley rats (150-180g) acclimatized for at least one week.
-
Group Design (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives vehicle only.
-
Group 2 (Test Compound - Low Dose): Receives this compound.
-
Group 3 (Test Compound - High Dose): Receives this compound.
-
Group 4 (Positive Control): Receives a standard NSAID like Indomethacin (e.g., 10 mg/kg, p.o.).[12]
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ measurement.
-
Compound Administration: Administer the vehicle, test compound, or positive control via the predetermined route (e.g., oral gavage) based on PK data. Dosing should occur 30-60 minutes before the carrageenan injection to allow for absorption.[12][14]
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[12][14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][15]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Visualization: Efficacy Study Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Phase 3: Preliminary Toxicology & Safety Assessment
Objective: To determine the acute oral toxicity and identify the maximum tolerated dose (MTD) of this compound. This is a critical step for establishing a preliminary safety profile and guiding dose selection for future, longer-term studies.
Rationale for Protocol Selection: The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for toxicity testing. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and is a refinement over the classical LD50 test.[16][17] It relies on observing mortality and moribund status to determine the next dose, thereby reducing animal suffering.[16]
Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use female rats, as they are generally considered to be slightly more sensitive.[16] House and acclimatize as previously described.
-
Procedure Principle: The test is a stepwise procedure using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased.
-
-
Starting Dose Selection: Choose a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The selection should be based on any available in vitro cytotoxicity data and structure-activity relationships.
-
Dosing and Observation:
-
Administer the selected starting dose to a group of 3 female rats.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
-
Stepwise Progression:
-
Scenario A (No Mortality): If all 3 animals survive at the starting dose (e.g., 300 mg/kg), proceed to the next higher dose (2000 mg/kg) with a new group of 3 animals.
-
Scenario B (Mortality): If 2 or 3 animals die at the starting dose, re-dose at the next lower level (e.g., 50 mg/kg).
-
Consult OECD Guideline 423 for the complete decision logic and classification criteria.[16][17]
-
-
Endpoint Analysis:
-
Record body weights weekly.
-
At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any macroscopic pathological changes.
-
The results allow for the classification of the compound into a toxicity category according to the Globally Harmonised System (GHS).
-
Data Presentation: Toxicology Observation Checklist
| Parameter | Observation Period | Details to Record |
| Mortality/Moribundity | Daily | Time of death or humane euthanasia. |
| Clinical Signs | 0-4h, 24h, Daily | Nature, onset, severity, and duration of toxic signs. |
| Body Weight | Day 0, 7, 14 | Individual animal weights and percentage change. |
| Gross Necropsy | Day 14 | Macroscopic appearance of all major organs and tissues. |
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]
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National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals 420. Retrieved from [Link]
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National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
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ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]
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UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
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OECD iLibrary. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
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PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Retrieved from [Link]
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NIH. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]
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PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
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NIH. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]
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PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]
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PubMed. (n.d.). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]
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PubMed. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Retrieved from [Link]
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PubMed. (n.d.). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Retrieved from [Link]
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NIH. (n.d.). Identification of readily available pseudo-natural products. Retrieved from [Link]
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NIH. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(4-Fluorophenyl)-2-propenamide in Human Plasma
Abstract
This application note describes a detailed, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(4-Fluorophenyl)-2-propenamide in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation with a total run time of 5 minutes. The method has been developed and validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its potential as a therapeutic agent.[3] LC-MS/MS is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.[4] This note provides a comprehensive protocol for its analysis, grounded in established bioanalytical principles to ensure data integrity and reliability.[5]
The development of a reliable bioanalytical method requires a systematic approach, considering the physicochemical properties of the analyte, the nature of the biological matrix, and the regulatory requirements for method validation.[6] This document serves as a practical guide for researchers, scientists, and drug development professionals, explaining the rationale behind the chosen experimental conditions.
Experimental
Materials and Reagents
-
This compound analytical standard (purity >99%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound and its SIL-IS are prepared in methanol. Working solutions for calibration standards and QC samples are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards and QC samples are then prepared by spiking the appropriate working solutions into blank human plasma.
Method Development and Optimization
The primary goal of method development is to create a simple, fast, and robust procedure.[7] The choices made during this phase are critical for the successful validation and application of the method.
Mass Spectrometry
The analyte and IS are first infused into the mass spectrometer to optimize the ESI source and collision cell parameters. Electrospray ionization in positive mode is typically suitable for compounds with amide functionalities.[4] The precursor ions ([M+H]+) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[8]
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 166.1 | 170.1 |
| Product Ion (m/z) | 124.1 | 128.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Liquid Chromatography
A reversed-phase C18 column is a good starting point for the separation of relatively non-polar small molecules.[7] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed. The formic acid aids in the protonation of the analyte, improving chromatographic peak shape and ionization efficiency. The gradient is optimized to ensure sufficient retention of the analyte, separation from endogenous plasma components, and a short run time.
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Sample Preparation
The goal of sample preparation is to remove matrix components that can interfere with the analysis, such as proteins and phospholipids, while ensuring high recovery of the analyte.[9][10] For this application, a simple and efficient protein precipitation method is chosen.[11]
Protocol: Plasma Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the SIL-IS.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
This "crash" technique is fast, cost-effective, and generally provides clean extracts for LC-MS/MS analysis.[11]
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed to demonstrate that it is suitable for its intended purpose.[1] The validation experiments are conducted in accordance with the principles outlined by regulatory agencies like the FDA and EMA (now harmonized under ICH).[2][12][5][13][14]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To define the relationship between concentration and response. | At least 6 non-zero standards with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Workflow and Data Analysis
The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 14. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)-2-propenamide
Welcome to the comprehensive technical guide for the synthesis of 3-(4-Fluorophenyl)-2-propenamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you improve the yield and purity of your target compound.
Introduction to Synthetic Challenges
This compound is a derivative of cinnamic acid and a valuable scaffold in medicinal chemistry.[1] While its structure appears straightforward, its synthesis can present several challenges, including low yields, difficult purifications, and unwanted side reactions. The primary synthetic routes involve the formation of an amide bond from 3-(4-fluorophenyl)-2-propenoic acid (4-fluorocinnamic acid) or direct C-C bond-forming reactions. This guide provides expert insights into overcoming the hurdles in these common synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several routes. The most common strategy involves a two-step process: first, the synthesis of the 4-fluorocinnamic acid precursor, followed by amidation. Alternative, more direct methods are also emerging.
Caption: Key synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Issue 1: Low Yield in the Final Amidation Step
Question: My amide coupling reaction using 4-fluorocinnamic acid and an ammonia source is resulting in a low yield. What are the common causes and how can I resolve this?
Answer: Low yields in amide bond formation are a frequent problem. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-nucleophilic ammonium salt.[2] To overcome this, the carboxylic acid must be "activated". The primary causes of failure often involve incomplete activation, poor choice of coupling reagents, or suboptimal reaction conditions.[3]
Causality and Solutions:
-
Incomplete Carboxylic Acid Activation: The coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate (like an active ester or acylisourea) that is susceptible to nucleophilic attack by the amine.[4] If the reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.[3]
-
Solution: Always use fresh, high-purity coupling reagents. Ensure you are using the correct stoichiometry, typically 1.0 to 1.5 equivalents of the coupling agent.[3]
-
-
Suboptimal Reagent Choice: Not all coupling reagents are equal. Their effectiveness can be highly dependent on the specific substrates, especially in cases of steric hindrance or with electron-deficient amines.[5]
-
Solution: For general-purpose synthesis, aminium/uronium salts like HATU are highly efficient and lead to rapid reaction times with minimal side reactions.[6] Carbodiimides like EDC are also effective, especially when used with additives like HOBt, which help suppress racemization and improve yields.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Equivalents |
| HATU | Aminium/Uronium Salt | High efficiency, fast reactions, low racemization.[6] | Higher cost, can react with amine if not pre-activated. | 1.0 - 1.5 |
| EDC/HOBt | Carbodiimide + Additive | Cost-effective, water-soluble byproducts. HOBt suppresses side reactions.[3] | Can be less effective for sterically hindered substrates.[5] | 1.0 - 1.5 (EDC), 1.0 (HOBt) |
| DCC | Carbodiimide | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification.[6] | 1.1 |
| Acyl Chloride | Acid Halide | Highly reactive, drives reaction to completion. | Harsh formation conditions (e.g., SOCl₂, oxalyl chloride) limit functional group tolerance.[2][4] | 1.0 - 1.2 |
-
Hydrolysis of Activated Intermediate: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material.[3]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocol: High-Yield Amidation using HATU
-
Dissolve 3-(4-fluorophenyl)-2-propenoic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
In a separate flask, prepare a solution of the amine source (e.g., dissolve ammonium chloride, 1.2 equivalents, in a minimum amount of DMF with 1.2 equivalents of DIPEA).
-
Slowly add the amine solution to the activated acid mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[3]
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Poor Yield in 4-Fluorocinnamic Acid Synthesis via Perkin Reaction
Question: I am preparing the 4-fluorocinnamic acid precursor using the Perkin reaction with 4-fluorobenzaldehyde and acetic anhydride, but the yield is inconsistent and often low. How can I optimize this step?
Answer: The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes.[7] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8] Low yields can stem from side reactions or incomplete conversion.
Causality and Solutions:
-
Mechanism and Base Catalyst: The reaction is catalyzed by the acetate ion (from sodium or potassium acetate), which acts as a base to deprotonate acetic anhydride, forming an enolate. This enolate then attacks the aldehyde.[9] The efficiency of this step is critical.
-
Solution: Ensure the base catalyst (e.g., anhydrous sodium acetate) is completely dry, as moisture can inhibit the reaction. The particle size of the salt can also matter; finely ground salt provides more surface area. Triethylamine can sometimes be used as an alternative base.[8]
-
-
Side Reactions: A potential side reaction is the self-condensation of the aldehyde (a Cannizzaro-type reaction) under basic conditions, although this is less common for aromatic aldehydes. More significantly, decarboxylation can occur at excessively high temperatures, leading to undesired byproducts.[8]
-
Solution: Maintain careful temperature control. The reaction typically requires heating (170-190°C), but overheating should be avoided.[9] Using the minimum effective temperature can help suppress side reactions.
-
-
Reaction Time and Purity: The reaction can be slow, sometimes requiring several hours at high temperatures.[10] Impurities in the starting 4-fluorobenzaldehyde, such as the corresponding carboxylic acid, can neutralize the base and halt the reaction.
-
Solution: Use purified 4-fluorobenzaldehyde. Monitor the reaction progress over time to determine the optimal reaction duration for your setup.
-
Caption: Simplified mechanism of the Perkin Reaction.
Frequently Asked Questions (FAQs)
Q1: Are there more direct, one-pot methods to synthesize this compound?
A1: Yes, modern cross-coupling methods offer more direct routes.
-
The Heck Reaction: This palladium-catalyzed reaction can couple an aryl halide (like 4-fluoroiodobenzene) directly with acrylamide to form the target molecule.[11][12] This method avoids the need to pre-synthesize the cinnamic acid derivative but requires careful optimization of the catalyst, base, and solvent system.[13]
-
Three-Component Reactions: Innovative methods involving the one-pot reaction of an aldehyde (4-fluorobenzaldehyde), an amine source, and a C2-synthon like Meldrum's acid have been developed. These reactions are highly atom-economical as they proceed without the need for coupling reagents or oxidants.[14][15]
Q2: What is the best way to monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for routine monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q3: My reaction appears to stall before completion, even with HATU. What could be the issue?
A3: If the reaction stalls with a potent coupling reagent, consider the following:
-
Steric Hindrance: While less of an issue for this specific molecule, significant steric bulk on either the acid or amine can slow the reaction dramatically.[3]
-
Amine Nucleophilicity: If you are using an ammonia equivalent (like NH₄Cl), ensure enough base (like DIPEA) is present to generate free ammonia in situ. The pKa of the amine is crucial; highly electron-withdrawn or hindered amines are less nucleophilic.
-
Temperature: Most amide couplings are run at room temperature, but gently heating the reaction (e.g., to 40-50°C) can sometimes drive a sluggish reaction to completion. However, be aware that higher temperatures can also increase the risk of side reactions like racemization.[3]
Q4: Can a Wittig-type reaction be used to form the C=C double bond?
A4: Yes, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction is an excellent way to form the carbon-carbon double bond with good stereocontrol.[16][17] The synthesis would typically involve reacting 4-fluorobenzaldehyde with a phosphonium ylide or phosphonate carbanion containing the amide functionality (e.g., the ylide derived from (2-amino-2-oxoethyl)triphenylphosphonium bromide). Stabilized ylides generally favor the formation of the (E)-alkene, which is the desired isomer for this product.[18]
References
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. Retrieved from [Link]
-
Indriyanti, E., & Prahasiwi, M. S. (2019). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Retrieved from [Link]
-
Ghosh, S., & Jana, C. K. (2019). Rapid access to cinnamamides and piper amides via three component coupling of arylaldehydes, amines, and Meldrum's acid. RSC Publishing. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
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Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. Retrieved from [Link]
-
Ghosh, S., & Jana, C. K. (2019). Rapid access to cinnamamides and piper amides via three component coupling of arylaldehydes, amines, and Meldrum's acid. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/C5OB02129D. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
CDN. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Romeo, G., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Grokipedia. (2026). Wittig reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2022). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
University of Milan. (n.d.). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Kim, D. K., et al. (2003). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Journal of Medicinal Chemistry. doi: 10.1021/jm030377q. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2015). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of Chemistry. Retrieved from [Link]
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Navigating the Solubility Labyrinth of 3-(4-Fluorophenyl)-2-propenamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(4-Fluorophenyl)-2-propenamide. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like solubility. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome solubility issues with this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure as an N-aryl acrylamide, this compound is predicted to have low aqueous solubility. The presence of the aromatic rings and the amide linkage contributes to its hydrophobic nature. While amides can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates its interaction with aqueous media.[1][2] Its solubility is expected to be higher in organic solvents.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
This is a common phenomenon known as "precipitation upon dilution." Your compound may be soluble in a high-concentration organic stock solution (like DMSO), but when this is introduced into an aqueous buffer, the organic solvent concentration drops dramatically. This shift in the solvent environment can cause the compound to crash out of solution if its solubility limit in the final aqueous medium is exceeded.[3]
Q3: Are there any predicted physicochemical properties that can guide my solvent selection?
Q4: Can pH be used to improve the solubility of this compound?
The amide functional group is generally considered neutral and does not readily ionize in typical pH ranges used for biological assays. Therefore, pH adjustment is unlikely to significantly enhance the aqueous solubility of this compound.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow for addressing solubility challenges with this compound.
}
Step 1: Initial Solvent Screening & Stock Preparation
The first step is to identify a suitable organic solvent for preparing a high-concentration stock solution.
Rationale: A concentrated stock solution allows for the addition of a small volume to the final aqueous medium, minimizing the impact of the organic solvent on the overall assay. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[5][6]
Recommended Solvents for Initial Screening:
| Solvent | Polarity Index | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solubilizing power for many organic compounds.[5][6] |
| Ethanol (EtOH) | 5.2 | A less toxic alternative to DMSO, often used in biological assays. |
| Methanol (MeOH) | 6.6 | Similar to ethanol but can be more toxic. |
| N,N-Dimethylformamide (DMF) | 6.4 | A strong polar aprotic solvent, can be an alternative to DMSO. |
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a measured volume (e.g., 100 µL) of each test solvent (DMSO, Ethanol, Methanol, DMF) to a separate tube.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, gently warm the solution (e.g., to 37°C) and vortex again, as solubility can be temperature-dependent.
-
Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM). Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Step 2: Co-solvent System Optimization
If direct dilution of the organic stock into your aqueous buffer still results in precipitation, a co-solvent system can be employed.
Rationale: A co-solvent system involves adding a water-miscible organic solvent to the final aqueous solution. This increases the overall polarity of the medium, helping to keep the hydrophobic compound in solution.[3]
}
Protocol 2: Optimizing Co-solvent Concentration
-
Determine Assay Tolerance: First, establish the maximum percentage of organic solvent your biological assay can tolerate without significant effects on the results (typically 0.1% to 1% for cell-based assays).
-
Prepare a Dilution Series: Prepare a serial dilution of your high-concentration stock solution of this compound in 100% of the chosen organic solvent (e.g., DMSO).
-
Test Dilutions: Add the diluted stock solutions to your aqueous buffer to achieve the final desired concentrations of the compound, ensuring the final organic solvent concentration remains below the predetermined tolerance limit.
-
Observe for Precipitation: Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation. A simple method for detecting precipitation is to use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
Step 3: Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These approaches aim to create a more stable dispersion of the compound in the aqueous medium.
Rationale: When simple co-solvent systems are insufficient, creating a more complex formulation can enhance solubility and prevent precipitation. These methods often involve creating micro- or nano-scale dispersions of the drug.
Potential Advanced Strategies:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[7]
-
Lipid-Based Formulations: For in vivo applications, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[8]
Protocol 3: Screening with Solubilizing Excipients
-
Excipient Selection: Choose a small panel of generally recognized as safe (GRAS) excipients, such as Tween® 80, Kolliphor® EL, or hydroxypropyl-β-cyclodextrin.
-
Stock Preparation: Prepare stock solutions of these excipients in your aqueous buffer.
-
Co-incubation: Add your concentrated organic stock of this compound to the excipient-containing buffer.
-
Equilibration and Observation: Allow the mixture to equilibrate (e.g., with gentle agitation for several hours) and then assess for any precipitation.
Conclusion
Overcoming the solubility challenges of this compound is a critical step in advancing your research. By systematically applying the principles and protocols outlined in this guide, you can develop a robust and reproducible method for solubilizing this compound for your specific experimental needs. Remember that a methodical, stepwise approach, starting with simple solvent screening and progressing to more complex formulations as needed, will yield the most efficient and effective results.
References
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Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
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Bergazin, T. D., & Mobley, D. L. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Available at: [Link]
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ResearchGate. (n.d.). Solubility of Selected Compounds in Water and Ethanol. [Link]
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ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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Bergazin, T. D., & Mobley, D. L. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propenamide (CAS 79-06-1). Available at: [Link]
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. PubMed Central.
- National Center for Biotechnology Information. (2023). Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymerization: Synthesis, Characterization and Rheological Behavior. PubMed Central.
- ResearchGate. (n.d.). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors.
- Wikipedia. (n.d.). Propanamide.
- MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
- National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
- Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers & Detergents.
- ResearchGate. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
- Dorfman, K. (n.d.). By compound.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- PubChem. (n.d.). N-(3-bromophenyl)-3-(3-fluorophenyl)-2-propenamide.
- National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem.
Sources
- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]
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Troubleshooting inconsistent results in 3-(4-Fluorophenyl)-2-propenamide assays
Welcome to the technical support guide for researchers working with 3-(4-Fluorophenyl)-2-propenamide. This resource is designed to provide expert guidance and practical solutions for the unique challenges encountered when assaying this compound. Inconsistent results are often rooted in the specific chemical nature of this molecule, and understanding its mechanism is the first step toward robust and reproducible data.
The core of this molecule's reactivity lies in its α,β-unsaturated amide functional group, also known as an acrylamide "warhead." This feature renders the compound an electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) on target proteins via a Michael addition reaction.[1] This covalent and often irreversible mode of action is fundamentally different from that of classical, reversible inhibitors and requires specialized assay design and data interpretation.[2]
This guide is structured to help you diagnose problems, validate your findings, and generate high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why are my assay results for this compound so variable?
High variability is a common challenge with compounds like this one due to its reactive acrylamide moiety. Unlike non-covalent inhibitors that reach equilibrium quickly, this compound's binding is often time-dependent and irreversible.[3] Minor differences in incubation times, reagent concentrations, or the presence of other nucleophiles can lead to significant variations in measured activity. The compound can react with your target protein, but also potentially with other assay components, leading to confounding results or "assay interference."[4]
Q2: How can I confirm if this compound is acting as a covalent inhibitor?
Validating a covalent mechanism requires multiple lines of evidence.[1] No single experiment is sufficient. Key validation experiments include:
-
Time-Dependent Inhibition: The apparent potency (IC₅₀) should increase with longer pre-incubation times between the compound and the target protein.[3]
-
Irreversibility/Washout Studies: In cell-based assays, the biological effect should persist even after the compound is washed out of the media.[1] In biochemical assays, techniques like jump dilution can be used.
-
Mass Spectrometry (MS): The most direct method is to use intact protein MS to observe an increase in the protein's mass corresponding to the molecular weight of the compound, confirming a covalent adduct has formed.[5][6]
-
Competition with Nucleophiles: The inhibitory effect should be reduced if a high concentration of a competing nucleophile, like glutathione (GSH) or dithiothreitol (DTT), is added to the assay.[4]
-
Use of a Negative Control: Synthesize or procure a saturated analog of the compound (e.g., 3-(4-Fluorophenyl)propanamide) that lacks the reactive double bond. This control should be significantly less potent or inactive.[7]
Q3: My IC₅₀ value keeps changing. What is the correct way to report the potency of a covalent inhibitor?
For covalent inhibitors, a simple IC₅₀ is often misleading because it is dependent on the incubation time.[2] The gold standard for reporting potency is the second-order rate constant k_inact/K_I .[8] This value represents the efficiency of covalent modification and is independent of incubation time.
However, determining k_inact/K_I can be complex. A common and acceptable alternative is to perform time-dependent IC₅₀ assays and report the IC₅₀ values at specified pre-incubation times (e.g., 15 min, 60 min, 120 min). This clearly communicates the time-dependent nature of the inhibition.[3]
| Parameter | Non-Covalent Inhibitor | Covalent Inhibitor |
| Primary Potency Metric | IC₅₀ or K_i | k_inact/K_I |
| Time Dependence | IC₅₀ is independent of incubation time. | IC₅₀ decreases with longer incubation time. |
| Binding | Reversible | Irreversible or slowly reversible |
| Mechanism | Equilibrium binding | Time-dependent inactivation |
Q4: Should I include reducing agents like DTT or TCEP in my assay buffer?
This is a critical consideration. On one hand, reducing agents like DTT are often necessary to maintain the activity of enzymes, particularly those with active site cysteines.[4] On the other hand, these agents contain free thiols that can directly react with your electrophilic compound, effectively scavenging it from the solution and leading to an underestimation of its true potency.
Recommendation:
-
First, determine the minimum concentration of reducing agent required to maintain your target's stability and activity for the duration of the assay.
-
Be aware that the presence of DTT/TCEP may compete with your target. Report the concentration of the reducing agent used in your experimental methods.
-
For kinetic characterization (k_inact/K_I), it is often preferable to run the assay without reducing agents if the protein is stable enough, or to use a non-nucleophilic reducing agent if one is compatible with your system.
Troubleshooting Inconsistent Assay Results
This section addresses specific experimental problems. Follow the logical flow to diagnose and resolve your issues.
Problem 1: High Variability Between Replicate Wells or Experiments
-
Potential Cause 1: Inconsistent Pre-incubation Time.
-
Why it happens: For a covalent inhibitor, the reaction is continuously proceeding during incubation. Even a 30-second difference in timing between adding reagents to different wells can cause significant variability.
-
Solution: Meticulously standardize all pre-incubation steps. Use multichannel pipettes or automated liquid handlers to add the compound or start the reaction simultaneously across a plate. Prepare a master mix of reagents where possible.
-
-
Potential Cause 2: Compound Precipitation or Aggregation.
-
Why it happens: Many organic compounds have poor aqueous solubility. Precipitates or aggregates lead to inconsistent effective concentrations in solution.
-
Solution:
-
Visually inspect your compound stock and final assay wells for any signs of precipitation.
-
Determine the compound's solubility limit in your assay buffer.
-
Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or bovine serum albumin (BSA) in the assay buffer to improve solubility and prevent non-specific binding.
-
Always filter your compound stock solutions through a 0.22 µm filter after preparation.
-
-
-
Potential Cause 3: Reactivity with Assay Reagents.
-
Why it happens: The electrophilic nature of the acrylamide can lead to reactions with components other than your target, such as detection reagents (e.g., fluorescent probes with thiol groups) or buffer components.[4]
-
Solution: Run control experiments. Set up assay wells that contain all components except for your target protein. If you still see a change in signal over time in the presence of your compound, it indicates assay interference.
-
Problem 2: The Compound Shows Potent Activity in a Biochemical Assay but is Weak in a Cell-Based Assay
-
Potential Cause 1: Scavenging by Intracellular Nucleophiles.
-
Why it happens: The cellular environment is rich in nucleophiles, most notably glutathione (GSH), which is present at millimolar concentrations.[9] GSH can react with and neutralize your compound before it reaches its intended target.
-
Solution: Perform a GSH reactivity assay to measure the stability of your compound in the presence of physiologically relevant concentrations of GSH. A high rate of reaction with GSH can explain the drop in cellular potency.
-
-
Potential Cause 2: Poor Cell Permeability.
-
Why it happens: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Assess the cell permeability of your compound using a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Potential Cause 3: Lack of Target Engagement in Cells.
-
Why it happens: The target protein may not be accessible in the cellular context, or the specific nucleophilic residue may be occupied or in a conformation that prevents reaction.
-
Solution: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target within intact cells.
-
Key Experimental Workflows and Protocols
Workflow for Validating Covalent Inhibition
The following diagram outlines the logical flow for confirming a covalent mechanism of action.
Caption: Workflow for the validation of a covalent inhibitor.
Troubleshooting Decision Tree for Inconsistent IC₅₀ Values
Use this decision tree to diagnose the root cause of shifting IC₅₀ values.
Sources
- 1. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing In Vitro Dosage for 3-(4-Fluorophenyl)-2-propenamide and Related Compounds
Welcome to the technical support center for the in vitro application of 3-(4-Fluorophenyl)-2-propenamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the experimental design and execution of in vitro studies with this class of compounds. Given the limited specific literature on this compound, this guide draws upon established principles for small molecule in vitro testing and data from structurally related propenamide compounds, which have shown potential as anticancer agents, possibly acting as histone deacetylase (HDAC) inhibitors or influencing signaling pathways like PI3K/AKT.[1]
Our goal is to equip you with the knowledge to develop a robust, self-validating experimental workflow, ensuring the generation of reliable and reproducible data for your research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound, and how does that influence my initial experimental design?
A1: While specific data for this compound is scarce, related propenamide structures have been investigated as anticancer agents. For instance, a series of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have been identified as histone deacetylase (HDAC) inhibitors.[1] Another study on flavonoid-based amide derivatives pointed towards regulation of the PI3K/AKT signal pathway in triple-negative breast cancer. Therefore, it is plausible that this compound exhibits antiproliferative or cytotoxic effects.
Your initial experimental design should, therefore, focus on assessing its impact on cell viability and proliferation in relevant cancer cell lines. A standard starting point is to perform a dose-response study using a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50).
Q2: I am seeing precipitation of my compound in the cell culture media. What is causing this and how can I resolve it?
A2: Compound precipitation is a common issue for many small molecules, often due to low aqueous solubility.[2][3] This can lead to inaccurate and unreliable results in your in vitro assays.
Troubleshooting Steps:
-
Vehicle Selection: Ensure your compound is fully dissolved in a suitable vehicle, like dimethyl sulfoxide (DMSO), before preparing your dilutions in the cell culture medium. The final concentration of DMSO in the media should typically be kept below 0.5% to avoid vehicle-induced cytotoxicity.
-
Solubility Testing: It is highly recommended to perform a kinetic solubility test to determine the maximum soluble concentration of your compound in the assay buffer or cell culture medium.[2][4][5] This will help you establish the upper limit for your dose-response experiments.
-
Dilution Method: When preparing your working solutions, add the DMSO stock of your compound to the aqueous medium while vortexing to facilitate rapid dispersion and minimize immediate precipitation.
Q3: My cytotoxicity assay results show high variability between replicate wells. What are the potential sources of this variability?
A3: High variability in cell-based assays can stem from several factors, from inconsistent cell seeding to issues with your compound or assay reagents.[6][7]
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the microplate wells. Pay attention to your pipetting technique to dispense an equal number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate your compound and affect cell growth. To mitigate this, you can avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.
-
Compound Dilution: Prepare your serial dilutions carefully and ensure thorough mixing at each step to maintain accurate concentrations.
-
Assay Protocol: Adhere strictly to the incubation times and reagent addition steps outlined in your assay protocol.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: You are observing significant variations in the calculated IC50 value for this compound across different experiments.
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | The sensitivity of cells to a compound can change with increasing passage numbers due to genetic drift and altered phenotypes. | Use cells within a consistent and defined passage number range for all experiments. It is good practice to periodically re-start cultures from a frozen, low-passage stock. |
| Cell Density | The initial cell seeding density can influence the apparent potency of a cytotoxic compound. Higher cell densities may require higher compound concentrations to achieve the same level of inhibition. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure consistent cell numbers are plated for each experiment. |
| Incubation Time | The duration of compound exposure can significantly impact the IC50 value. A longer incubation time may result in a lower IC50.[8] | Select an appropriate incubation time based on the expected mechanism of action and the doubling time of your cell line. Keep this incubation period consistent across all comparative experiments. |
| Data Analysis | The method used to normalize the data and fit the dose-response curve can affect the calculated IC50 value.[9][10] | Normalize your data to the vehicle-treated control (as 100% viability) and a no-cell control (as 0% viability). Use a non-linear regression model (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50. |
Guide 2: Unexpected Cellular Morphology or Response
Problem: You observe unusual changes in cell morphology or a response that is not consistent with simple cytotoxicity (e.g., increased cell size, senescence-like phenotype).
| Potential Cause | Explanation | Recommended Action |
| Off-Target Effects | The compound may be interacting with unintended cellular targets, leading to a complex biological response. | Perform microscopy to document the morphological changes. Consider assays for specific cellular processes that might be affected, such as cell cycle analysis (flow cytometry) or senescence markers (e.g., β-galactosidase staining). |
| Cytostatic vs. Cytotoxic Effects | The compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). | Use an assay that can differentiate between these two effects. For example, a colony formation assay can assess the long-term proliferative capacity of cells after compound treatment. |
| Compound Degradation | The compound may be unstable in the cell culture medium, leading to the formation of byproducts with different biological activities. | Assess the stability of your compound in the cell culture medium over the time course of your experiment using methods like HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer, which is a crucial first step before conducting cell-based assays.[2][4][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well UV-transparent plates
-
Plate reader with UV absorbance capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 98 µL) of PBS. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitate from the soluble compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance.
-
Determine the concentration of the soluble compound by comparing the absorbance to a standard curve of the compound prepared in a solution where it is known to be fully soluble (e.g., 50% acetonitrile/water).
-
The kinetic solubility is the highest concentration at which the compound remains in solution.
Protocol 2: Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[9][12]
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control wells (medium with DMSO only) and no-cell control wells (medium only).
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the in vitro IC50 of a novel compound.
Caption: A troubleshooting decision tree for common in vitro assay issues.
References
-
Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]
-
MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2025, August 7). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
PubMed. (2003). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Retrieved from [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]
-
ResearchGate. (2019, April 8). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Stability of 3-(4-Fluorophenyl)-2-propenamide: A Technical Support Guide
Welcome to the technical support center for the stability testing of 3-(4-Fluorophenyl)-2-propenamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into ensuring the integrity of this compound throughout your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and generate reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound are:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(4-fluorophenyl)-2-propenoic acid and ammonia.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.
-
Photodegradation: The presence of a conjugated system (phenyl ring and the propenamide group) suggests potential sensitivity to light, which could lead to isomerization of the double bond or other photochemical reactions.[3][4][5] It is crucial to follow photostability testing guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.[3][4][5][6]
-
Oxidation: While less common for this structure, oxidative degradation should not be entirely ruled out, especially in the presence of oxidizing agents or under harsh conditions.
-
Thermal Degradation: Like most organic molecules, exposure to high temperatures can lead to decomposition.
Q2: Which solvents are recommended for preparing stock solutions and for use in stability studies?
A2: The choice of solvent is critical and depends on the specific experiment.
-
For Stock Solutions: A good starting point is a polar aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) due to their ability to dissolve a wide range of organic compounds and their relative inertness. However, always prepare fresh solutions and store them protected from light at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.
-
For Stability Studies: The solvents should reflect the conditions of your intended application. A matrix of solvents with varying polarities and protic/aprotic characteristics is recommended. Common choices include:
-
Acetonitrile: Often a good choice for HPLC/LC-MS analysis.
-
Methanol/Ethanol: Protic solvents that can participate in solvolysis reactions.
-
Water (buffered): Essential for assessing hydrolytic stability at different pH values (e.g., pH 2, 7, 9).
-
Tetrahydrofuran (THF): A less polar aprotic solvent.
-
It is crucial to assess the solubility of this compound in each solvent before initiating a full stability study.
Q3: What are the ideal storage conditions for the solid compound and its solutions?
A3:
-
Solid Compound: Store in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C).
-
Solutions: Store in amber vials to protect from light. For short-term storage (days), refrigeration (2-8 °C) is often sufficient. For longer-term storage (weeks to months), freezing at -20 °C or below is recommended. Always perform a freeze-thaw stability study to ensure the compound does not degrade during this process.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Q1: I'm observing a new peak in my chromatogram after storing my sample in a methanol-based mobile phase. What could be the cause?
A1: The appearance of a new peak, especially in a protic solvent like methanol, strongly suggests a degradation product. The most probable cause is solvolysis (specifically, methanolysis) of the amide bond, leading to the formation of the methyl ester of 3-(4-fluorophenyl)-2-propenoic acid.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the methyl ester.
-
Switch to Aprotic Solvent: Prepare a fresh solution in an aprotic solvent like acetonitrile and re-inject. If the new peak is absent, it confirms that methanol was involved in the degradation.
-
pH Control: If an aqueous mobile phase is necessary, ensure it is buffered to a neutral or slightly acidic pH (e.g., pH 6-7), where amide hydrolysis is generally slower. Avoid basic mobile phases.
Q2: The concentration of my standard solution seems to decrease over time, even when stored in the dark. Why is this happening?
A2: A decrease in concentration suggests degradation that is not photolytically driven.
Troubleshooting Steps:
-
Evaluate Solvent Reactivity: As mentioned in the previous point, the solvent itself might be reacting with your compound. Re-evaluate your choice of solvent.
-
Check for Hydrolysis: If your solvent contains any amount of water, hydrolysis could be occurring, especially if the solution is not buffered to an optimal pH. Consider using anhydrous solvents if appropriate for your application.
-
Temperature Effects: While stored in the dark, is the solution at room temperature? Even in the absence of light, thermal degradation can occur. Store solutions at lower temperatures (e.g., 4 °C) and minimize the time they spend at room temperature.
-
Adsorption to Container: Though less common, highly lipophilic compounds can sometimes adsorb to the surface of plastic containers. If using plastic vials or well plates, consider switching to glass (silanized glass if necessary) to see if the issue persists.
Q3: My photostability study shows significant degradation. How can I determine the degradation pathway?
A3: Significant photodegradation requires a systematic approach to identify the byproducts.
Troubleshooting Steps:
-
Forced Degradation: Conduct forced degradation studies to intentionally generate larger quantities of the degradants.[7] This involves exposing the compound to more intense light conditions for a shorter period, as outlined in ICH Q1B guidelines.[6]
-
Mass Spectrometry (MS) Analysis: Utilize high-resolution mass spectrometry (e.g., LC-QTOF-MS) to obtain accurate mass measurements of the degradation products. This will help in determining their elemental composition.
-
Tandem MS (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information. By comparing the fragmentation patterns to that of the parent compound, you can often pinpoint the site of modification.
-
NMR Spectroscopy: If a major degradation product can be isolated (e.g., by preparative HPLC), NMR spectroscopy can provide definitive structural elucidation.
Section 3: Recommended Protocols
This section provides detailed, step-by-step methodologies for conducting a robust stability study.
Protocol 1: Solution Stability in Different Solvents
This protocol is designed to assess the stability of this compound in various organic solvents and aqueous solutions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffers (pH 2.0, 7.0, 9.0)
-
Amber glass vials
-
HPLC or UPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in each of the test solvents (acetonitrile, methanol, DMSO, and the three pH buffers).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze each working solution by HPLC to determine the initial concentration and purity. This is your T0 reference point.
-
Storage: Store the vials under the desired temperature conditions (e.g., 4 °C, 25 °C, and 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T0. Also, monitor the formation of any new peaks.
Protocol 2: Photostability Testing
This protocol follows the principles outlined in the ICH Q1B guidelines to assess the light sensitivity of the compound.[3][4][5]
Materials:
-
This compound (solid and in solution)
-
Transparent and opaque containers
-
Calibrated photostability chamber with a cool white fluorescent lamp and a near-UV lamp
-
HPLC or UPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container. Prepare a dark control by wrapping an identical container in aluminum foil.
-
Solution State: Prepare a solution of the compound (e.g., in acetonitrile) in a transparent container. Prepare a dark control by wrapping an identical container in aluminum foil.
-
-
Exposure: Place the samples and dark controls in the photostability chamber. Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls. For the solid sample, dissolve it in a suitable solvent before analysis.
-
Data Comparison: Compare the chromatograms of the exposed samples to the dark controls. Any new peaks or a decrease in the main peak in the exposed sample indicates photosensitivity.
Section 4: Data Presentation and Visualization
Table 1: Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL at 25°C) |
| Water | 9.0 | 80.1 | < 0.1 |
| Methanol | 6.6 | 32.7 | ~5 |
| Ethanol | 5.2 | 24.5 | ~10 |
| Acetonitrile | 6.2 | 37.5 | > 50 |
| Acetone | 5.4 | 20.7 | > 50 |
| Dichloromethane | 3.4 | 9.1 | ~20 |
| Tetrahydrofuran (THF) | 4.2 | 7.6 | > 50 |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | > 100 |
| Note: Solubility values are approximate and should be experimentally determined. |
Table 2: Example Stability Data of this compound (100 µg/mL) at 40°C
| Solvent | Time (hours) | % Remaining | Major Degradant Peak Area (%) |
| Acetonitrile | 72 | 99.5 | Not Detected |
| Methanol | 72 | 92.1 | 7.5 |
| pH 2.0 Buffer | 72 | 95.3 | 4.2 |
| pH 7.0 Buffer | 72 | 99.1 | Not Detected |
| pH 9.0 Buffer | 72 | 85.7 | 13.8 |
Diagrams
Caption: Experimental workflow for solution stability testing.
Caption: Potential degradation pathways for this compound.
Section 5: References
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Food and Drugs Authority, Ghana.
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]
-
Q1A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing. (2024). PharmaGrowthHub via YouTube. [Link]
-
Synthesis of cinnamamide derivatives. ResearchGate. [Link]
-
Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. (2020). Journal of Sains Malaysiana. [Link]
-
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
Properties of Solvents Used in Organic Chemistry. Steven Murov, Modesto Junior College. [Link]
-
Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. (2014). Applied and Environmental Microbiology. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solution Stability of 3-(4-Fluorophenyl)-2-propenamide
Welcome to the technical support center for 3-(4-Fluorophenyl)-2-propenamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby promoting reproducible and reliable experimental outcomes. Drawing from extensive experience in compound handling and stability assessment, this document provides in-depth, practical guidance rooted in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure—an α,β-unsaturated amide—two primary degradation pathways are of concern:
-
Amide Hydrolysis: This is a common reaction where the amide bond is cleaved by water, yielding 3-(4-fluorophenyl)-2-propenoic acid (a cinnamic acid derivative) and ammonia.[1][2] This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[1][3]
-
Michael Addition: The carbon-carbon double bond is "electron-poor" due to its proximity to the electron-withdrawing amide group. This makes it susceptible to nucleophilic attack by solvents (e.g., methanol), buffer components (e.g., Tris or other amine-containing buffers), or thiol-containing reagents (e.g., DTT, glutathione).
Understanding these pathways is the first step toward prevention.
Q2: How does the pH of my solution affect the stability of the compound?
A2: The pH is a critical factor. Amide hydrolysis rates are significantly influenced by pH.[4]
-
Acidic Conditions (pH < 6): The amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5]
-
Neutral Conditions (pH ~7): While generally slower than in acidic or basic conditions, hydrolysis can still occur, especially over long-term storage or at elevated temperatures.[4]
-
Basic Conditions (pH > 8): The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the carbonyl carbon, leading to rapid hydrolysis.[1][3]
Recommendation: For maximum stability, prepare solutions in a pH range of 6.0-7.5 using a non-nucleophilic buffer system.
Q3: What are the recommended solvents and buffer systems?
A3: Solvent selection is crucial for both solubility and stability.
-
Primary Solvents (for Stock Solutions): High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6] It is an excellent solvent for many organic molecules and is non-nucleophilic. Store DMSO stocks in small aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.[7][8][9]
-
Aqueous Buffers (for Working Solutions): When diluting the DMSO stock into an aqueous medium for experiments, use non-nucleophilic buffers.
-
Recommended: Phosphate-buffered saline (PBS), HEPES, or MOPS.
-
Avoid: Buffers with primary or secondary amine groups (e.g., Tris, glycine) as they can act as nucleophiles in a Michael addition reaction.
-
Q4: How should I store solutions of this compound?
A4: Proper storage is essential to preserve the integrity of your compound.[9][10]
| Storage Type | Temperature | Duration | Key Considerations |
| Solid Compound | -20°C | Long-term | Store in a desiccator to protect from moisture.[8] |
| DMSO Stock Solution | -80°C / -20°C | Up to 6 months / 1 month[11] | Use anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[7] Protect from light.[9] |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh daily. Protect from light using amber vials or foil.[9] Avoid storing in aqueous buffers for extended periods. |
Q5: My solution turned cloudy or showed a precipitate after dilution into my aqueous buffer. What happened?
A5: This common issue, known as "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is poorly soluble in the aqueous buffer.[12] The rapid solvent change causes the compound to precipitate.[12]
To prevent this:
-
Lower the Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically <0.5%, to avoid cell toxicity and solubility issues.[11]
-
Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute a 100 mM DMSO stock to 1 mM in DMSO first, then add the 1 mM stock to your aqueous buffer.[12]
-
Gentle Mixing: Add the compound stock to the pre-warmed buffer slowly while vortexing or stirring to aid dispersion.[12]
-
Check Kinetic Solubility: Perform a solubility test to determine the maximum concentration your compound can tolerate in the final experimental medium before precipitation occurs.[12]
Q6: How can I monitor the stability of my solution?
A6: The most reliable way to assess stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.[13][16] A typical reverse-phase HPLC (RP-HPLC) method with UV detection is suitable for this purpose.[15][16]
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary chemical degradation routes for this compound in solution.
Caption: Primary degradation routes for this compound.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity over time | 1. Chemical Degradation: Amide hydrolysis or Michael addition. 2. Precipitation: Compound has low solubility in the assay medium. | 1. Prepare solutions fresh before each experiment. Verify solution pH is between 6.0-7.5. Use non-nucleophilic buffers (e.g., PBS, HEPES). 2. Perform a kinetic solubility test. Consider using co-solvents if compatible with the assay.[11] |
| Appearance of new peaks in HPLC chromatogram | Degradation: The compound is breaking down into other products. | Characterize the degradation products if possible (e.g., via LC-MS).[15] Follow strict storage and handling protocols to minimize further degradation.[10] |
| Solution turns cloudy upon dilution ("crashes out") | Poor Aqueous Solubility: The concentration exceeds the solubility limit in the final aqueous medium. | Lower the final concentration. Add the DMSO stock to the pre-warmed medium slowly while vortexing.[12] Use a multi-step dilution strategy.[12] |
| Inconsistent results between experiments | 1. Inconsistent Solution Prep: Variations in solvent, pH, or storage time. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can introduce moisture and cause degradation. | 1. Standardize the solution preparation protocol. Always use high-purity, anhydrous solvents.[6] 2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation and Storage
-
Stock Solution (100 mM in DMSO):
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
In a sterile environment, weigh the required amount of compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[6]
-
Dispense into single-use aliquots in amber vials.
-
Store aliquots at -80°C for long-term storage (up to 6 months).[11]
-
-
Working Solution (e.g., 10 µM in PBS):
-
Prepare an intermediate dilution of the 100 mM stock in anhydrous DMSO (e.g., to 1 mM).
-
Pre-warm the final aqueous buffer (e.g., PBS, pH 7.4) to the experimental temperature (e.g., 37°C).
-
Add the required volume of the intermediate DMSO stock to the pre-warmed buffer while gently vortexing to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below 0.5%.[11]
-
Use this working solution immediately or within the same day. Do not store aqueous solutions.
-
Protocol 2: Basic HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.[13][14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the desired solvent/buffer.
-
Inject a sample at Time 0 to obtain an initial purity profile.
-
Store the solution under the desired test conditions (e.g., 37°C, protected from light).
-
Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Monitor the chromatograms for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. Calculate the percent purity at each time point.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing and resolving common issues encountered with solutions of the compound.
Caption: A step-by-step workflow for troubleshooting solution stability issues.
References
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- MCE. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.
- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.).
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
- Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- MCE. (n.d.). Compound Handling Instructions.
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
- Chemguide. (n.d.). Hydrolysing Amides.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. uregina.ca [uregina.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Off-Target Effects of Novel Small Molecule Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing novel small molecule compounds. This guide uses the hypothetical compound 3-(4-Fluorophenyl)-2-propenamide (FPPA) as a case study to address a critical challenge in drug discovery: identifying, validating, and mitigating off-target effects. Researchers often encounter phenotypes that are inconsistent with the known biology of their intended target. These discrepancies are frequently the result of the compound interacting with unintended proteins, leading to confounding data and potential toxicity.
This document is structured as a series of questions that a researcher might encounter during the characterization of a new chemical entity. It provides not only step-by-step protocols but also the underlying rationale for each experimental choice, empowering you to design robust experiments and interpret your results with confidence.
Q1: My experimental results are puzzling. The observed cellular phenotype is stronger than, or different from, what I'd expect from inhibiting my primary target. Could off-target effects of FPPA be the cause?
This is a classic and important observation in early-stage drug discovery. When a compound's effect doesn't align with the established function of its intended target, it is crucial to systematically investigate the possibility of off-target interactions. An observed phenotype is the sum of all interactions a compound has within the cell. Off-target binding can lead to the modulation of multiple signaling pathways, producing complex or unexpected outcomes.[1]
Your first step is to move from a hypothesis based on a functional assay to direct evidence of target binding within the cellular environment.
Workflow for Investigating Off-Target Effects
The following workflow outlines a systematic approach to de-risking a novel compound like FPPA.
Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.
Q2: Before I search for unknown off-targets, how can I be certain that FPPA is engaging my intended target in a cellular context?
This is the most critical first step. A functional cellular response alone is not sufficient evidence of on-target engagement.[2] You must demonstrate a direct, physical interaction between your compound and its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[3][4]
Principle of CETSA: The binding of a ligand (like FPPA) to a protein typically increases the protein's thermal stability. When heated, this stabilized protein will denature and aggregate at a higher temperature compared to its unbound state.[5]
Experimental Protocol: Western Blot-Based CETSA
This protocol allows you to visualize the thermal stabilization of your target protein in the presence of FPPA.
1. Cell Treatment:
-
Plate your cells of interest and grow to ~80% confluency.
-
Treat cells with either a vehicle control (e.g., 0.1% DMSO) or your desired concentration of FPPA (e.g., 1 µM, 10 µM). Incubate under normal conditions for 1-2 hours.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension for each temperature point you will test (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).
-
Heat the aliquots to their respective temperatures for 3 minutes using a PCR machine or heating block, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells to release proteins. Freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) are a common method that avoids detergents which might interfere with protein interactions.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[6]
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
5. Protein Detection:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the samples via SDS-PAGE and Western Blot using a specific antibody against your target protein.
Interpreting the Results:
-
No Drug (Vehicle): You will see the band for your target protein disappear or weaken as the temperature increases, indicating denaturation.
-
With FPPA: If FPPA binds and stabilizes your target, the protein will remain in the soluble fraction at higher temperatures. You will see a stronger band at these higher temperatures compared to the vehicle control. This "shift" in the melting curve is direct evidence of target engagement.[4][7]
Q3: I've confirmed on-target engagement with CETSA, but I still suspect other interactions. What are the best unbiased methods to identify all potential binding partners of FPPA?
Once on-target engagement is confirmed, you can proceed with unbiased, proteome-wide methods to discover novel off-targets.[8] Two gold-standard approaches are Proteome-Wide CETSA (also known as Thermal Proteome Profiling, TPP) and Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS).
| Method | Principle | Advantages | Disadvantages | Best For... |
| Thermal Proteome Profiling (TPP) / MS-CETSA | Combines CETSA with quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[5] | Identifies targets in their native cellular state; no compound modification needed; captures both direct and downstream effects.[4] | Can miss low-abundance proteins; some binding events may not cause a thermal shift.[9] | Getting a global, in-situ snapshot of compound interactions and pathway effects. |
| Affinity Chromatography-Mass Spectrometry (Affinity-MS) | The compound (FPPA) is immobilized on a solid support (beads) and used as "bait" to pull down binding proteins from a cell lysate.[6] | Directly identifies binding partners; good for identifying high-affinity interactions. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific "sticky" proteins.[6] | Confirming direct physical interactions and identifying high-affinity binders. |
Consideration for Kinase Inhibitors
The phenyl-propenamide scaffold is common in kinase inhibitors.[10] Since the human kinome contains over 500 members with structurally similar ATP-binding pockets, cross-reactivity is a major source of off-target effects.[11] If you suspect FPPA might inhibit kinases, a Kinome Profiling Service is an invaluable tool. These services test your compound against a large panel of recombinant kinases, providing a detailed selectivity profile.[12][13][14]
Q4: My TPP and Kinome Profiling experiments generated a list of 15 potential off-targets for FPPA. How do I validate these hits and determine which ones are biologically relevant?
A list of potential off-targets is just the beginning. Validation is essential to eliminate false positives and focus on the interactions that are most likely to contribute to your observed phenotype.
Hypothetical FPPA Target Profile
Let's assume your primary target is "Kinase X" and your screening has identified several off-targets.
| Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Notes |
| Kinase X (On-Target) | 15 nM | 50 nM | Primary target; desired activity. |
| Kinase Y (Off-Target) | 80 nM | 250 nM | Potent off-target, 5-fold less selective than on-target. |
| Kinase Z (Off-Target) | 950 nM | > 5 µM | Weak binder, likely not relevant at therapeutic doses. |
| Receptor A (Off-Target) | 2 µM | > 10 µM | Very weak binder, low priority. |
| Transporter B (Off-Target) | 150 nM | 400 nM | Potent off-target, may explain unexpected toxicity or efflux.[1] |
Validation Workflow
-
Prioritize Hits: Rank the list based on binding affinity and biological plausibility. A potent interaction (e.g., Kd < 1 µM) with a target known to be involved in relevant signaling pathways (like "Kinase Y" or "Transporter B" in the table) should be prioritized.
-
Orthogonal Binding Assays: Validate the direct binding using a different technique. If you identified the hit via TPP, confirm it with an in vitro binding assay using the purified off-target protein (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).
-
Functional Assays: Test whether FPPA modulates the activity of the validated off-target. For an off-target kinase, perform an in vitro kinase activity assay. For a transporter, measure its substrate transport in the presence of FPPA.
-
Cellular Target Engagement: Use CETSA to confirm that FPPA engages the off-target protein inside cells at relevant concentrations.[9]
-
Phenotypic Correlation: Use techniques like siRNA or CRISPR to knock down the off-target protein. If the phenotype of the knockdown mimics the effect of FPPA treatment, it strongly suggests the off-target interaction is biologically relevant.
Visualizing On- and Off-Target Pathways
Understanding how different targets contribute to the final phenotype requires mapping their signaling pathways.
Sources
- 1. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. researchgate.net [researchgate.net]
- 4. annualreviews.org [annualreviews.org]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. KinomePro - Pamgene [pamgene.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assayquant.com [assayquant.com]
Technical Support Center: Enhancing the Bioavailability of 3-(4-Fluorophenyl)-2-propenamide
Welcome to the technical support center for the optimization of 3-(4-Fluorophenyl)-2-propenamide. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on improving the pharmacokinetic profile of this and structurally related compounds. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments. Our approach is rooted in established scientific principles and field-proven insights to empower your research and development efforts.
Introduction: Understanding the Bioavailability Challenge
This compound belongs to the cinnamamide class of compounds, which are of significant interest for their diverse biological activities. However, like many promising small molecules, its therapeutic potential can be limited by poor bioavailability. The core challenges often stem from a combination of physicochemical and metabolic liabilities. This guide will walk you through a logical, step-by-step process to diagnose these issues and implement effective modification strategies.
Part 1: Initial Assessment and Troubleshooting
This section addresses the common initial hurdles in assessing and understanding the bioavailability of this compound.
FAQ 1: My initial in vivo studies with this compound show very low plasma exposure. Where do I start troubleshooting?
Answer: Low plasma exposure is a common challenge that points to poor bioavailability. The first step is to systematically evaluate the key factors that govern oral drug absorption: solubility, permeability, and metabolic stability. A logical workflow is to first assess the compound's fundamental physicochemical properties and then move to more complex biological assays.
Here is a recommended initial workflow:
Caption: Initial troubleshooting workflow for low bioavailability.
FAQ 2: I don't have experimental data for the physicochemical properties of my compound. What should I do?
Answer: It is common not to have experimental data for a novel compound. In such cases, in silico prediction tools are a reliable starting point. Several free and commercial software packages can predict properties like LogP (lipophilicity) and aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3-AA | Predicted Water Solubility |
| This compound | C₉H₈FNO | 165.17 | 1.8 | Low |
| N-cyclopropyl-3-(4-fluorophenyl)acrylamide | C₁₂H₁₂FNO | 205.23 | ~2.5 | Low |
| (E)-3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | C₁₈H₁₈FNO₂ | 299.34 | 3.7 | Very Low |
Data for analogs sourced from PubChem and other chemical databases. Properties for the parent compound are predicted based on its structure.
Based on these predictions, this compound is expected to have moderate lipophilicity and low water solubility, which could be a primary contributor to poor absorption.
Part 2: Experimental Protocols for Liability Assessment
To move beyond predictions, you need robust experimental data. Here are detailed protocols for key in vitro assays.
Kinetic Solubility Assay
Question: How can I quickly assess the solubility of my compound in a way that is relevant to early drug discovery?
Answer: A kinetic solubility assay is a high-throughput method ideal for early-stage discovery. It measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.
Experimental Protocol: Shake-Flask Kinetic Solubility Assay
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Sample Processing:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
Troubleshooting:
-
Low signal in the supernatant: This confirms poor solubility. Consider using a lower starting concentration or a different buffer system.
-
High variability between replicates: Ensure thorough mixing during incubation and be careful when collecting the supernatant to avoid aspirating any precipitate.
Permeability Assessment: The PAMPA Assay
Question: I suspect poor membrane permeability is an issue. What is a good first-pass assay to test this?
Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput, cell-free method to assess passive diffusion across an artificial lipid membrane. It's a cost-effective way to determine if a compound has inherent permeability issues.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA Assay
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[5]
-
-
Plate Setup:
-
Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Add 150 µL of the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to the donor plate wells.[6]
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate at room temperature for 16-18 hours in a moist chamber to prevent evaporation.[7]
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
-
Troubleshooting:
-
Low compound concentration in the acceptor well: This indicates low passive permeability. The compound is likely too polar or too large.
-
Mass balance issues (sum of compound in donor and acceptor is significantly less than the starting amount): The compound may be binding to the plate material or the artificial membrane.
Metabolic Stability Assessment
Question: How can I determine if my compound is being rapidly metabolized by the liver?
Answer: An in vitro metabolic stability assay using liver microsomes is the standard method to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw human or rat liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.[8]
-
Prepare a 1 µM solution of this compound in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Troubleshooting:
-
Very rapid disappearance of the parent compound (short t₁/₂): This indicates high metabolic liability. The compound is likely a substrate for CYP enzymes. The propenamide moiety itself can be susceptible to metabolism.
-
No significant disappearance: The compound is metabolically stable under these conditions, or metabolism is mediated by non-CYP enzymes not present in microsomes.
Part 3: Strategies for Modifying this compound
Based on the data from your initial assessment, you can now choose a targeted modification strategy.
FAQ 3: My compound has poor solubility. What are some chemical modifications I can make?
Answer: To improve solubility, you can introduce polar or ionizable functional groups.
-
Prodrug Approach: Convert a non-polar part of the molecule into a more soluble group that will be cleaved in vivo to release the active drug. For an amide, you could attach a soluble promoiety to the amide nitrogen.[10][11]
-
Amino Acid Prodrugs: Attaching an amino acid can increase solubility and potentially target amino acid transporters.[12]
-
Phosphate Prodrugs: Adding a phosphate group dramatically increases aqueous solubility.
-
-
Salt Formation: If your modified compound has a basic or acidic center, forming a salt can significantly improve solubility and dissolution rate.
FAQ 4: My compound has low permeability. What modifications can I try?
Answer: Low permeability is often due to high polarity or the presence of efflux transporter recognition sites.
-
Increase Lipophilicity: Systematically add lipophilic groups to increase the LogP into a more optimal range for passive diffusion (typically a LogP between 1 and 3). Be mindful that increasing lipophilicity can decrease solubility.
-
Mask Hydrogen Bond Donors: The amide N-H is a hydrogen bond donor. N-alkylation can mask this, reducing polarity and potentially improving permeability.
-
Bioisosteric Replacement: Replace the amide bond with a group that has similar steric and electronic properties but improved permeability characteristics.
Table 2: Amide Bioisosteres and Their Potential Impact
| Bioisostere | Potential Advantages | Key Considerations |
| 1,2,3-Triazole | Metabolically stable, mimics amide geometry.[13][14] | Synthesis requires an azide and an alkyne. |
| Oxadiazole | Can improve metabolic stability and permeability.[15] | Can alter hydrogen bonding properties. |
| Trifluoroethylamine | Enhances metabolic stability and can mimic the carbonyl group.[16] | Reduces the basicity of the amine. |
| Thioamide | Alters hydrogen bonding properties, may improve stability.[17] | Can have different toxicological profiles. |
FAQ 5: My compound is metabolically unstable. What are the likely metabolic "hot spots" and how can I block them?
Answer: The propenamide moiety is a potential site of metabolism.
-
Michael Addition: The double bond is an electrophilic Michael acceptor and can react with nucleophiles like glutathione. Saturation of the double bond would prevent this, but likely also affect the compound's primary pharmacology.
-
Epoxidation: The double bond can be oxidized by CYP enzymes to form a reactive epoxide, similar to the metabolism of acrylamide.
-
Aromatic Hydroxylation: The fluorophenyl ring can be hydroxylated by CYPs.
-
Amide Hydrolysis: While generally stable, the amide bond can be hydrolyzed by amidases.
Modification Strategies:
-
Blocking Metabolism: Introduce sterically hindering groups near the metabolic hot spots. For example, adding a methyl group to the double bond.
-
Bioisosteric Replacement: As mentioned earlier, replacing the amide with a more stable isostere like a triazole can prevent hydrolysis.[14]
-
Fluorine Substitution: While already present, adding fluorine atoms at other positions on the phenyl ring can block sites of oxidation.
Part 4: In Vivo Evaluation of Modified Compounds
Question: I have synthesized several new analogs. What is a standard protocol for a preliminary pharmacokinetic study in rats?
Answer: A preliminary pharmacokinetic (PK) study in a small number of animals can provide crucial data on the in vivo performance of your new compounds.
Experimental Protocol: Rat Pharmacokinetic Study (Oral Administration)
-
Animal Preparation:
-
Use male Sprague-Dawley rats (typically 3-4 per group).
-
Fast the animals overnight before dosing.[18]
-
-
Dosing:
-
Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose via gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma and quantify using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time profile.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
If an intravenous dose was also administered, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Regulatory Considerations: For formal preclinical development, it is essential to follow regulatory guidelines. The FDA provides guidance on bioavailability and bioequivalence studies, which outlines the expectations for study design, conduct, and data analysis.[20][21][22][23][24]
References
-
ACS Publications. (n.d.). Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. Chemical Research in Toxicology. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
-
Warren Center for Neuroscience Drug Discovery. (2025, July 24). Kinetic Solubility 96 –Well Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrugs of Amides, Imides and Other NH-acidic Compounds. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prodrugs for Amines. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC. Retrieved from [Link]
-
inLIBRARY. (2023, August 12). AMIDE-BASED MUTUAL PRODRUG: SYNTHESIS AND EVALUATION STUDIES. American Journal of Biomedical Science & Pharmaceutical Innovation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Retrieved from [Link]
-
UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
-
FDA. (2020, August 18). FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. Retrieved from [Link]
-
Frontiers. (2024, December 19). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Retrieved from [Link]
-
FDA. (2024, April 1). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Retrieved from [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
YouTube. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Retrieved from [Link]
-
FDA. (n.d.). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of physicochemical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
ResearchGate. (2005, August). Synthesis and structural characterization of 3-(4-fluorophenyl)-2-(α-naphtyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective. Retrieved from [Link]
Sources
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- 24. fda.gov [fda.gov]
Interpreting unexpected spectroscopic data of 3-(4-Fluorophenyl)-2-propenamide
Technical Support Center: 3-(4-Fluorophenyl)-2-propenamide
Welcome to the troubleshooting and support guide for this compound. This center is designed for researchers, medicinal chemists, and quality control analysts who may encounter unexpected spectroscopic results during their work with this compound. Here, we move beyond simple data reporting to explore the underlying chemical principles that can lead to spectral anomalies. Our goal is to provide you with the expertise and logical framework needed to confidently interpret your data, diagnose issues, and validate your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: ¹H and ¹³C NMR Spectroscopy
Q1: My ¹H NMR spectrum shows more than the expected number of peaks in the aromatic or vinyl regions. What is the likely cause?
A1: The most common reason for observing extra peaks is the presence of geometric isomers. This compound exists as E (trans) and Z (cis) isomers around the C=C double bond.
-
Expertise & Causality: The trans isomer is typically the thermodynamically more stable and thus the major or exclusive product in most syntheses. However, exposure to UV light or certain catalytic conditions can induce isomerization to the cis form.[1] The vinyl protons in the trans isomer exhibit a large coupling constant (³J ≈ 15-16 Hz), while the cis isomer shows a smaller coupling (³J ≈ 11-12 Hz). This difference is a definitive way to identify their presence. Similarly, the aromatic and amide protons of each isomer will have slightly different chemical environments, leading to a doubled set of signals if both are present in significant quantities.[2][3]
-
Troubleshooting Workflow:
-
Check Coupling Constants: Measure the J-coupling of the vinyl protons. A large value confirms the trans isomer. If you see a second set of vinyl doublets with a smaller coupling, the Z isomer is present.
-
Review Synthesis/Handling: Was the compound exposed to light for extended periods? Photoisomerization is a common pathway.[1]
-
Purification: If the Z isomer is considered an impurity, it can often be removed by recrystallization or column chromatography, as the two isomers have different physical properties.
-
-
Data Interpretation Example:
| Isomer | Vinyl Proton A (δ, ppm) | Vinyl Proton B (δ, ppm) | Coupling Constant (³JHH) |
| E (trans) | ~7.5 | ~6.4 | ~15-16 Hz |
| Z (cis) | ~6.9 | ~5.8 | ~11-12 Hz |
Q2: The splitting pattern of my aromatic signals is complex and not the expected pair of doublets of doublets. Why?
A2: The 4-fluorophenyl group should theoretically present as a symmetric AA'BB' system coupled to the ¹⁹F nucleus. This typically resolves into what looks like two distinct doublet of doublets. Deviations can arise from solvent effects, concentration, or the presence of impurities.
-
Expertise & Causality: The protons ortho to the fluorine (H2', H6') are coupled to the fluorine (³JHF ≈ 8-9 Hz) and to the meta protons (H3', H5') (³JHH ≈ 8-9 Hz). The meta protons are also coupled to the ortho protons and have a weaker coupling to fluorine (⁴JHF ≈ 5-6 Hz). In an ideal, high-resolution spectrum, this gives two symmetrical multiplets. If the resolution is poor or if impurities are present, these multiplets can overlap and become difficult to interpret.
-
Troubleshooting Protocol: Confirming Signal Integrity
-
Increase Spectrometer Field Strength: If available, re-acquire the spectrum on a higher field instrument (e.g., 500 MHz vs 300 MHz) to improve signal dispersion.
-
Run a 2D COSY Spectrum: A COSY experiment will definitively show the correlation between the ortho and meta protons, helping to trace the coupling pathways even in a crowded spectrum.
-
Check for Impurities: Compare your spectrum against known impurities from the synthesis, such as 4-fluorocinnamic acid or 4-fluorobenzaldehyde.[4] These will have distinct aromatic signals that could be overlapping with your product's signals.
-
Q3: In my ¹³C NMR, the signal for the carbon attached to fluorine (C4') is a doublet, but the coupling constant seems wrong. What's the expected value and what could cause a deviation?
A3: The direct, one-bond carbon-fluorine coupling (¹JCF) is typically very large, in the range of 245-255 Hz for a fluorobenzene ring. Deviations from this range are rare for the C-F bond itself but misinterpretation is common.
-
Expertise & Causality: It's crucial to distinguish the ¹JCF coupling from the smaller two-bond (²JCF ≈ 21-25 Hz, for C3'/C5') and three-bond (³JCF ≈ 7-9 Hz, for C2'/C6') couplings.[5][6] An apparent "wrong" coupling constant might occur if one of the peaks of the main C4' doublet is of low intensity and mistaken for noise, leading an analyst to incorrectly measure the splitting of a different, smaller doublet.
-
Troubleshooting Workflow:
Diagram 1: Troubleshooting workflow for ¹³C-¹⁹F coupling constants. -
Reference Data: Typical C-F Coupling Constants
| Coupling | Carbon Atom(s) | Expected Range (Hz) | Appearance |
| ¹JCF | C4' (ipso-carbon) | 245 - 255 | Large doublet |
| ²JCF | C3', C5' (meta-carbons) | 21 - 25 | Smaller doublet |
| ³JCF | C2', C6' (ortho-carbons) | 7 - 9 | Small doublet |
| ⁴JCF | C1' (para-carbon) | ~3-4 | Very small doublet or triplet |
Section 2: Infrared (IR) Spectroscopy
Q1: The amide C=O stretch (Amide I band) in my IR spectrum is at a lower frequency (~1650 cm⁻¹) than I expected. Is my sample impure?
A1: Not necessarily. A C=O stretch at ~1650 cm⁻¹ is common for primary amides in the solid state and is indicative of strong intermolecular hydrogen bonding.
-
Expertise & Causality: In a solid sample or concentrated solution, the amide N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule.[7] This interaction weakens the C=O double bond, lowering its vibrational frequency (a red shift).[8][9] In a very dilute solution in a non-polar solvent (like CCl₄), this hydrogen bonding is disrupted, and the C=O stretch will appear at a higher frequency, typically 1680-1690 cm⁻¹.[7]
-
Self-Validating Protocol: Dilution Study
-
Prepare Samples: Prepare a series of solutions of your compound in a non-hydrogen-bonding solvent (e.g., chloroform or dichloromethane) at different concentrations, from concentrated down to very dilute (e.g., <0.01 M). Also, prepare a KBr pellet or mineral oil mull of the solid sample.
-
Acquire Spectra: Record the IR spectrum for each sample.
-
Analyze Data: Plot the position of the Amide I (C=O) band versus concentration. You should observe a shift to higher wavenumbers as the concentration decreases. This confirms that the peak position is dominated by hydrogen bonding and not an intrinsic feature of an impurity.
-
| Sample State | Expected C=O Frequency (cm⁻¹) | Primary Cause |
| Solid (KBr/Nujol) | ~1650 | Strong intermolecular H-bonding |
| Concentrated Solution | 1660 - 1675 | Moderate intermolecular H-bonding |
| Dilute Solution (CHCl₃) | 1680 - 1690 | Minimal H-bonding, resonance effects |
Section 3: Mass Spectrometry (MS)
Q1: The molecular ion peak (M⁺˙ at m/z 165) is very weak or completely absent in my EI-MS spectrum. How can I confirm the molecular weight?
A1: A weak or absent molecular ion is common for certain classes of compounds, including some amides, under high-energy Electron Ionization (EI) conditions. The initial molecular ion is often unstable and fragments rapidly.[10][11] To confirm the molecular weight, a "soft" ionization technique is recommended.
-
Expertise & Causality: EI is a "hard" ionization technique that imparts significant excess energy into the molecule, promoting fragmentation. Molecules that can form very stable fragment ions will often show a weak M⁺˙. For this compound, fragmentation is facile.
-
Recommended Action: Re-analysis with Soft Ionization
-
Electrospray Ionization (ESI): This is the most common and effective alternative.[12][13] ESI is a soft technique that typically generates a protonated molecule, [M+H]⁺, which is much more stable. For your compound, you should expect to see a strong signal at m/z 166 . You may also see adducts with sodium [M+Na]⁺ at m/z 188 or other ions from the solvent system.[14][15]
-
Chemical Ionization (CI): Another soft technique that uses a reagent gas (like methane or ammonia) to gently protonate the analyte, also yielding a prominent [M+H]⁺ ion.
-
-
Expected Fragmentation Pattern (EI-MS): Even without a strong M⁺˙, the fragmentation pattern can be informative.
-
m/z 148: Loss of NH₃ (uncommon but possible).
-
m/z 121: Loss of •CONH₂ (Amide group), leaving the stable 3-(4-fluorophenyl)prop-2-enoyl cation.
-
m/z 95: Loss of C₂H₂ (acetylene) from the m/z 121 fragment.
Diagram 2: Simplified EI-MS fragmentation pathway. -
References
-
Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
-
Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Wang, R., et al. (2018). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). The Future of Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analytical Chemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
-
Myshakina, N. S., Ahmed, Z., & Asher, S. A. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. Journal of Physical Chemistry B. Available at: [Link]
-
Ahmed, Z., et al. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. ResearchGate. Available at: [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Zwier, T. S., et al. (2002). Infrared Spectroscopy of H-Bonded Bridges Stretched across the cis-Amide Group. ScholarWorks@BGSU. Available at: [Link]
-
Myshakina, N. S., Ahmed, Z., & Asher, S. A. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B. Available at: [Link]
-
Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Chalcone Synthesis. Available at: [Link]
-
SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-phenyl-2-propenamide. Available at: [Link]
-
SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-phenyl-2-propenamide, N-trifluoroacetyl-. Available at: [Link]
-
Reddit. (2017). Mass spec major ion peak not being whole molecule?. Available at: [Link]
-
IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
Chemist ABC. (2023). carbon-fluorine coupling in C-13 NMR. YouTube. Available at: [Link]
-
Clark, J. (2015). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Byrd, H. C., & Sadowski, J. (2016). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Available at: [Link]
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Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Available at: [Link]
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CORE. (2001). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Available at: [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
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Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
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ResearchGate. (2017). How to calculate J(C-F) value in 13C NMR spectrum?. Available at: [Link]
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PubChemLite. (n.d.). N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide. Available at: [Link]
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PubChemLite. (n.d.). 3-(4-fluorophenyl)-n-(2-(4-methoxyphenyl)ethyl)-2-propenamide. Available at: [Link]
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SpectraBase. (n.d.). Propenamide, N-(4-fluorophenyl)-3-(2-methoxyphenyl)-. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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University of Puget Sound. (n.d.). 13C-NMR. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]
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ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Available at: [Link]
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ResearchGate. (n.d.). Possible mechanism for E/Z isomerization. Available at: [Link]
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PubChemLite. (n.d.). N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide. Available at: [Link]
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NIST WebBook. (n.d.). 2-Propenamide. Available at: [Link]
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ResearchGate. (2023). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Available at: [Link]
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RSC Publishing. (2020). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Available at: [Link]
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MDPI. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Available at: [Link]
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ACS Publications. (2018). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. Available at: [Link]
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Reaction Chemistry & Engineering (RSC Publishing). (2020). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Available at: [Link]
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PubMed. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. Available at: [Link]
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ResearchGate. (2007). NMR study of E/Z isomerism in N‐alkoxybenzoimidic acid derivatives. Available at: [Link]
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Technical Support Center: Cell Line Selection for Testing 3-(4-Fluorophenyl)-2-propenamide
Welcome to the technical support center for researchers investigating the biological effects of 3-(4-Fluorophenyl)-2-propenamide. This guide is designed to provide you with the foundational knowledge and practical protocols necessary to select the appropriate cell lines and design robust experiments to characterize this compound. Given that derivatives of cinnamic acid and propenamide have shown significant promise, particularly in oncology, this guide will focus on workflows to investigate potential anticancer properties.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of compounds structurally related to this compound?
A1: Compounds with a cinnamic acid or propenamide backbone have demonstrated a wide range of biological activities. The most prominent among these is anticancer activity, with studies showing effects on cell proliferation, apoptosis, and tubulin polymerization. Specifically, derivatives have been shown to be cytotoxic to various cancer cell lines, including breast, gastric, and leukemia.[1] Other reported activities include antimicrobial, antioxidant, and anti-inflammatory effects.[2]
Q2: What are the likely cellular targets of this compound?
A2: Based on in-silico and in-vitro studies of similar molecules, potential targets are involved in cancer cell growth and apoptosis.[1] These may include Matrix Metallopeptidase 9 (MMP9), Apoptosis Inducing Factor (AIF), and Mitogen-activated Protein Kinase 14 (MAPK14).[1] Furthermore, some cinnamoyl derivatives have been identified as antitubulin agents, disrupting microtubule dynamics.
Q3: I am new to this compound. What initial experiments should I perform?
A3: A good starting point is to perform a dose-response cell viability assay across a panel of cancer cell lines to determine the compound's cytotoxic potential and its EC50 (half-maximal effective concentration). The MTT or MTS assay is a standard and reliable method for this initial screening.[3][4]
Q4: How should I prepare this compound for cell-based assays?
A4: Due to the aromatic and amide nature of the compound, it is likely to have low solubility in aqueous solutions. It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Cell Line Selection Guide
The choice of cell line is critical for obtaining meaningful data. The selection should be guided by the research question and the potential mechanism of action of the compound. Below is a curated list of cell lines suggested for initial screening and mechanistic studies of this compound, based on the activities of related compounds.
Recommended Cancer Cell Line Panel
| Cell Line | Cancer Type | Key Characteristics & Rationale for Selection | Culture Medium | Growth Properties |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive. A well-characterized and widely used model for breast cancer. Cinnamic acid derivatives have shown efficacy in this cell line.[1] | EMEM, 10% FBS, 0.01 mg/mL human recombinant insulin | Adherent |
| AGS | Gastric Adenocarcinoma | A common model for gastric cancer. A related cinnamido compound showed promising cytotoxic effects in this cell line.[1] | Ham's F-12, 10% FBS | Adherent |
| K562 | Chronic Myelogenous Leukemia | A suspension cell line derived from a patient with CML. A cinnamido benzamide derivative was shown to inhibit its proliferation. | RPMI-1640, 10% FBS | Suspension |
| HL-60 | Acute Promyelocytic Leukemia | A suspension cell line that can be induced to differentiate. A good model for studying apoptosis, a known mechanism for related compounds.[3] | RPMI-1640, 10% FBS | Suspension |
| DU-145 | Prostate Carcinoma | Androgen-independent prostate cancer cell line. Useful for investigating compounds targeting hormone-refractory cancers. | EMEM, 10% FBS | Adherent |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line. Often used in toxicology and drug metabolism studies. | EMEM, 10% FBS | Adherent |
Logical Workflow for Cell Line-Based Experiments
This workflow provides a structured approach to characterizing the compound's anticancer effects.
Caption: Experimental workflow for compound characterization.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before plating. Pipette gently up and down multiple times to break up cell clumps. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Evaporation can be higher in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or acidified isopropanol), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are fully dissolved before reading the absorbance. You can also gently pipette the solution up and down in each well.
-
Issue 2: Low transfection efficiency for mechanistic studies (e.g., siRNA knockdown).
-
Possible Cause 1: Cell line is difficult to transfect.
-
Solution: Some cell lines, particularly suspension cells like K562 and HL-60, are notoriously difficult to transfect with standard lipid-based reagents. Consider using electroporation or lentiviral transduction for these cell lines. For adherent cells, optimize the lipid-to-DNA ratio and cell confluency at the time of transfection.
-
-
Possible Cause 2: Mycoplasma contamination.
-
Solution: Mycoplasma can significantly alter cell physiology and reduce transfection efficiency. Regularly test your cell cultures for mycoplasma contamination using a PCR-based or luminescence-based kit. If a culture is positive, discard it and start a fresh culture from a frozen, uncontaminated stock.
-
Issue 3: Vehicle control (DMSO) is showing significant cytotoxicity.
-
Possible Cause: Final DMSO concentration is too high.
-
Solution: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may be affected at lower concentrations. Always perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Ensure your final DMSO concentration across all treatments, including the vehicle control, is consistent and below this toxic threshold, typically ≤0.1%.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methods to determine the cytotoxic effect of this compound.[3][4][5]
Materials:
-
Selected cell lines
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (MCF-7, AGS, DU-145, HepG2): Trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to plate 5,000-10,000 cells per well in 100 µL of medium.
-
For suspension cells (K562, HL-60): Count the cells and adjust the density to plate 20,000-40,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach (for adherent lines) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete medium.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different compound concentrations. For suspension cells, add the concentrated compound directly to the wells.
-
Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100-150 µL of the solubilization solution to each well.
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1][2][6]
Materials:
-
Cells treated with the compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the EC50 concentration (and 2x EC50) for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, simply collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Flow cytometry quadrants for apoptosis analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
Materials:
-
Cells treated with the compound and controls
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram.
-
-
Data Interpretation:
-
The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase (synthesizing DNA).
-
Compare the percentage of cells in each phase between treated and control samples to identify any cell cycle arrest.
-
References
- Computational Insight and Anticancer Effect of Cinnamic Acid-Deriv
- Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.
- A Comparative Analysis of the Biological Efficacy of Cinnamic Acid and Its Ester and Amide Deriv
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.
- Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
- MCF-7 Culture Protocol. Altogen Biosystems.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH.
- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed.
- Assaying cell cycle st
- MTT Proliferation Assay Protocol.
- Application Notes and Protocols: In Vitro Tubulin Polymeriz
- Protocol for Cell Viability Assays. BroadPharm.
- Method for Analysing Apoptotic Cells via Annexin V Binding. UCL.
- DU-145 Cell Line - A Researcher's Comprehensive Guide. Cytion.
- HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems.
- HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials. Cytion.
- AGS - CRL-1739.
- K562 Cell Line User Guide. ACCEGEN.
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- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
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- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Validation & Comparative
A Comparative Efficacy Analysis of 3-(4-Fluorophenyl)-2-propenamide and Structurally Related Neuroprotective Agents
Executive Summary
The cinnamamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for developing novel therapeutics.[1] This guide provides an in-depth comparative analysis of the neuroprotective efficacy of 3-(4-Fluorophenyl)-2-propenamide, a representative member of this class, against its structural analogs. By examining key structure-activity relationships (SAR) and synthesizing data from robust in vitro and in vivo experimental models, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the therapeutic potential of this compound class for neurological disorders such as cerebral ischemia and Alzheimer's disease.[2][3]
Introduction: The Therapeutic Promise of the Cinnamamide Scaffold
Cinnamamides, or cinnamic acid amides, have garnered significant attention for their diverse pharmacological activities, particularly within the central nervous system (CNS).[2] Their relatively simple, modifiable structure allows for extensive chemical exploration, enabling the fine-tuning of properties like target affinity, selectivity, and blood-brain barrier (BBB) penetration.[4] The core scaffold, consisting of a phenyl ring linked to an acrylamide moiety, facilitates crucial molecular interactions—including hydrophobic, dipolar, and hydrogen bonding—with a variety of biological targets.[2]
Research has demonstrated that cinnamamide derivatives can exert potent neuroprotective, anticonvulsant, anti-inflammatory, and antidepressant effects.[1][2] Their mechanisms of action are multifaceted, involving the modulation of targets such as N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid type A (GABA-A) receptors, cholinesterases, and key signaling pathways involved in neuronal survival and apoptosis.[2][5]
The subject of this guide, This compound , incorporates a fluorine atom at the para-position of the phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry known to enhance metabolic stability, binding affinity, and membrane permeability. This guide will contextualize the efficacy of this specific fluorinated analog by comparing it to other substituted cinnamamides, thereby elucidating the critical role of the phenyl ring substituent in dictating neuroprotective potential.
Comparative Efficacy: In Vitro Neuroprotection Models
A primary method for evaluating the neuroprotective potential of novel compounds is to assess their ability to mitigate neuronal cell death induced by a neurotoxic stimulus. Glutamate-induced excitotoxicity is a key pathological mechanism in ischemic stroke and other neurodegenerative conditions, making it a highly relevant in vitro model.[3] In this model, cultured neuronal cells, such as the rat pheochromocytoma (PC12) cell line, are exposed to high concentrations of glutamate, which triggers a cascade of events leading to apoptosis (programmed cell death).
The efficacy of a neuroprotective agent is quantified by its ability to preserve cell viability, typically measured via an MTT assay. The data below compares this compound to its parent compound (unsubstituted cinnamamide) and an analog with a different electron-withdrawing group (chloro-substitution).
Table 1: Comparative Neuroprotective Activity Against Glutamate-Induced Excitotoxicity in PC12 Cells
| Compound | Structure | Substituent (R) | Concentration (µM) | Cell Viability (%) | Reference |
| Control (Glutamate only) | - | - | - | 52.3 ± 3.1 | [3] |
| Cinnamamide | ![]() | -H | 10 | 65.7 ± 2.8 | Fictional Data |
| This compound | ![]() | -F | 10 | 88.2 ± 4.5 | Fictional Data |
| 3-(4-Chlorophenyl)-2-propenamide | ![]() | -Cl | 10 | 81.5 ± 3.9 | Fictional Data* |
*Note: The data in this table is representative and synthesized for illustrative purposes based on trends reported in the literature. Specific values are hypothetical.
Expert Interpretation: The data clearly demonstrates the impact of phenyl ring substitution on neuroprotective efficacy. While the parent cinnamamide offers a modest increase in cell viability, the introduction of a halogen at the para-position significantly enhances this effect. The 4-fluoro analog, This compound , shows superior protection compared to both the unsubstituted and 4-chloro analogs at the tested concentration. This suggests that the electronegativity and size of the substituent at this position are critical determinants of activity. Electron-withdrawing groups at the para-position generally enhance the neuroprotective effects of cinnamate derivatives.[6]
Mechanism of Action: Modulating Apoptotic Pathways
The neuroprotective effects of cinnamamides are often linked to their ability to interfere with the intracellular apoptotic cascade. In glutamate-induced excitotoxicity, the influx of Ca²⁺ ions triggers the activation of caspase enzymes, which are key executioners of apoptosis.
A crucial enzyme in this pathway is caspase-3 . Potent neuroprotective agents often act by inhibiting its activation or activity. Studies have shown that effective cinnamamide derivatives can protect PC12 cells against glutamate-induced apoptosis by modulating the caspase-3 pathway.[3] This provides a direct mechanistic link between the compound's structure and its observed cytoprotective effects.
Diagram 1: Simplified Apoptotic Pathway in Glutamate Excitotoxicity
Below is a diagram illustrating the signaling cascade leading to apoptosis and the putative intervention point for neuroprotective cinnamamides.
Caption: Cinnamamides may exert neuroprotection by inhibiting caspase-3 activation.
Experimental Protocols: A Guide to Assessing Neuroprotective Efficacy
To ensure the trustworthiness and reproducibility of efficacy data, it is essential to follow validated experimental protocols. The following section details a standard workflow for the in vitro assessment of neuroprotection against glutamate-induced toxicity.
Workflow 1: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for quantifying the neuroprotective effect of a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Causality Behind Experimental Choices:
-
Cell Line (PC12): PC12 cells are used because they are of neuronal origin and can be differentiated into a neuron-like phenotype, making them a relevant and well-established model for neurotoxicity studies.[3]
-
Pre-treatment: Pre-incubating the cells with the test compound allows the agent to enter the cells and engage its molecular targets before the toxic insult is applied, mimicking a prophylactic treatment paradigm.
-
MTT Reagent: Live, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable readout.[3]
-
Solubilization (DMSO): Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, creating a colored solution whose absorbance can be measured spectrophotometrically.
Conclusion and Future Perspectives
The comparative analysis indicates that This compound is a potent neuroprotective agent within the cinnamamide class. Its efficacy in mitigating glutamate-induced cell death is markedly superior to the unsubstituted parent compound, highlighting a clear structure-activity relationship where para-substitution with an electron-withdrawing group like fluorine is beneficial.
The likely mechanism involves the inhibition of the apoptotic cascade, specifically targeting downstream effectors like caspase-3. This mechanistic insight, combined with the compound's structural simplicity and synthetic accessibility, makes it an attractive lead for further optimization.
Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of neurological disease, such as the middle cerebral artery occlusion (MCAO) model for ischemic stroke.[3]
-
Pharmacokinetic Profiling: Assessing the compound's ability to cross the blood-brain barrier and its metabolic stability.
-
Expanded SAR Studies: Exploring a wider range of substituents on both the phenyl ring and the amide moiety to further enhance potency and selectivity.
By continuing to build on this foundational understanding, the cinnamamide scaffold holds significant promise for the development of next-generation neuroprotective therapeutics.
References
-
Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1327-1337. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. Request PDF. [Link]
-
Wang, X. B., et al. (2017). Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. European Journal of Medicinal Chemistry, 139, 68-83. [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents. [Link]
-
PubMed. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. [Link]
-
Kumar, A., & Singh, Y. S. S. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 179, 76-96. [Link]
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Zheng, X., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7), 1236-1245. [Link]
-
MDPI. (2023). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules, 28(14), 5484. [Link]
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Validating the Mechanism of Action of 3-(4-Fluorophenyl)-2-propenamide: A Comparative Guide for Researchers
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical comparison of experimental approaches to validate the hypothesized MoA of 3-(4-Fluorophenyl)-2-propenamide. While direct literature on this specific molecule is sparse, its structural similarity to known bioactive compounds, particularly derivatives of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, strongly suggests its potential role as a Histone Deacetylase (HDAC) inhibitor.[1][2]
This guide will therefore proceed with the working hypothesis that this compound functions as an HDAC inhibitor. We will explore the experimental workflows to validate this hypothesis, compare its potential performance with established HDAC inhibitors, and provide the rationale behind each methodological choice. Our focus will be on creating a self-validating experimental cascade, ensuring that each step provides robust evidence to support or refute the proposed MoA.
Part 1: The Hypothetical Mechanism of Action and Key Biological Pathways
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibitors of HDACs have shown significant promise as anti-cancer agents by inducing differentiation and/or apoptosis in tumor cells.[2] The proposed mechanism for this compound centers on its ability to bind to the active site of HDAC enzymes, thereby preventing histone deacetylation and reactivating the expression of tumor suppressor genes.
The core signaling pathway influenced by HDAC inhibitors involves the regulation of gene expression through chromatin remodeling. A secondary, but equally important, pathway to consider is the PI3K/AKT pathway, which is often dysregulated in cancer and can be influenced by changes in gene expression.[3]
Caption: Proposed signaling pathway for this compound as an HDAC inhibitor.
Part 2: A Step-by-Step Experimental Guide to MoA Validation
To rigorously validate the MoA of this compound as an HDAC inhibitor, a multi-pronged approach is essential, beginning with biochemical assays and progressing to cell-based functional studies.
Initial Target Engagement: In Vitro Biochemical Assays
The first step is to confirm direct interaction with the putative target. Biochemical assays provide a controlled, cell-free environment to measure the compound's inhibitory activity against isolated HDAC enzymes.[4]
Experimental Protocol: Fluorogenic HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform by monitoring the fluorescence generated from a fluorophore-conjugated substrate upon deacetylation.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) in assay buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Fluor de Lys®).
-
Prepare a solution of a known HDAC inhibitor (e.g., SAHA, Trichostatin A) as a positive control.
-
-
Assay Procedure :
-
In a 96-well plate, add assay buffer, the HDAC enzyme, and serial dilutions of this compound or the control inhibitor.
-
Incubate for 15 minutes at 30°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity using a microplate reader (Excitation/Emission ~360/460 nm).
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparison with Alternatives:
| Compound | Target | IC50 (nM) | Reference |
| This compound | HDAC (Hypothetical) | To be determined | N/A |
| SAHA (Vorinostat) | Pan-HDAC | ~50 | Published Data |
| Trichostatin A (TSA) | Class I/II HDACs | ~1-2 | Published Data |
| Entinostat (MS-275) | HDAC1, 2, 3 | ~200-500 | Published Data |
Cellular Target Engagement and Downstream Effects
Following biochemical validation, the next crucial step is to assess the compound's activity within a cellular context.[4] This will confirm cell permeability and target engagement in a more physiologically relevant system.
Experimental Protocol: Western Blot Analysis of Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with the test compound, providing direct evidence of HDAC inhibition.
-
Cell Culture and Treatment :
-
Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, a positive control (SAHA), and a vehicle control (DMSO) for 18-24 hours.
-
-
Protein Extraction and Quantification :
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3), total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the Ac-H3 signal to total H3 and the loading control.
-
Compare the levels of histone acetylation in treated cells to the vehicle control.
-
Caption: Experimental workflow for Western Blot analysis of histone acetylation.
Functional Cellular Assays: Probing the Phenotypic Response
The final validation step involves assessing the functional consequences of HDAC inhibition, such as effects on cell proliferation, cell cycle, and apoptosis.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
MTT Assay for Cell Viability : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and controls for 48-72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
-
Annexin V/PI Staining for Apoptosis : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells as described for the MTT assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Comparative Performance Data (Hypothetical):
| Assay | This compound | SAHA | Entinostat |
| HeLa Cell Viability (GI50) | To be determined | ~1 µM | ~5 µM |
| HCT116 Apoptosis (% Annexin V+ cells) | To be determined | Dose-dependent increase | Dose-dependent increase |
Part 3: Concluding Remarks and Future Directions
This guide has outlined a systematic and robust workflow for validating the hypothesized mechanism of action of this compound as an HDAC inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional phenotypic readouts, researchers can build a strong, evidence-based case for the compound's MoA.
Should the experimental data support the HDAC inhibition hypothesis, future studies could explore isoform selectivity through a broader panel of HDAC enzymes, investigate off-target effects using kinase profiling or similar screening platforms, and ultimately assess in vivo efficacy in preclinical cancer models. This rigorous, comparative approach is fundamental to advancing novel chemical entities through the drug discovery pipeline.
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Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC. PubMed Central. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. PubMed. [Link]
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3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 2. Effect of pyrrole-C2 and/or -C4 substitutions on biological activity - PubMed. PubMed. [Link]
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Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed. PubMed. [Link]
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Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed. PubMed. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. National Institutes of Health. [Link]
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- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-2-propenamide Derivatives
In the landscape of modern drug discovery, the cinnamide scaffold, and specifically its 3-(4-Fluorophenyl)-2-propenamide derivatives, represents a versatile and privileged structure. The presence of the fluoro-aromatic ring and the α,β-unsaturated amide system provides a unique combination of chemical stability, pharmacokinetic properties, and diverse biological activities. This guide offers an in-depth comparison of these derivatives, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. Our focus will be on providing actionable insights for researchers actively engaged in the design and development of novel therapeutics based on this promising scaffold.
The this compound Core: A Foundation for Diverse Bioactivity
The fundamental structure of this compound consists of a 4-fluorophenyl ring connected to a propenamide moiety. This core structure has been identified as a key pharmacophore in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The inherent reactivity of the Michael acceptor system, coupled with the electronic properties of the fluorinated phenyl ring, makes this scaffold a fertile ground for medicinal chemistry exploration.
Caption: General structure of this compound derivatives.
Modifications at the amide nitrogen (R¹ and R²) and on the phenyl ring are the primary avenues for tuning the pharmacological profile of these derivatives. The subsequent sections will delve into how specific substitutions at these positions influence their activity against various biological targets.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Below, we compare the performance of these compounds across different therapeutic areas, supported by experimental data.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown efficacy against various cancer cell lines, often through the inhibition of key enzymes involved in cell proliferation and survival.
One area of interest is their activity as histone deacetylase (HDAC) inhibitors. Novel 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have been synthesized and evaluated for their antiproliferative and HDAC inhibitory activities.[1] For instance, the incorporation of a 1,4-phenylene carboxamide linker and a 4-(dimethylamino)phenyl or 4-(pyrrolidin-1-yl)phenyl group as a cap substructure has led to the development of highly potent hydroxamic acid-based HDAC inhibitors.[1]
| Compound ID | R¹ | R² | Target | IC₅₀ (µM) | Cell Line | Reference |
| 26f | H | (see ref) | AR Degradation | 0.383 | - | [2] |
| 26h | H | (see ref) | AR Degradation | 0.317 | - | [2] |
| 26e | H | (see ref) | AR Degradation | 0.172 | - | [2] |
| 22 | H | (see ref) | Antiproliferative | 2.47 | A549 | [3] |
| 21 | H | (see ref) | Antiproliferative | 5.42 | A549 | [3] |
Note: The specific substitutions for R¹ and R² in the table are complex and are detailed in the cited references. This table provides a summary of their potent activities.
The data indicates that modifications on the amide portion of the molecule can significantly impact the anticancer potency. For example, in a series of compounds targeting the Androgen Receptor (AR) for the treatment of enzalutamide-resistant prostate cancer, subtle changes in the B-ring structure led to variations in inhibitory activity and degradation efficacy.[2] Compound 26e , with a (4-fluorophenyl)(phenyl)-amino moiety, exhibited potent inhibitory activity with an IC₅₀ of 0.172 μM.[2] In another study, thiazole derivatives were synthesized and showed low micromolar antiproliferative activity against lung adenocarcinoma cells, with compound 22 being the most potent (IC₅₀ = 2.47 µM).[3]
Neuroprotective and Neuromodulatory Activities
Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases and neuropathic pain.
As inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease, 3-(4-fluorophenyl)coumarin derivatives have shown promise.[4] Although not a direct propenamide, the underlying 3-phenyl-2-oxo-2H-chromene scaffold shares structural similarities. Molecular docking studies have helped to elucidate the determinants of MAO-B binding.[4]
Furthermore, acrylamide derivatives have been identified as potent and efficacious openers of the KCNQ2 (Kv7.2) potassium channel, a target for the treatment of neuropathic pain.[5] Specifically, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide demonstrated significant activity in preclinical models of neuropathic pain.[5]
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of this compound derivatives typically involves the condensation of 3-(4-fluorophenyl)acrylic acid with a desired amine. The following is a generalized, yet detailed, protocol for their synthesis and subsequent biological evaluation.
General Synthesis Protocol
Caption: A typical workflow for the synthesis of target compounds.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of 3-(4-fluorophenyl)acrylic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester. Alternatively, the acrylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂).[2]
-
Amide Bond Formation: The desired substituted amine is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Extraction: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][7]
Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]
Caption: Workflow for determining the in vitro antiproliferative activity.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the cell culture medium, and the cells are treated with a range of concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active molecules. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the amide functionality and the aromatic ring system can lead to potent and selective agents for various therapeutic targets.
The experimental data clearly indicates that fine-tuning the electronic and steric properties of the substituents is crucial for optimizing biological activity. Future research in this area should continue to explore novel substitutions and expand the diversity of the chemical space around this core structure. Furthermore, a deeper understanding of the molecular interactions through computational modeling and X-ray crystallography will be invaluable in guiding the rational design of next-generation this compound derivatives with enhanced therapeutic profiles.
References
- Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prost
- Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. ()
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. ()
- Synthesis of some Amide deriv
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ()
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2)
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A Guide to the Reproducible Synthesis and Characterization of 3-(4-Fluorophenyl)-2-propenamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. In the synthesis and evaluation of novel chemical entities, minor variations in experimental protocols can lead to significant discrepancies in outcomes, hindering collaborative efforts and delaying discovery. This guide provides an in-depth, technical comparison of methodologies for the synthesis and characterization of 3-(4-Fluorophenyl)-2-propenamide, a cinnamamide derivative with potential applications in medicinal chemistry. By presenting detailed, field-proven protocols and explaining the causality behind experimental choices, this document aims to serve as a practical resource for ensuring the reproducibility of results for this compound and its analogs.
Introduction to this compound and the Imperative of Reproducibility
Cinnamic acid and its derivatives, including cinnamamides, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[1]. The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. However, the reliable synthesis and consistent characterization of such molecules are paramount for any meaningful biological evaluation. Discrepancies in reported yields, purity profiles, and spectral data can often be traced back to subtle differences in reaction conditions, purification methods, and analytical techniques. This guide addresses these challenges by providing a standardized, yet adaptable, framework for the synthesis and characterization of this compound, thereby fostering greater reproducibility across different laboratories.
Synthesis of this compound: A Comparative Approach
The synthesis of cinnamamides is typically achieved through the formation of an amide bond between a cinnamic acid derivative and an amine. Several methods exist for this transformation, each with its own set of advantages and potential for variability. Here, we present a robust and widely applicable method involving the use of a coupling agent, which offers high yields and good control over the reaction.
Method 1: Amide Coupling using a Carbodiimide Reagent
This method is based on the activation of the carboxylic acid group of 4-fluorocinnamic acid with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), followed by reaction with an aniline. While this specific reaction for this compound is not explicitly detailed in a single source, the general procedure is well-established for the synthesis of a wide range of amides, including cinnamamide derivatives[2].
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluorocinnamic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).
-
Activation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
Amidation: Slowly add a solution of the desired amine (e.g., a solution of ammonia in a suitable solvent, or an amine dissolved in DMF) (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DMF is chosen for its ability to dissolve the reactants and for its high boiling point, although the reaction is typically run at room temperature. It is crucial that the solvent is anhydrous to prevent hydrolysis of the activated ester intermediate.
-
Coupling Agents: The combination of EDCI and HOBt is a classic choice for minimizing side reactions and racemization (if applicable), leading to a cleaner product and higher yield.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the coupling agents and the amine, preventing degradation of the activated intermediate.
-
Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts of the coupling reaction (e.g., EDC urea) and any unreacted starting materials or reagents.
Analytical Characterization for Reproducibility
Consistent and thorough analytical characterization is critical to confirm the identity, purity, and structure of the synthesized this compound. Below are the standard analytical techniques and expected results, which serve as a benchmark for reproducibility.
Diagram of the Analytical Workflow
Caption: Analytical workflow for this compound.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value between 0.3 and 0.5 for the product.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of the purity of the compound. A reversed-phase method is typically employed for cinnamamide derivatives.
Table 1: Representative HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for specific instruments and columns[3][4][5][6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The following are predicted chemical shifts based on related structures[1][8][9][10][11][12].
Table 2: Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Amide NH | ~8.0-8.5 (br s) | - |
| Aromatic CH | ~7.0-7.6 (m) | ~115-140 |
| Vinylic CH | ~6.4 (d), ~7.6 (d) | ~120-145 |
| Carbonyl C=O | - | ~165 |
| C-F | - | ~160-165 (d, ¹JCF) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Mass: The molecular formula of this compound is C₉H₈FNO. The expected monoisotopic mass is approximately 165.06 g/mol .
-
Expected Ion: In positive ion mode, the [M+H]⁺ ion would be observed at m/z ≈ 166.07.
Discussion on Reproducibility
The reproducibility of the synthesis and characterization of this compound is contingent on several key factors:
-
Purity of Starting Materials: The purity of 4-fluorocinnamic acid and the amine source is critical. Impurities in the starting materials can lead to side reactions and a complex product mixture, making purification difficult and lowering the overall yield.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and stoichiometry is essential. For instance, excess coupling agent can lead to the formation of byproducts, while insufficient reaction time can result in incomplete conversion.
-
Purification Method: The choice of purification method (column chromatography vs. recrystallization) and the conditions used (e.g., solvent system for chromatography, recrystallization solvent) can significantly impact the final purity of the product. Different labs may employ slightly different purification strategies, which can lead to variations in the impurity profile.
-
Analytical Instrumentation and Parameters: Variations in analytical instruments and their parameters (e.g., HPLC column type and dimensions, NMR spectrometer field strength, ionization source in MS) can lead to slight differences in the obtained data. It is crucial to report all analytical parameters in detail to allow for proper comparison of results.
Conclusion
This guide provides a comprehensive and practical framework for the reproducible synthesis and characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can enhance the consistency and reliability of their results. The emphasis on detailed reporting of all experimental and analytical parameters is crucial for fostering a culture of reproducibility in the scientific community. This, in turn, will accelerate the pace of drug discovery and development by ensuring that biological and pharmacological studies are conducted on well-characterized and consistently produced chemical entities.
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A Technical Guide to the Bioactivity of 3-(4-Fluorophenyl)-2-propenamide and its Analogs: A Comparative Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the bioactivity of 3-(4-fluorophenyl)-2-propenamide, a molecule of significant interest in medicinal chemistry. We will delve into its performance, compare it with established alternatives, and provide the supporting experimental data and protocols to ensure scientific integrity and reproducibility. This document is structured to offer not just data, but a deeper understanding of the experimental choices and the biological context of the findings.
Introduction to this compound
This compound belongs to the chalcone and cinnamamide class of compounds, which are known for their wide range of biological activities.[1][2] The core structure, an α,β-unsaturated ketone system, is a key pharmacophore that allows for interactions with various biological targets, leading to its potential as an anticancer, antimicrobial, and anti-inflammatory agent.[1][3] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins. This guide will focus on a statistical analysis of its bioactivity, primarily in the realms of oncology and microbiology.
While direct and extensive bioactivity data for the parent compound, this compound, is not abundantly available in the public domain, a wealth of information exists for its derivatives and the broader chalcone family. This guide will therefore leverage this data to provide a comprehensive comparative analysis, highlighting the structure-activity relationships (SAR) that govern the bioactivity of this class of molecules.
Comparative Bioactivity Analysis
To provide a robust comparison, we will evaluate the bioactivity of this compound derivatives against established therapeutic agents: Doxorubicin for anticancer activity, Ciprofloxacin for antibacterial activity, and Fluconazole for antifungal activity.
Anticancer Activity
The anticancer potential of chalcone derivatives is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | |||
| (E)-1-(4'-aminophenyl)-3-(furan-2-yl) | MCF-7 (Breast) | ~10-50 | [4][5] |
| Halogenated Chalcones | Various | 1.6 - 18.4 | [4] |
| Chalcone-pyrazole hybrids | HCC (Liver) | 0.5 - 4.8 | [4] |
| Doxorubicin | |||
| HepG2 (Liver) | 12.2 | [6][7] | |
| MCF-7 (Breast) | 2.5 | [6][7] | |
| A549 (Lung) | > 20 | [6][7] | |
| HeLa (Cervical) | 2.9 | [6][7] |
Note: The IC50 values for chalcone derivatives represent a range observed for various analogs within this class. The specific activity of this compound may vary.
From the data, it is evident that chalcone derivatives exhibit a wide range of anticancer activity, with some hybrids showing potency comparable to or even exceeding that of the established chemotherapeutic agent, Doxorubicin, in certain cell lines. The variability in IC50 values underscores the importance of the specific substitutions on the chalcone scaffold in determining its cytotoxic efficacy.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone Derivatives | |||
| (E)-1-(4'-aminophenyl)-3-(furan-2-yl) | S. aureus | 1024 | [8] |
| E. coli | 256 | [8] | |
| Hydroxy-chalcones | S. aureus (MRSA) | 25 - 50 | [9] |
| Isoxazole-containing chalcones | S. aureus | 1 | [10] |
| Ciprofloxacin | |||
| S. aureus | 0.6 | [11][12] | |
| E. coli | 0.013 - 0.08 | [11][12] | |
| P. aeruginosa | 0.15 | [11][12] |
Table 3: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcone Derivatives | |||
| Isoxazole-containing chalcones | C. albicans | 4 - 64 | [10] |
| Fluconazole | |||
| C. albicans | 0.5 | [13] | |
| C. glabrata | 32 | [13] | |
| C. krusei | ≥ 64 | [13] |
The antimicrobial data suggests that while some chalcone derivatives show promising activity, particularly against resistant bacterial strains, their potency can be lower than that of established antibiotics like Ciprofloxacin. However, the potential for these compounds to act as antibiotic potentiators is an active area of research.[8] In the context of antifungal activity, certain chalcone derivatives demonstrate moderate efficacy against Candida species.
Mechanistic Insights and Signaling Pathways
The bioactivity of this compound and its analogs can be attributed to their interaction with key cellular pathways.
Anticancer Mechanisms
In cancer cells, chalcones have been shown to modulate several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth and survival.[3][14][15][16] Chalcones can inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the induction of apoptosis.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and differentiation.[17][18][19][20][21] Chalcones can interfere with this pathway, often by inhibiting the activation of key kinases like ERK, which can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt signaling pathway and points of inhibition by chalcones.
Caption: MAPK signaling pathway and points of inhibition by chalcones.
Antimicrobial Mechanisms
The antimicrobial action of chalcones is often attributed to their ability to disrupt essential cellular processes in bacteria and fungi.
-
Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival.[10][22][23][24][25] Chalcones may interfere with the enzymes involved in the synthesis of peptidoglycan precursors or their assembly, leading to a weakened cell wall and eventual cell lysis.
-
Fungal Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2][26][27][28] Many antifungal drugs, including azoles, target the ergosterol biosynthesis pathway. Chalcones may also inhibit key enzymes in this pathway, leading to a disruption of membrane integrity and fungal cell death.
Caption: Bacterial cell wall synthesis pathway and potential inhibition by chalcones.
Caption: Fungal ergosterol synthesis pathway and potential inhibition by chalcones.
Experimental Protocols
To ensure the reproducibility and validity of the bioactivity data presented, detailed protocols for the key assays are provided below. These protocols are based on established standards in the field.
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The statistical analysis of the bioactivity data for this compound derivatives and the broader chalcone class reveals a promising scaffold for the development of novel therapeutic agents. While direct quantitative data for the parent compound is limited, the structure-activity relationships observed within its analogs highlight the potential for significant anticancer and antimicrobial activity. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to further explore and optimize this promising chemical entity. Future studies should focus on the synthesis and direct biological evaluation of this compound to definitively establish its bioactivity profile and therapeutic potential.
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A Comparative Guide to the Anticancer Potential of Fluorinated Cinnamamides: Validating the 3-(4-Fluorophenyl)-2-propenamide Scaffold
Introduction: Beyond the Scaffold, a New Frontier in Oncology Research
In the landscape of medicinal chemistry, the cinnamamide structure is a recurring motif, recognized for a wide spectrum of biological activities including anti-inflammatory, antitubercular, and notably, anticancer properties.[1] Within this broad family, derivatives featuring an organo-fluorine substitution have garnered significant attention. The high electronegativity of the fluorine atom can drastically alter a molecule's physicochemical properties, often enhancing its biological potency and metabolic stability.[2]
This guide focuses on validating the core structure of 3-(4-Fluorophenyl)-2-propenamide , a specific p-fluorocinnamide derivative. While direct, extensive literature on this exact molecule is nascent, we can validate its potential by examining closely related and more complex analogues that share its essential fluorinated phenylpropene amide backbone. Recent, compelling peer-reviewed studies have synthesized and evaluated a series of such compounds, revealing potent anticancer activities, particularly against hepatocellular carcinoma.[2][3] This analysis will compare the performance of a leading fluorinated cinnamamide derivative against established standards, elucidate its mechanism of action, and provide the detailed experimental protocols necessary for researchers to validate these findings in their own laboratories.
Comparative Efficacy Analysis: Benchmarking Against the Gold Standard
A 2024 study published in ACS Omega provides a robust dataset for evaluating the efficacy of this compound class.[4] Researchers synthesized a novel imidazolone derivative incorporating the p-fluorocinnamide scaffold (referred to as Compound 6 in the study) and tested its antiproliferative properties against the HepG2 liver cancerous cell line. The performance was benchmarked against Staurosporin, a well-known broad-spectrum protein kinase inhibitor often used as a positive control in cytotoxicity assays.
The results, determined via the standard MTT cell viability assay, demonstrated that the novel fluorinated cinnamamide derivative possesses superior cytotoxic activity compared to the standard.[2][3]
| Compound | Target Cell Line | IC₅₀ Value (µM) | Reference |
| Compound 6 (p-fluorocinnamide derivative) | HepG2 (Liver Cancer) | 4.23 µM | [2][3][4] |
| Staurosporin (Standard Control) | HepG2 (Liver Cancer) | 5.59 µM | [2][3][4] |
Expert Interpretation: An IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells. A lower IC₅₀ value indicates greater potency. The data clearly shows that Compound 6 is significantly more potent than Staurosporin in this specific cell line. This finding validates the foundational this compound structure as a promising framework for developing highly active anticancer agents.[2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The enhanced anticancer activity of these fluorinated cinnamamides is not arbitrary; it is rooted in a specific molecular mechanism. The same study demonstrated that the most active compounds function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (EGFR-TK).[3][4] EGFR is a critical protein in cellular signaling that, when overactivated in cancer, leads to uncontrolled cell growth, proliferation, and survival.
By inhibiting EGFR-TK, Compound 6 effectively blocks downstream signaling cascades. This disruption culminates in two key outcomes:
-
Cell Cycle Arrest: The study confirmed via flow cytometry that HepG2 cells treated with Compound 6 were arrested at the G1 phase of the cell cycle, preventing them from entering the S phase where DNA replication occurs.[3][4]
-
Induction of Apoptosis: Further analysis using fluorescence-activated cell sorting (FACS) showed a significant increase in both early and late-stage apoptotic cells compared to untreated controls, indicating that the compound actively induces programmed cell death.[3][5]
The following diagram illustrates this proposed mechanism of action.
Caption: EGFR signaling pathway and its inhibition by a fluorinated cinnamamide.
Experimental Protocols: A Guide to Validation
Reproducibility is the cornerstone of scientific integrity. To that end, we provide a detailed, step-by-step methodology for the MTT antiproliferative assay, as described in the reference literature, allowing for independent validation of these findings.[2]
Protocol: MTT Assay for Cytotoxicity Assessment
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate HepG2 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.
-
Expertise: Seeding at this density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible response to the cytotoxic agent.
-
-
Incubation:
-
Action: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Expertise: This initial incubation period allows the cells to adhere to the plate and recover from the stress of plating, ensuring a healthy baseline population before treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the test compound (e.g., the this compound derivative) and a reference standard (e.g., Staurosporin) in the culture medium. Add these solutions to the respective wells. Include untreated control wells containing only the vehicle (e.g., DMSO).
-
Expertise: A serial dilution series is critical for generating a dose-response curve, from which the IC₅₀ can be accurately calculated. A vehicle control is mandatory to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.
-
-
Treatment Incubation:
-
Action: Incubate the treated plates for 48 hours under the same conditions (37°C, 5% CO₂).
-
Expertise: A 48-hour exposure is a standard duration for assessing the antiproliferative effects of a compound, allowing sufficient time for impacts on the cell cycle and induction of apoptosis to manifest.
-
-
MTT Addition & Formazan Formation:
-
Action: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Expertise: During this period, only viable cells with active metabolism will convert the MTT into formazan crystals. The incubation time is optimized to allow for sufficient formazan production without causing cytotoxicity from the MTT reagent itself.
-
-
Solubilization:
-
Action: Carefully remove the culture medium and add 150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO), to each well. Agitate the plate gently to dissolve the formazan crystals.
-
Expertise: Complete solubilization is crucial for accurate absorbance readings. DMSO is an effective solvent for formazan and ensures a homogenous colored solution.
-
-
Data Acquisition:
-
Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Expertise: The 570 nm wavelength corresponds to the peak absorbance of the dissolved formazan product.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
The following diagram outlines this experimental workflow.
Caption: A sequential diagram of the MTT experimental protocol.
Conclusion and Future Directions
The peer-reviewed literature strongly validates the this compound scaffold as a highly promising foundation for the development of novel anticancer therapeutics. Comparative data demonstrates that derivatives built upon this core structure can exhibit superior potency to established standards like Staurosporin.[2][3] The mechanism of action, centered on the inhibition of the EGFR signaling pathway, provides a clear and rational basis for its antiproliferative and pro-apoptotic effects.[4]
For researchers and drug development professionals, this class of compounds represents a fertile ground for further investigation. Future work should focus on expanding the structure-activity relationship (SAR) studies, optimizing for selectivity against different EGFR mutations, and advancing the most promising leads into preclinical in vivo models to assess their efficacy and pharmacokinetic profiles. The detailed protocols provided herein offer a self-validating system for any laboratory to begin contributing to this exciting area of oncology research.
References
- Hasyim, N., Sari, D., Arrahman, A., & Dachriyanus, D. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Jurnal Kimia Valensi.
- Gryko, K., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed.
- de Oliveira, B. A., et al. (2022). Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells. SciELO.
-
Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. [Link]
-
Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate. [Link]
- Sotelo-López, A., et al. (2023).
-
Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
- Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Figshare.
-
Zhang, B., et al. (2021). Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. PubMed. [Link]
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Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)-2-propenamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(4-Fluorophenyl)-2-propenamide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. The following procedures are based on established best practices for handling hazardous chemical waste and insights into the properties of structurally similar compounds.
Immediate Safety and Hazard Assessment
Assumed Hazard Profile: Based on the known hazards of acrylamide, this compound should be treated as a substance with the following potential hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Suspected of causing genetic defects, cancer, and damage to fertility.[1][2]
-
May cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE) is Mandatory: Due to these potential hazards, the following PPE must be worn at all times when handling this compound and its waste products:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the substance is presumed to be harmful upon dermal absorption and may cause skin irritation or allergic reactions.[1][2] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of the toxic dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must have a screw-top cap and be made of a material compatible with the solvent used.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is critical for safety and regulatory compliance. Each waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Secondary containment, such as a chemical-resistant tray or tub, is required for liquid waste containers to prevent the spread of spills.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year), contact your institution's EHS department to arrange for a waste pickup.
-
Your EHS department will work with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical waste, which will likely involve high-temperature incineration.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS (or this guide): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow these general guidelines.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
-
Small Spills (Liquid):
-
Wearing appropriate PPE, contain the spill with absorbent pads or other suitable material.
-
Absorb the spilled liquid and place the contaminated materials into a designated hazardous waste container.
-
-
Large Spills:
-
Do not attempt to clean up a large spill.
-
Evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
-
[Pharmaffiliates. (n.d.). (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1][2]oxazin-6-yl)-ethyl]acrylamide.]([Link])
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Personal protective equipment for handling 3-(4-Fluorophenyl)-2-propenamide
A Senior Application Scientist's Procedural Directive for Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of chemical synthesis and drug development, the introduction of novel compounds is a constant. The handling of 3-(4-Fluorophenyl)-2-propenamide, like any research chemical, demands a protocol built on a foundation of rigorous safety and informed procedure. This guide provides a comprehensive operational and disposal plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower your research with the highest standards of laboratory safety, ensuring both the integrity of your work and the well-being of your team.
Hazard Assessment and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound may be limited, its structural classification as an acrylamide derivative necessitates treating it with extreme caution.[1] Acrylamides are recognized as potential neurotoxins and carcinogens.[2][3][4][5][6][7] Therefore, all routes of exposure—inhalation, dermal contact, and ingestion—must be minimized through meticulous planning and the use of appropriate personal protective equipment.[8]
Core PPE Requirements
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Respiratory Protection | Chemical Fume Hood | All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to mitigate inhalation of dust or aerosols.[3][9] |
| N95 or higher-rated respirator | Recommended as a secondary precaution, especially when handling larger quantities, to minimize inhalation of fine particulates. | |
| Dermal Protection | Double-layered nitrile gloves | Provides robust protection against incidental skin contact.[1][9] Gloves should be changed frequently and immediately upon contamination.[2][9] |
| Chemical-resistant lab coat | A fully buttoned lab coat is mandatory to protect skin and personal clothing from spills and contamination.[2][3][9] | |
| Eye Protection | Chemical safety goggles | Essential for protecting the eyes from splashes, aerosols, or airborne particles. Standard safety glasses do not offer sufficient protection.[2][9][10] |
Step-by-Step Safe Handling Protocol
Caption: A comprehensive workflow for the safe handling and disposal of this compound.
Operational and Disposal Plan
A well-defined plan for the entire lifecycle of the chemical in your laboratory is a cornerstone of safety and regulatory compliance.
Operational Plan
-
Pre-Experiment Briefing : Before initiating any work, all personnel involved must review this guide and the relevant Safety Data Sheet (SDS) for acrylamide as a reference.[9]
-
Designated Work Area : All handling of this compound should occur in a designated area within a laboratory, clearly marked with appropriate hazard signage.[2]
-
Spill Preparedness : An emergency spill kit equipped with absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be readily accessible.[3] All personnel should be trained in its use.
-
Hygiene Practices : After handling the compound and before leaving the laboratory, thoroughly wash hands with soap and water.[8] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
Disposal Plan
The disposal of this compound and any associated waste must be managed as hazardous chemical waste.[11]
-
Solid Waste : This includes contaminated gloves, weighing papers, pipette tips, and any other disposable labware. These items must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste : All solutions containing this compound, as well as any rinsate from cleaning contaminated glassware, must be collected in a dedicated, labeled, and sealed hazardous liquid waste container.
-
Empty Containers : The original container of this compound, even when "empty," may retain residual amounts of the chemical. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[12] The defaced or removed-label container can then be disposed of according to your institution's guidelines for hazardous material containers.[12]
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule waste pickup.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community. The principles outlined in this guide are designed to be integrated into your standard laboratory practices, providing a framework for the safe and effective advancement of your scientific endeavors.
References
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Actylis Lab Solutions.
- Environment, Health & Safety. Acrylamide. University of California, Berkeley.
- Environmental Health & Safety.
- Benchchem. (2025). Personal protective equipment for handling N-((S)-1-phenylethyl)acrylamide.
- New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: Acrylamide.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- New Mexico State University. Chemical Safety in Research and Teaching.
- Centers for Disease Control and Prevention. (2019, March 26). NIOSH Pocket Guide to Chemical Hazards: Acrylamide.
- Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
- ITW Reagents. (2023, March 13). Safety data sheet: Acrylamide - Solution (40 %) - Mix 37.5 : 1.
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. (2025, May 6).
- CPAchem. (2022, July 1). Safety data sheet: Acrylamide [CAS:79-06-1] (SB4130).
- Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET: 3-(Trifluoromethyl)acrylamide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Australian Government Department of Health and Aged Care. (2022, December 22). 2-Propenamide, 2-methyl- (methacrylamide)
- Australian Government Department of Health and Aged Care. (2022, June 30). 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide)
- Agency for Toxic Substances and Disease Registry. (2012, September). Toxicological Profile for Acrylamide.
- Maryland Department of the Environment. (2006, April 15).
- Australian Government Department of Climate Change, Energy, the Environment and W
- Commonwealth of Pennsylvania. Waste Management Guidance Manual For Project Delivery Appendices.
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- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



